molecular formula C11H12O3 B1301118 Ethyl 4-methylbenzoylformate CAS No. 5524-56-1

Ethyl 4-methylbenzoylformate

Cat. No.: B1301118
CAS No.: 5524-56-1
M. Wt: 192.21 g/mol
InChI Key: ZGHJACPCSQNDGB-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzoylformate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(4-methylphenyl)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHJACPCSQNDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371365
Record name ethyl 2-(4-methylphenyl)-2-oxoacetate
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5524-56-1
Record name ethyl 2-(4-methylphenyl)-2-oxoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-methylphenyl)-2-oxoacetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methylbenzoylformate (CAS No. 5524-56-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-methylbenzoylformate, a key organic intermediate. From its fundamental physicochemical properties to its synthesis and potential applications, this document serves as a technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Chemical Identity

This compound, also known by its synonyms Ethyl (4-Methylphenyl)(oxo)acetate and Ethyl 2-oxo-2-(p-tolyl)acetate, is an alpha-keto ester with the CAS number 5524-56-1.[1][2] Its chemical structure, featuring a para-substituted aromatic ring, a ketone, and an ester functional group, makes it a versatile building block in organic synthesis. This guide will delve into the technical details of this compound, offering insights into its preparation, characterization, and utility in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 5524-56-1[1][2][3]
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance Light yellow to yellow liquid[3]
Boiling Point 82 °C[3]
Density 1.0901 g/cm³[3]
Refractive Index 1.52[3]
Storage Sealed in dry, room temperature[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction.[4][5][6][7][8] This classic electrophilic aromatic substitution allows for the direct introduction of the acyl group onto the aromatic ring of toluene.

Reaction Principle

The Friedel-Crafts acylation involves the reaction of an aromatic compound (toluene) with an acylating agent (ethyl oxalyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acylating agent, facilitating the electrophilic attack on the electron-rich aromatic ring. The para-substitution is favored due to the directing effect of the methyl group on the toluene ring and potential steric hindrance at the ortho positions.[5]

Detailed Experimental Protocol

Caution: This procedure involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Toluene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap is flame-dried and cooled under a stream of dry nitrogen.

  • Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring to form a suspension.

  • Addition of Acylating Agent: Ethyl oxalyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

  • Addition of Toluene: Toluene is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Reaction Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Toluene + Ethyl Oxalyl Chloride + AlCl₃ Reaction Friedel-Crafts Acylation in Dichloromethane Reactants->Reaction Quenching Quenching with Ice/HCl Reaction->Quenching Workup Aqueous Workup (Separation, Washing) Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Technique Expected Signals
¹H NMR - Aromatic protons (two doublets, ~7.2-7.9 ppm)- Quartet from the ethyl ester CH₂ (~4.4 ppm)- Singlet from the methyl group on the ring (~2.4 ppm)- Triplet from the ethyl ester CH₃ (~1.4 ppm)
¹³C NMR - Carbonyl carbons (ketone and ester, ~165-190 ppm)- Aromatic carbons (~129-145 ppm)- Methylene carbon of the ethyl group (~62 ppm)- Methyl carbon on the ring (~22 ppm)- Methyl carbon of the ethyl group (~14 ppm)
IR Spectroscopy - C=O stretching (ketone, ~1680 cm⁻¹)- C=O stretching (ester, ~1730 cm⁻¹)- Aromatic C=C stretching (~1600 cm⁻¹)- C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 192.21- Fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅)

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis and experimental research.[3] Its bifunctional nature (ketone and ester) allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules.

Building Block in Organic Synthesis

The ketone and ester functionalities can be selectively targeted to introduce new functional groups or to build larger molecular scaffolds. For example, the ketone can undergo reductions, Grignard reactions, or Wittig reactions, while the ester can be hydrolyzed, transesterified, or reduced.

Potential in Drug Discovery

Alpha-keto esters are important pharmacophores and intermediates in the synthesis of various biologically active compounds. The structural motif present in this compound can be found in precursors to heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, a related thiazolecarboxylate is a key intermediate in the synthesis of Febuxostat, a medication for gout.[15] This highlights the potential of this compound as a starting material for the development of new therapeutic agents.

Conceptual Application Workflow

ApplicationWorkflow Start This compound Reaction1 Reaction at Ketone Start->Reaction1 Reaction2 Reaction at Ester Start->Reaction2 Intermediate1 Modified Intermediate A Reaction1->Intermediate1 Intermediate2 Modified Intermediate B Reaction2->Intermediate2 Cyclization Cyclization/ Further Functionalization Intermediate1->Cyclization Intermediate2->Cyclization Target Complex Target Molecule (e.g., Heterocycle, API) Cyclization->Target

Caption: Potential synthetic pathways using this compound.

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word. It is reported to cause skin, eye, and respiratory irritation.

Precautions:

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place away from incompatible materials.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

References

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Retrieved from [Link]

  • US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid. Google Patents.
  • ETHYNYL p-TOLYL SULFONE. Organic Syntheses Procedure. Retrieved from [Link]

  • US20170267625A1 - Method for producing ethyl 4-methyloctanoate. Google Patents.
  • DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen. Google Patents.
  • Ethyl Benzoylformate. Organic Syntheses Procedure. Retrieved from [Link]

  • Ethyl p-toluate. PubChem. Retrieved from [Link]

  • The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Retrieved from [Link]

  • Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]

  • Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed Central. Retrieved from [Link]

  • Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • THE EFFECTIVE APPLICATION OF METABOLITE PROFILING IN DRUG DESIGN AND DISCOVERY. ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. Retrieved from [Link]

  • Benzene, 1-ethyl-4-methyl-. NIST WebBook. Retrieved from [Link]

  • H1 Nmr spectrum of 1 ethyl 4 methylbenzene​. Brainly.in. Retrieved from [Link]

  • ethyl 4-aminobenzoate. MassBank. Retrieved from [Link]

  • Divergent Access to Optically Active Butenolides via Tandem C−H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. American Chemical Society. Retrieved from [Link]

Sources

Chemical structure of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure of Ethyl 4-methylbenzoylformate

Abstract

This compound is a pivotal α-keto ester intermediate whose structural attributes render it exceptionally valuable in the realms of fine chemical synthesis and pharmaceutical development. This guide provides a comprehensive technical examination of its chemical architecture, properties, validated synthesis protocols, and key applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a self-validating resource for researchers, chemists, and drug development professionals. Our objective is to furnish a narrative that combines deep theoretical understanding with field-proven, practical insights for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the success of complex molecular construction. This compound, also known as ethyl 2-(4-methylphenyl)-2-oxoacetate, emerges as a compound of significant interest due to its unique bifunctional nature. Possessing both a reactive α-keto group and an ester moiety attached to a p-tolyl aromatic system, it offers multiple sites for chemical modification. This structural arrangement makes it an essential precursor for a diverse range of derivatives used in pharmaceuticals and agrochemicals.[1] A thorough understanding of its synthesis, reactivity, and characterization is therefore critical for any research and development professional seeking to leverage its synthetic potential.

Molecular Structure and Physicochemical Properties

The molecular integrity and purity of a synthetic intermediate are foundational to predictable and efficient reactions.[1] this compound's properties are a direct consequence of its constituent functional groups. The electron-donating p-methyl group influences the reactivity of the aromatic ring, while the adjacent carbonyls of the keto-ester system are prime targets for nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5524-56-1[2][3][4]
Molecular Formula C₁₁H₁₂O₃[3][4]
Molecular Weight 192.21 g/mol [3][4]
Appearance Light yellow to yellow liquid[2][3]
Boiling Point 82 °C[2][3]
Density 1.090 g/cm³[2][3]
Refractive Index 1.52[2][3]
Storage Sealed in dry, Room Temperature[2][4]

Synthesis: The Friedel-Crafts Acylation Approach

The most reliable and scalable synthesis of this compound is achieved via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution reaction is highly efficient and regioselective.

Mechanistic Rationale

The causality of this reaction pathway is rooted in fundamental electronic principles. The Lewis acid, AlCl₃, coordinates to the terminal chlorine atom of ethyl oxalyl chloride, abstracting it to form a highly electrophilic, resonance-stabilized acylium ion.[7] The electron-rich toluene ring then acts as a nucleophile, attacking the acylium ion. The activating, ortho-para directing nature of the methyl group on toluene sterically and electronically favors substitution at the para-position, leading to the desired 4-substituted product with high selectivity.[8] A final deprotonation step restores aromaticity and yields this compound.

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process Toluene Toluene Activation Acylium Ion Formation EOC Ethyl Oxalyl Chloride EOC->Activation + AlCl₃ AlCl3 AlCl₃ Attack Electrophilic Attack (Sigma Complex) Activation->Attack + Toluene Deprotonation Deprotonation Attack->Deprotonation - H⁺ Product This compound Deprotonation->Product

Caption: Workflow of Friedel-Crafts acylation for this compound synthesis.

Validated Experimental Protocol

This protocol is designed for high yield and purity, incorporating necessary controls for a self-validating workflow.

Materials & Equipment:

  • Anhydrous Toluene

  • Ethyl oxalyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Catalyst Suspension: Under an inert nitrogen atmosphere, charge a flame-dried three-neck flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the resulting suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add ethyl oxalyl chloride (1.0 eq.) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • Toluene Addition: Subsequently, add anhydrous toluene (1.2 eq.) dropwise over 30 minutes, maintaining the 0-5°C temperature range.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) (Eluent: 8:2 Hexane:Ethyl Acetate).

  • Quenching: Upon completion, cautiously pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum chloride complex.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a pale yellow liquid.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential to confirm the identity and purity of the final product. The expected spectroscopic data, based on its structure and analysis of similar compounds, are summarized below.[9][10]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR δ (ppm): ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.3 (d, 2H, Ar-H meta to C=O), ~4.4 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~186 (C=O, ketone), ~164 (C=O, ester), ~146 (Ar-C-CH₃), ~131-129 (Ar-CH & Ar-C), ~63 (-OCH₂), ~22 (Ar-CH₃), ~14 (-CH₃).
IR (cm⁻¹) ~1730 (strong, C=O ester stretch), ~1685 (strong, C=O ketone stretch), ~1605 (C=C aromatic stretch), ~1200-1100 (C-O stretch).[9]
MS (EI) m/z (%): 192 (M⁺), 164 ([M-CO]⁺), 119 ([M-CO₂Et]⁺), 91 ([C₇H₇]⁺, tolyl).

Utility in Drug Discovery and Advanced Synthesis

This compound is not an end product but a versatile intermediate. Its value lies in the synthetic pathways it unlocks.

Precursor to Heterocyclic Scaffolds

The α-keto ester functionality is a classic synthon for constructing nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceutical agents.[11] By reacting this compound with various binucleophiles, a range of valuable heterocyclic cores can be accessed. For example, condensation with hydrazines can lead to pyrazole derivatives, while reaction with diamines can yield quinoxalines.

The "Magic Methyl" Effect in Drug Design

The p-methyl group is not merely a passive substituent. In drug discovery, the strategic placement of a methyl group—often termed the "magic methyl" effect—can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties.[12] It can improve metabolic stability by blocking sites of oxidation or enhance binding affinity through favorable hydrophobic interactions.[12] this compound provides a reliable entry point to molecular scaffolds where this strategic methylation is already incorporated.

applications_flowchart cluster_reactions Key Transformations cluster_products Resulting Scaffolds & Applications Start This compound Condensation Condensation Reactions (e.g., with hydrazines, diamines) Start->Condensation Reduction Selective Carbonyl Reduction Start->Reduction Grignard Grignard Addition Start->Grignard Heterocycles N-Heterocycles (Pyrazoles, Quinoxalines) Condensation->Heterocycles Pharmaceutical Scaffolds HydroxyEsters α-Hydroxy Esters Reduction->HydroxyEsters Chiral Building Blocks TertiaryAlcohols Tertiary Alcohols Grignard->TertiaryAlcohols Complex Molecule Synthesis

Caption: Synthetic applications of this compound in advanced synthesis.

Conclusion

This compound is a high-value intermediate whose chemical structure is ideally suited for complex organic synthesis. This guide has detailed its fundamental properties, provided a robust and reproducible protocol for its preparation via Friedel-Crafts acylation, and outlined its strategic applications in constructing key molecular scaffolds for the pharmaceutical and fine chemical industries. By appreciating the mechanistic principles and practical methodologies presented, researchers and developers can effectively integrate this compound into their synthetic programs to accelerate innovation.

References

  • This compound . (n.d.). Lead Sciences. Retrieved February 7, 2026, from [Link]

  • Synthesis and Characterization of 4-Ethylbenzophenone . (2015). Academia.edu. Retrieved February 7, 2026, from [Link]

  • Ethyl Benzoylformate . (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • Ethyl 4-formylbenzoate . (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Ethyl 4-methylbenzoate . (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Friedel-Crafts Acylation . (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Material Safety Data Sheet - Ethyl benzoate . (2011). Alfa Aesar. Retrieved February 7, 2026, from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism . (2016). YouTube. Retrieved February 7, 2026, from [Link]

  • Supporting Information for... . (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development . (2023). PMC. Retrieved February 7, 2026, from [Link]

  • friedel-crafts reactions of benzene and methylbenzene . (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]

  • Method for the synthesis of 4-benzofuran-carboxylic acid. (2009). Google Patents.
  • Advancing drug development with “Fit-for-Purpose” modeling informed approaches . (2025). PMC. Retrieved February 7, 2026, from [Link]

  • CSD Solution #13 . (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate... . (2015). PubMed. Retrieved February 7, 2026, from [Link]

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Alternate names for Ethyl 4-methylbenzoylformate such as Ethyl (4-Methylphenyl)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 4-methylbenzoylformate Alternate Names: Ethyl (4-Methylphenyl)(oxo)acetate [1][2]

Executive Summary

This compound (CAS: 5524-56-1) is a specialized


-keto ester widely utilized as a pivotal intermediate in organic synthesis and drug development.[1][2] Characterized by its dual carbonyl functionality—a ketone adjacent to an ester—it serves as a high-value substrate for enantioselective reductions , yielding chiral mandelic acid derivatives.[1][2] These derivatives are foundational pharmacophores in antithrombotic agents, vasodilators (e.g., Cyclandelate analogs), and anticholinergics.[2] Additionally, the compound functions as a Type II photoinitiator in UV-curable coatings, leveraging its ability to generate radicals via hydrogen abstraction.[1][2]

Nomenclature & Structural Identity

Precise nomenclature is critical for database searching and regulatory compliance.[1][2] The compound possesses two distinct naming conventions based on the priority of functional groups.

Naming ConventionNameRationale
IUPAC (Systematic) Ethyl 2-(4-methylphenyl)-2-oxoacetatePrioritizes the ester chain length and positions the ketone and aryl group as substituents on the acetic acid backbone.[1][2]
Functional Class This compoundViews the molecule as an ethyl ester of formic acid, where the hydrogen is replaced by a 4-methylbenzoyl group.[1][2]
Common/Trade Ethyl p-tolylglyoxylateDerived from "glyoxylic acid," emphasizing the

-keto acid structure attached to a toluene (tolyl) ring.[1][2]

Critical Distinction: Do NOT confuse with Ethyl 4-methylbenzoate (CAS 94-08-6), which lacks the


-keto group.[1][2] The "oxo" or "benzoylformate" designation is essential for reactivity.[1][2]
Structural Visualization (DOT Diagram)

Nomenclature cluster_parts Structural Components node_core This compound (C11H12O3) node_tolyl p-Tolyl Group (4-Methylphenyl) node_core->node_tolyl Aryl Core node_keto α-Keto Group (Oxo) node_core->node_keto Reactive Center node_ester Ethyl Ester (Ethoxycarbonyl) node_core->node_ester Protecting Group

Caption: Decomposition of this compound into its reactive functional modules.

Physicochemical Profile

PropertyValueNote
CAS Number 5524-56-1Unique Identifier
Molecular Formula

Molecular Weight 192.21 g/mol
Appearance Pale yellow liquidMay darken upon oxidation
Boiling Point 135–140 °C (at 5 mmHg)Vacuum distillation recommended
Density 1.10 g/mL (at 25 °C)Denser than water
Solubility Soluble in EtOH, DCM, TolueneImmiscible in water
Flash Point >110 °CClosed Cup

Synthetic Utility & Mechanisms[2][4][5][6][7][8]

The synthesis of this compound is a classic example of Friedel-Crafts Acylation .[1][2] This pathway is preferred over oxidation methods due to higher regioselectivity and yield.[1][2]

Mechanism: Friedel-Crafts Acylation

The reaction involves the electrophilic attack of an acylium ion (generated from ethyl oxalyl chloride and aluminum chloride) onto the aromatic ring of toluene.[2]

  • Activation: Ethyl oxalyl chloride reacts with

    
     to form an electrophilic acylium complex.[1][2]
    
  • Substitution: The complex attacks the para position of toluene.[1][2] The methyl group is an ortho/para director, but the steric bulk of the oxalyl group heavily favors the para position (>95% selectivity).

  • Aromatization: Loss of a proton restores aromaticity.[1][2]

  • Hydrolysis: Acidic workup removes the aluminum salts.[1][2]

Synthesis Workflow (DOT Diagram)

Synthesis Toluene Toluene (Substrate) Complex Acylium Ion Complex (Intermediate) Toluene->Complex 0-5°C, DCM Reagent Ethyl Oxalyl Chloride (Acylating Agent) Reagent->Complex 0-5°C, DCM Catalyst AlCl3 (Lewis Acid) Catalyst->Complex 0-5°C, DCM Substitution Electrophilic Aromatic Substitution (Para-selective) Complex->Substitution Product This compound Substitution->Product Hydrolysis (HCl/Ice)

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: Synthesis of this compound via Friedel-Crafts Acylation. Scale: 50 mmol basis.

Reagents:

  • Toluene (Dry): 50 mL (Solvent/Reactant excess)[2]

  • Ethyl Oxalyl Chloride: 50 mmol (6.8 g)[2]

  • Aluminum Chloride (

    
    ): 55 mmol (7.3 g)[2]
    
  • Dichloromethane (DCM): 100 mL[2]

Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with

    
     and dry DCM. Cool to 0°C using an ice-water bath.[1][2][3]
    
  • Acylation: Add Ethyl Oxalyl Chloride dropwise over 20 minutes. The solution will turn yellow/orange as the acylium complex forms.[1][2]

  • Substrate Addition: Add Toluene dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly into 200 mL of ice-cold 1M HCl. Caution: Vigorous gas evolution (

    
    ) and heat generation.[1][2]
    
  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

    
     mL).[2]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 135°C @ 5 mmHg) to obtain the pale yellow liquid.[2]
    

Pharmaceutical Applications: Asymmetric Reduction

The primary value of this compound in drug development is as a prochiral ketone .[1][2] It is the direct precursor to 4-methylmandelic acid derivatives , which serve as chiral building blocks for:

  • Vasodilators: Analogs of Cyclandelate.[1][2]

  • Anticholinergics: Structural variants of Oxybutynin and Homatropine.[1][2]

  • Resolving Agents: 4-Methylmandelic acid is often used to resolve racemic amines.[1][2]

Key Reaction: Asymmetric Hydrogenation (Noyori Reduction).[1][2] Using a Ruthenium-BINAP or Ruthenium-TsDPEN catalyst, the keto group is reduced to a hydroxyl group with high enantiomeric excess (>95% ee).[1][2]

Pathway to Pharmacophores (DOT Diagram)

Applications Start This compound Reaction Asymmetric Hydrogenation (Ru-Catalyst / H2) Start->Reaction ChiralProduct Ethyl (R)-4-methylmandelate (Chiral Intermediate) Reaction->ChiralProduct Drug1 Vasodilator Analogs (Cyclandelate type) ChiralProduct->Drug1 Esterification Drug2 Chiral Resolving Agents ChiralProduct->Drug2 Hydrolysis

Caption: Conversion of the benzoylformate scaffold into bioactive mandelate pharmacophores.

Safety & Toxicology

  • GHS Classification: Warning.[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Moisture sensitive.[1][2] The

    
    -keto ester moiety is susceptible to hydrolysis and decarbonylation if exposed to strong acids/bases without control.[1][2] Store under inert gas (Nitrogen/Argon) at 2-8°C.
    

References

  • ChemicalBook. (2025).[1][2][4] this compound Properties and Suppliers.[1][2] Retrieved from [2]

  • Santa Cruz Biotechnology. (2025).[1][2] this compound Product Data Sheet.[1][2] Retrieved from [2]

  • PubChem. (2025).[1][2] Ethyl 2-(4-methylphenyl)-2-oxoacetate Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

  • TCI Chemicals. (2025).[1][2] Safety Data Sheet: Ethyl Benzoylformate Derivatives.[1][2] Retrieved from [2]

  • Royal Society of Chemistry. (2015). Friedel-Crafts Acylation Mechanisms and Selectivity.[1][2] ChemGuide.[1][2] Retrieved from [2]

Sources

An In-depth Technical Guide to Ethyl 4-methylbenzoylformate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylbenzoylformate, also known as ethyl 2-oxo-2-(p-tolyl)acetate, is an alpha-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a reactive α-ketoester moiety attached to a p-tolyl group, makes it a versatile building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, its characteristic reactivity, and its applications in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 5524-56-1[1][2][3]
Molecular Formula C₁₁H₁₂O₃[1][2][3]
Molecular Weight 192.21 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 82 °C[1]
Density 1.0901 g/cm³[1]
Refractive Index 1.52[1]
Storage Sealed in dry, room temperature[1][2]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The nuclear magnetic resonance (NMR) data provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 2-oxo-2-(p-tolyl)acetate in CDCl₃ exhibits the following characteristic signals:

  • δ 7.90 (d, J = 8.2 Hz, 2H): These two protons correspond to the aromatic hydrogens ortho to the carbonyl group. The doublet splitting pattern is due to coupling with the adjacent aromatic protons.

  • δ 7.30 (d, J = 8.0 Hz, 2H): These two protons are the aromatic hydrogens meta to the carbonyl group. They appear as a doublet due to coupling with their ortho neighbors.

  • δ 4.44 (q, J = 7.0 Hz, 2H): This quartet represents the two methylene protons (-CH₂-) of the ethyl ester group, which are coupled to the three methyl protons.

  • δ 2.43 (s, 3H): This singlet corresponds to the three protons of the methyl group on the p-tolyl ring.

  • δ 1.42 (t, J = 7.2 Hz, 3H): This triplet is assigned to the three methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation:

  • δ 186.1, 164.0: These signals correspond to the two carbonyl carbons of the α-ketoester functionality.

  • δ 146.2, 130.1, 129.6, 129.0: These peaks are attributed to the aromatic carbons of the p-tolyl ring.

  • δ 62.2: This signal represents the methylene carbon (-CH₂-) of the ethyl ester group.

  • δ 21.9: This peak corresponds to the methyl carbon of the p-tolyl group.

  • δ 14.1: This signal is assigned to the methyl carbon (-CH₃) of the ethyl ester group.[5]

Synthesis of this compound

The synthesis of aryl α-keto esters like this compound can be achieved through several methods. A common and effective approach is the Friedel-Crafts acylation of an aromatic substrate with an appropriate acylating agent.

Friedel-Crafts Acylation Protocol

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Toluene Toluene ReactionVessel Anhydrous Solvent (e.g., Dichloromethane) Inert Atmosphere (N₂ or Ar) Toluene->ReactionVessel EtOxCl Ethyl Oxalyl Chloride EtOxCl->ReactionVessel AlCl3 AlCl₃ AlCl3->ReactionVessel Quenching Quenching (Ice-water/HCl) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) followed by an anhydrous solvent such as dichloromethane. Stir the mixture to form a suspension.

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add ethyl oxalyl chloride to the dropping funnel and add it dropwise to the stirred suspension. Maintain the temperature below 5 °C.

  • Addition of Toluene: After the addition of the acyl chloride, add a solution of toluene in the anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial as the Lewis acid catalyst, AlCl₃, is highly moisture-sensitive and will be deactivated by water.

  • Low Temperature: The initial addition of reactants at low temperature helps to control the exothermic nature of the Friedel-Crafts reaction and minimize the formation of side products.

  • Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the product and to protonate any remaining unreacted starting materials.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the α-ketoester functionality. This arrangement of functional groups provides two electrophilic centers, the keto-carbonyl and the ester-carbonyl, making the molecule susceptible to a variety of nucleophilic attacks.

Diagram of Key Reactive Sites:

G cluster_structure This compound mol CH₃-C₆H₄-C(=O)-C(=O)-O-CH₂CH₃ Keto Keto Carbonyl (Electrophilic Center 1) mol->Keto Highly reactive towards nucleophilic addition Ester Ester Carbonyl (Electrophilic Center 2) mol->Ester Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation)

Sources

Historical Discovery and Development of Benzoylformate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoylformate (phenylglyoxylate) represents a unique intersection between classical organic chemistry, microbial metabolism, and modern materials science. Originally synthesized in the late 19th century as a derivative of mandelic acid, it remained a chemical curiosity until the mid-20th century, when it was identified as a critical intermediate in the bacterial catabolism of aromatic compounds.

Today, benzoylformate compounds serve two distinct, high-value functions:

  • Biocatalysis: The enzyme Benzoylformate Decarboxylase (BFD) is a cornerstone of "White Biotechnology," enabling the stereoselective synthesis of chiral 2-hydroxy ketones via thiamine diphosphate (ThDP)-dependent carboligation.

  • Photopolymerization: Methyl benzoylformate (MBF) is an industrial standard Norrish Type I photoinitiator, prized for its ability to initiate UV curing without the yellowing artifacts associated with earlier generations of initiators.

This guide synthesizes the historical trajectory of these compounds with actionable, self-validating protocols for their synthesis and enzymatic utilization.

Part 1: Chemical Genesis (1890s – 1950s)

The Early Oxidative Routes

The history of benzoylformate begins in the golden age of German organic chemistry. The compound was first systematically characterized in the late 19th century. The foundational work by Claus and Neukranz (1891) established the oxidative relationship between mandelic acid and benzoylformic acid.

Unlike simple ketones, the


-keto acid structure of benzoylformate (

) presents unique reactivity. Early synthesis relied on the aggressive oxidation of acetophenone or the hydrolysis of benzoyl cyanide. However, the most chemically elegant route—still relevant for laboratory scale-up—is the alkaline permanganate oxidation of mandelic acid.
Mechanism of Chemical Synthesis

The chemical synthesis relies on the oxidation of the secondary alcohol in mandelic acid to a ketone. The challenge lies in preventing over-oxidation to benzoic acid (cleaving the C-C bond).

Reaction Scheme:



Part 2: The Biological Breakthrough (1960s)

The Mandelate Pathway

The true physiological significance of benzoylformate was unlocked in the 1960s through the work of George Hegeman and R.Y. Stanier at UC Berkeley. They were investigating how soil bacteria, specifically Pseudomonas putida, could survive on aromatic compounds as their sole carbon source.

They mapped the Mandelate Pathway , a catabolic route that funnels various aromatic substrates into the


-ketoadipate pathway (TCA cycle entry). In this pathway, benzoylformate is the "gatekeeper" metabolite—the product of mandelate oxidation and the substrate for decarboxylation.
Visualization: The Mandelate Pathway

The following diagram illustrates the catabolic flow in P. putida, highlighting the central role of benzoylformate.

MandelatePathway Mandelate D-Mandelate MDH Mandelate Dehydrogenase Mandelate->MDH BF Benzoylformate BFD Benzoylformate Decarboxylase (BFD) BF->BFD Benzaldehyde Benzaldehyde BZDH Benzaldehyde Dehydrogenase Benzaldehyde->BZDH Benzoate Benzoate MDH->BF BFD->Benzaldehyde - CO2 BZDH->Benzoate

Figure 1: The Mandelate Pathway in Pseudomonas putida. Benzoylformate acts as the central intermediate between oxidation and decarboxylation.

Part 3: The Enzymatic Revolution (BFD)

Discovery of ThDP Dependence

Following the pathway mapping, the enzyme responsible for converting benzoylformate to benzaldehyde—Benzoylformate Decarboxylase (BFD) —was isolated.[1][2] It was discovered to be a homotetramer dependent on Thiamine Diphosphate (ThDP) and


.

Unlike yeast pyruvate decarboxylase (PDC), BFD exhibits a unique ability to handle bulky aromatic substrates. This discovery shifted the focus from simple metabolism to biocatalytic potential .

Mechanism: The "Breslow Intermediate"

For researchers utilizing BFD, understanding the mechanism is non-negotiable. The reaction proceeds via the formation of a covalent intermediate between the C2 atom of the ThDP thiazolium ring and the


-carbonyl of the substrate.
  • Ylide Formation: The ThDP C2 proton is removed, forming a nucleophilic ylide.

  • Nucleophilic Attack: The ylide attacks the ketone of benzoylformate.

  • Decarboxylation: The carboxyl group leaves as

    
    , leaving a resonance-stabilized carbanion (the Breslow intermediate).
    
  • Protonation/Release: The intermediate is protonated to release benzaldehyde.

Crucial Insight for Drug Development: In the absence of a proton donor (or in the presence of an acceptor aldehyde), the Breslow intermediate can attack another aldehyde. This "carboligation" activity allows BFD to synthesize chiral


-hydroxy ketones (acyloins), which are precursors to ephedrine-like pharmaceuticals.

BFD_Mechanism ThDP ThDP Ylide (Active Cofactor) Complex1 Pre-decarboxylation Adduct ThDP->Complex1 + Substrate Substrate Benzoylformate Substrate->Complex1 Breslow Breslow Intermediate (Enamine) Complex1->Breslow - CO2 (Decarboxylation) Product1 Benzaldehyde Breslow->Product1 + H+ (Catabolic Route) Product2 Chiral 2-Hydroxy Ketone (Carboligation) Breslow->Product2 + Aldehyde (Anabolic Route)

Figure 2: Bifurcation of BFD activity. The enzyme can either degrade benzoylformate or synthesize chiral drug precursors via carboligation.

Part 4: Industrial Photochemistry

While biochemists optimized BFD, polymer scientists in the 1980s and 90s (notably at Ciba-Geigy, now part of BASF) exploited the photochemistry of Methyl Benzoylformate (MBF) .

Norrish Type I Cleavage

MBF is a Norrish Type I photoinitiator . Upon irradiation with UV light (approx. 300–360 nm), the molecule undergoes homolytic cleavage at the C-C bond between the carbonyls.

  • Why it matters: Unlike benzophenone (Type II), MBF does not require a co-initiator (amine). Unlike earlier Type I initiators, MBF derivatives are less prone to yellowing, making them the standard for clear coatings and varnishes.

Mechanism:



The benzoyl radical (

) is the primary initiator of acrylate polymerization. The methoxycarbonyl radical can further decompose or initiate.

Part 5: Validated Protocols

Protocol A: Chemical Synthesis of Benzoylformic Acid

Based on the classic method by Oakwood & Mosher, optimized for modern safety standards.

Reagents:

  • Mandelic Acid (0.1 mol, 15.2 g)

  • Potassium Permanganate (0.06 mol, 9.5 g)

  • Sodium Carbonate (10% solution)

Workflow:

  • Dissolution: Dissolve 15.2 g mandelic acid in 200 mL water containing 6 g

    
    . Adjust pH to ~10.
    
  • Oxidation: Cool to 5°C. Slowly add aqueous

    
     with vigorous stirring over 45 minutes. Critical: Temperature must not exceed 10°C to prevent C-C cleavage to benzoic acid.
    
  • Filtration: Filter off the brown

    
     precipitate.
    
  • Acidification: Acidify the clear filtrate with concentrated HCl to pH 1.

  • Extraction: Extract 3x with ethyl ether.

  • Isolation: Dry ether layer over

    
    , evaporate solvent. Recrystallize the residue from benzene/petroleum ether.
    
  • Validation: Melting point should be 64–66°C.

Protocol B: Enzymatic Assay of BFD Activity

Self-validating kinetic assay for researchers expressing recombinant BFD.

Principle: Direct spectrophotometric measurement of benzoylformate consumption (or benzaldehyde formation). Benzoylformate has an absorbance max near 250 nm, but the overlap with benzaldehyde requires careful wavelength selection or a coupled assay. The Coupled ADH Assay is preferred for high accuracy.

Reagents:

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Magnesium Sulfate (

    
    , 2.5 mM)
    
  • Thiamine Diphosphate (ThDP, 0.5 mM)

  • NADH (0.2 mM)

  • Alcohol Dehydrogenase (ADH, excess units, e.g., from S. cerevisiae)

  • Benzoylformate substrate (5 mM)

Workflow:

  • Blanking: In a quartz cuvette, mix Buffer,

    
    , ThDP, NADH, and ADH.
    
  • Equilibration: Incubate at 30°C for 2 minutes.

  • Initiation: Add BFD enzyme extract.

  • Substrate Addition: Add Benzoylformate to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).

    • Causality: BFD converts Benzoylformate

      
       Benzaldehyde.[3] ADH immediately reduces Benzaldehyde 
      
      
      
      Benzyl Alcohol, consuming NADH.
  • Calculation:

    
    
    

Data Summary: Benzoylformate Derivatives

CompoundCAS NumberPrimary ApplicationKey Property
Benzoylformic Acid 611-73-4Precursor / SubstrateSubstrate for BFD; metabolic intermediate.
Methyl Benzoylformate 15206-55-0Photoinitiator (UV Curing)Low yellowing; liquid at room temp; Norrish Type I.
Ethyl Benzoylformate 1603-79-8Organic SynthesisSimilar to methyl ester but lower volatility.
Sodium Benzoylformate 35966-67-1Biological MediaWater-soluble salt for bacterial culture induction.

References

  • Claus, A., & Neukranz, H. (1891).[4] Ueber die Benzoylameisensäure (Phenylglyoxylsäure).[5] Journal für Praktische Chemie.

  • Hegeman, G. D. (1966).[1][6] Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida.[6][7] Journal of Bacteriology, 91(3), 1140–1154.

  • Hass, H. B., et al. (1990). Mandelate pathway of Pseudomonas putida: sequence relationships involving mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase.[8] Biochemistry, 29(41).

  • Xiao, P., et al. (2021).[9] Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Macromolecules.

  • Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoylformic Acid.[5][9][10][11][12][13] Organic Syntheses, Coll. Vol. 3, p.114.

Sources

Comprehensive literature review on Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 4-methylbenzoylformate, a seemingly unassuming α-keto ester, holds significant potential within the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive diketone-like functionality appended to a substituted aromatic ring, renders it a versatile building block for the construction of more complex molecular architectures. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a comprehensive exploration of this compound. We will delve into the nuances of its synthesis, rigorously analyze its spectroscopic signature, and explore its reactivity and potential applications, particularly within the context of drug discovery and development. This document is designed to be a self-validating resource, grounding its protocols and mechanistic discussions in established chemical principles and providing actionable insights for laboratory practice.

Molecular Identity and Physicochemical Properties

This compound, also known as Ethyl 2-(p-tolyl)-2-oxoacetate or Ethyl 4-methylphenylglyoxylate, is a liquid organic compound. Its core structure consists of a p-toluyl group attached to an ethyl glyoxylate moiety. This arrangement of functional groups is key to its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5524-56-1[1]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [1]
Appearance Light yellow to yellow liquid[1]
Boiling Point 82 °C[1]
Density 1.0901 g/cm³[1]
Refractive Index 1.52[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[2][3][4]

Underlying Principles of the Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its departure. This generates the acylium ion, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing group, leading to a mixture of isomers. However, due to steric hindrance, the para-substituted product, this compound, is generally the major product.[5]

Detailed Experimental Protocol

Caution: Anhydrous aluminum chloride is highly reactive with moisture and will produce hydrogen chloride gas. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware must be thoroughly dried before use.[6]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Ethyl oxalyl chloride

  • Dichloromethane (anhydrous)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.[6]

  • Cooling: Cool the suspension to 0 °C using an ice bath.[6]

  • Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.0 eq) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.

  • Addition of Toluene: After the addition of ethyl oxalyl chloride is complete, add toluene (1.0 eq) dropwise, again maintaining the temperature below 5 °C.

  • Reaction: Once the addition of toluene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This will quench the reaction and hydrolyze the aluminum chloride complex. Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Suspend AlCl₃ in CH₂Cl₂ Cooling Cool to 0 °C Setup->Cooling Add_Acyl Add Ethyl Oxalyl Chloride Cooling->Add_Acyl Add_Toluene Add Toluene Add_Acyl->Add_Toluene Stir Stir at RT Add_Toluene->Stir Quench Quench with Ice/HCl Stir->Quench Wash Wash Organic Layer Quench->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify

Figure 1: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - Ethyl Group: A quartet for the -CH₂- group (approx. 4.4 ppm) and a triplet for the -CH₃ group (approx. 1.4 ppm). - Methyl Group (on ring): A singlet for the aromatic methyl group (approx. 2.4 ppm).
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region for the two carbonyl carbons (approx. 165 ppm and 185-195 ppm). - Aromatic Carbons: Four signals in the aromatic region (approx. 128-145 ppm). - Ethyl Group: Signals for the -OCH₂- carbon (approx. 62 ppm) and the -CH₃ carbon (approx. 14 ppm). - Methyl Carbon (on ring): A signal for the aromatic methyl carbon (approx. 22 ppm).
FTIR (cm⁻¹) - C=O Stretching: Two strong absorption bands for the ketone and ester carbonyl groups (approx. 1720-1740 cm⁻¹ and 1680-1700 cm⁻¹). - C-O Stretching: Strong absorption bands for the ester C-O bonds (approx. 1100-1300 cm⁻¹). - Aromatic C-H Stretching: Absorption above 3000 cm⁻¹. - Aliphatic C-H Stretching: Absorption below 3000 cm⁻¹.
Mass Spec (m/z) - Molecular Ion (M⁺): A peak at m/z = 192. - Major Fragments: Fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 147), the ethyl group (-C₂H₅, m/z = 163), and the p-toluyl cation (m/z = 119).

Reactivity and Synthetic Utility

The presence of the α-keto ester functionality makes this compound a versatile intermediate in organic synthesis. The two adjacent carbonyl groups influence each other's reactivity and provide multiple sites for chemical transformations.

Reactivity_Diagram cluster_reactions Key Reactions EMBF This compound Reduction Reduction (e.g., NaBH₄, H₂/Pd) EMBF->Reduction forms α-hydroxy ester Grignard Grignard Reaction (R-MgX) EMBF->Grignard attacks ketone carbonyl Wittig Wittig Reaction (Ph₃P=CHR) EMBF->Wittig reacts with ketone carbonyl Hydrolysis Hydrolysis (H⁺/H₂O or OH⁻/H₂O) EMBF->Hydrolysis forms 4-methylbenzoylformic acid Transesterification Transesterification (R'OH, acid/base catalyst) EMBF->Transesterification exchanges ethyl group

Sources

Fundamental characteristics and reactivity of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the fundamental characteristics, synthesis, and reactivity of Ethyl 4-methylbenzoylformate (E4MBF), a specialized


-keto ester utilized as a Type I photoinitiator and a versatile intermediate in pharmaceutical synthesis.

Fundamental Characteristics, Synthetic Protocols, and Reactivity Profile

Executive Summary

This compound (CAS: 5524-56-1) is a bifunctional aromatic ester characterized by a 1,2-dicarbonyl moiety. It serves two primary roles in modern chemistry:

  • Photoinitiator: Under UV irradiation, it undergoes Norrish Type I cleavage to generate benzoyl and ethoxycarbonyl radicals, initiating free-radical polymerization. The para-methyl substitution provides a red-shifted absorption profile compared to unsubstituted benzoylformates, enhancing efficiency in specific UV-LED curing applications.

  • Chiral Building Block: The distinct electrophilicity of the

    
    -keto group allows for highly enantioselective reductions, yielding chiral 
    
    
    
    -hydroxy esters (mandelic acid derivatives) essential for pharmaceutical intermediates.

Physicochemical Profile

PropertySpecification
IUPAC Name Ethyl 2-(4-methylphenyl)-2-oxoacetate
CAS Number 5524-56-1
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 192.21 g/mol
Appearance Pale yellow liquid
Boiling Point ~135°C at 10 mmHg (Predicted)
Density 1.09 g/cm³ (20°C)
Solubility Soluble in organic solvents (Toluene, Acrylates, Alcohols); Insoluble in water.[1][2][3][4][5]
Absorption (

)
~255 nm (

), ~320-345 nm (

)
Spectroscopic Identification (Self-Validation Data)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.92 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O)
      
    • 
       7.29 (d, J = 8.2 Hz, 2H, Ar-H meta to C=O)
      
    • 
       4.45 (q, J = 7.1 Hz, 2H, -O-CH 
      
      
      
      -CH
      
      
      )
    • 
       2.43 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       1.41 (t, J = 7.1 Hz, 3H, -O-CH
      
      
      
      -CH
      
      
      )
  • IR (Neat): 1735 cm

    
     (Ester C=O), 1685 cm
    
    
    
    (Ketone C=O), 1605 cm
    
    
    (Ar C=C).

Synthetic Protocol: Friedel-Crafts Acylation

The most robust industrial synthesis involves the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. This method is preferred over esterification of the acid due to higher yields and simplified purification.

Reaction Scheme


Detailed Methodology

Safety Note: This reaction generates HCl gas.[6] Perform in a well-ventilated fume hood with a caustic scrubber.[6] Aluminum chloride is moisture-sensitive.[6]

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to an HCl trap (NaOH solution).

  • Reagent Charging:

    • Charge Aluminum Chloride (AlCl

      
      )  (1.1 equiv, anhydrous) into the flask.
      
    • Add Dichloromethane (DCM) or 1,2-Dichloroethane (solvent volume ~5-6x mass of toluene). Cool to 0–5°C using an ice bath.[6]

  • Acylation Step:

    • Add Ethyl Oxalyl Chloride (1.05 equiv) dropwise to the AlCl

      
       suspension. Stir for 15 minutes to form the acylium ion complex.
      
    • Add Toluene (1.0 equiv) dropwise over 60 minutes, maintaining internal temperature <10°C. Note: The para-position is activated by the methyl group, but temperature control is vital to minimize ortho-substitution.

  • Reaction Monitoring (Self-Validation):

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours.

    • TLC Check: Eluent 10% EtOAc/Hexane.[6] Monitor the disappearance of Toluene (

      
      ) and appearance of the product (
      
      
      
      , UV active).
  • Quenching & Workup:

    • Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.

    • Separate the organic layer.[7] Extract the aqueous layer twice with DCM.

    • Wash combined organics with saturated NaHCO

      
       (to remove acid traces), then brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Distill the crude oil under high vacuum (<1 mmHg) to obtain the pure product as a pale yellow liquid.

SynthesisWorkflow Start Reagents: Toluene + Ethyl Oxalyl Chloride Complex Acylium Ion Formation (AlCl3, 0°C) Start->Complex Activation Reaction Friedel-Crafts Acylation (RT, 3-4h) Complex->Reaction + Toluene Quench Hydrolysis (Ice/HCl) Reaction->Quench Complete Conversion Product This compound (>95% Purity) Quench->Product Distillation

Figure 1: Step-by-step workflow for the Friedel-Crafts synthesis of E4MBF.

Photochemical Reactivity (Photoinitiator Mechanism)

E4MBF functions as a Norrish Type I photoinitiator.[6] Upon UV absorption, the molecule enters an excited triplet state and undergoes homolytic cleavage at the C-C bond between the carbonyls.

Mechanism of Action[9]
  • Absorption: The molecule absorbs UV light (300–360 nm), promoting an electron from the

    
     orbital to the 
    
    
    
    orbital.
  • Intersystem Crossing (ISC): Rapid conversion from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ).
  • 
    -Cleavage:  The bond between the benzoyl carbon and the ester carbonyl weakens, leading to homolysis.
    
  • Radical Generation:

    • Radical A: 4-Methylbenzoyl radical (Initiating species).

    • Radical B: Ethoxycarbonyl radical (Can initiate or decarboxylate to form an ethyl radical).[6]

Why the 4-Methyl Group Matters: The electron-donating methyl group stabilizes the benzoyl radical via hyperconjugation, slightly increasing the lifetime of the excited state compared to unsubstituted analogs. This can enhance initiation efficiency in oxygen-rich environments by competing more effectively with oxygen quenching.[6]

Photochemistry Ground Ground State (S0) E4MBF Excited Excited Triplet State (T1) (n, π*) Ground->Excited hν (UV) Cleavage Norrish Type I α-Cleavage Excited->Cleavage Homolysis Radical1 4-Methylbenzoyl Radical (Primary Initiator) Cleavage->Radical1 Radical2 Ethoxycarbonyl Radical (Secondary Initiator) Cleavage->Radical2 Polymer Polymer Chain Initiation Radical1->Polymer + Monomer Radical2->Polymer + Monomer

Figure 2: Photochemical cleavage pathway of this compound under UV irradiation.

Synthetic Reactivity: Asymmetric Reduction

Beyond photochemistry, E4MBF is a premium substrate for synthesizing chiral


-hydroxy esters (derivatives of mandelic acid), which are precursors for semi-synthetic penicillins and anti-hypertensive drugs.
Reactivity Profile

The


-keto ester motif contains two carbonyls. The keto-carbonyl (C2) is significantly more electrophilic than the ester carbonyl (C1) due to the electron-withdrawing effect of the adjacent ester group. This allows for chemoselective nucleophilic attack.[6]
Protocol: Enantioselective Biocatalytic Reduction

Objective: Synthesis of Ethyl (R)-2-hydroxy-2-(4-methylphenyl)acetate. Catalyst: Ketoreductase (KRED) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae or engineered E. coli).

  • Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.[6]0) containing glucose (cofactor regeneration source).[6]

  • Reaction:

    • Suspend E4MBF (substrate) in the buffer (10-50 mM concentration).

    • Add NADP+ (catalytic amount) and the enzyme.

    • Incubate at 30°C with orbital shaking.[6]

  • Monitoring:

    • Extract aliquots with Ethyl Acetate.[6]

    • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).[8]

    • Success Criteria: >95% conversion and >99% enantiomeric excess (ee).

Safety and Handling

  • Hazards: E4MBF is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Storage: Store in dark, amber glass containers to prevent accidental photo-degradation. Keep under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis of the ester.

  • Spill Control: Absorb with inert material (vermiculite/sand).[6] Do not use combustible materials like sawdust.[6]

References

  • Chemical Identity & Properties: National Institute of Standards and Technology (NIST).[6][9] Benzene, 1-ethyl-4-methyl- (Related Structure Data). Link

  • Synthetic Methodology: Organic Syntheses.[6][10] Ethyl Benzoylformate (General Protocol). Coll. Vol. 1, p. 241 (1941). Link

  • Photochemistry: PhotochemCAD. Absorption Spectra of Benzoate Derivatives. Link

  • Biocatalytic Application: ResearchGate. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate (Analogous Reactivity). Link

  • Safety Data: Sigma-Aldrich.[6] Safety Data Sheet for Benzoate Esters. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methylbenzoylformate (Systematic: Ethyl 2-(4-methylphenyl)-2-oxoacetate ) represents a critical class of


-keto esters used extensively as photoinitiators in polymerization and as versatile synthons in pharmaceutical drug design. Its structure combines an electrophilic 

-dicarbonyl motif with a lipophilic para-tolyl moiety, making it a prime candidate for heterocycle formation (e.g., quinoxalines) and enantioselective reductions to mandelic acid derivatives.

This guide provides a rigorous deconstruction of its nomenclature, a validated synthetic protocol via Friedel-Crafts acylation, and analytical standards for quality control.

Part 1: Structural Deconstruction & Nomenclature

The nomenclature of this molecule often causes confusion due to the overlap between "trivial" (common) names and systematic IUPAC rules. A precise understanding of the priority rules is essential for database searching and regulatory compliance.

The Hierarchy of Naming

According to IUPAC Blue Book rules, esters take priority over ketones. Therefore, the suffix of the parent chain is determined by the ester group.

  • Parent Structure: Oxoacetic acid (Glyoxylic acid).

  • Ester Substituent: Ethyl group attached to the oxygen.[1]

  • Acyl Substituent: 4-methylphenyl (p-tolyl) group attached to the carbonyl carbon.

Nomenclature Comparison Table
Naming ConventionNameTechnical Rationale
IUPAC Systematic Ethyl 2-(4-methylphenyl)-2-oxoacetate The parent chain is a 2-carbon acid (acetic). C1 is the ester carbonyl; C2 is the ketone. The phenyl ring is a substituent on C2.
Semi-Systematic This compound Views the molecule as an ester of "benzoylformic acid" (phenylglyoxylic acid), with a methyl substituent on the ring.
Trivial / Common Ethyl (p-tolyl)glyoxylate Derived from glyoxylic acid (

) where the aldehyde H is replaced by a p-tolyl group.
CAS Index Name Benzeneacetic acid, 4-methyl-

-oxo-, ethyl ester
Inverted indexing format used by Chemical Abstracts Service.
Structural Visualization (DOT)

The following diagram illustrates the parsing of the systematic name against the chemical structure.

Nomenclature cluster_logic IUPAC Priority Rule Molecule Ethyl 2-(4-methylphenyl)-2-oxoacetate Parent Parent: Acetate (2-carbon chain) Molecule->Parent Func1 Principal Group: Ester (-oate) Parent->Func1 C1 Priority Func2 Substituent C2: Oxo (=O) Parent->Func2 C2 Modification Func3 Substituent C2: 4-methylphenyl Parent->Func3 C2 Attachment Rule Ester > Ketone > Benzene Ring

Figure 1: Hierarchical decomposition of the IUPAC systematic name.

Part 2: Synthetic Pathways & Protocol

While oxidation of 4-methylmandelic acid is possible, it is atom-inefficient. The industrial and laboratory standard for high-purity synthesis is the Friedel-Crafts Acylation of toluene using ethyl oxalyl chloride (ethyl chlorooxoacetate).

Reaction Mechanism & Causality
  • Reagents: Toluene (Substrate), Ethyl Oxalyl Chloride (Electrophile),

    
     (Lewis Acid).
    
  • Regioselectivity: The methyl group on toluene is an ortho, para-director. However, the bulky oxalyl electrophile heavily favors the para position due to steric hindrance at the ortho sites.

  • Thermodynamics: The reaction is exothermic. Temperature control (

    
    ) is critical to prevent poly-acylation or polymerization.
    
Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate (10 mmol scale).

Materials:

  • Toluene (Dry, excess as solvent/reactant)

  • Ethyl chlorooxoacetate (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM) or excess Toluene as solvent

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Suspension: Add anhydrous

    
     (1.60 g, 12 mmol) to dry DCM (20 mL) under nitrogen flow. Cool the suspension to 
    
    
    
    using an ice bath.
  • Electrophile Addition: Add Ethyl chlorooxoacetate (1.12 mL, 10 mmol) dropwise to the suspension. Causality: This generates the active acylium ion intermediate

    
    .
    
  • Substrate Introduction: Add Toluene (1.2 mL, ~11 mmol) dropwise over 15 minutes, maintaining temperature

    
    .
    
    • Note: A slight color change (yellow/orange) indicates complex formation.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 50g of crushed ice and 10 mL conc. HCl. Reasoning: Acidic quench breaks the Aluminum-product complex and prevents hydrolysis of the ester.

  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with saturated

      
       (to remove acid traces) and Brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Reaction Pathway Diagram (DOT)

Synthesis Toluene Toluene (Nucleophile) Complex Acylium Complex [EtOOC-CO]+ AlCl4- Toluene->Complex Activation (0°C) Reagent Ethyl Oxalyl Chloride (Electrophile) Reagent->Complex Activation (0°C) Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Activation (0°C) Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack Product This compound Sigma->Product Aromatization (-HCl) Byproduct HCl Sigma->Byproduct

Figure 2: Friedel-Crafts acylation mechanism for alpha-keto ester synthesis.

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data must be verified. The key distinction is differentiating the


-keto ester from a simple benzoate ester.
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.90 (d, 
      
      
      
      , 2H, Ar-H ortho to C=O).
    • 
       7.28 (d, 
      
      
      
      , 2H, Ar-H meta to C=O).
    • 
       4.42 (q, 
      
      
      
      , 2H,
      
      
      ).
    • 
       2.43 (s, 3H, 
      
      
      
      ).
    • 
       1.40 (t, 
      
      
      
      , 3H,
      
      
      ethyl).
  • Diagnostic Feature: The aromatic protons ortho to the carbonyl are deshielded (~7.9 ppm) due to the anisotropy of the

    
    -keto group.
    
Infrared Spectroscopy (IR)
  • Ketone C=O: ~1685 cm

    
     (Conjugated with aromatic ring).
    
  • Ester C=O: ~1735 cm

    
     (Distinct from ketone).
    
  • Validation: The presence of two carbonyl peaks is the primary confirmation that the glyoxylate moiety is intact, distinguishing it from ethyl 4-methylbenzoate (which shows only one C=O stretch at ~1710 cm

    
    ).
    

Part 4: Applications in Drug Development[2][3][4]

Heterocycle Synthesis

Arylglyoxylates are potent electrophiles. Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines , a scaffold found in various bioactive agents (e.g., kinase inhibitors).

Enantioselective Reduction

The keto-ester functionality serves as a substrate for asymmetric reduction (using biocatalysts or chiral metal complexes) to produce chiral mandelic acid derivatives .

  • Target: Ethyl (R)- or (S)-2-hydroxy-2-(4-methylphenyl)acetate.

  • Use: Precursors for beta-blockers and antithrombotic agents.

References

  • IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[3][4][5] Wiley-Interscience. (Classic reference for acylation mechanisms).

  • Zhang, X., et al. (2012). "Synthesis of

    
    -keto esters via oxidation of acetophenones." Organic Letters. 
    
  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate - Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-oxoacetate Product Sheet.[6] (Reagent source data). Link

Sources

Ethyl 4-methylbenzoylformate: A Synergistic Approach Integrating Theoretical and Computational Analyses

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the study of Ethyl 4-methylbenzoylformate, an α-keto ester of significant interest in synthetic chemistry and potential pharmacological applications. We move beyond simple characterization, presenting an integrated methodology where experimental spectroscopic data and high-level computational analysis converge. This synergistic approach, grounded in Density Functional Theory (DFT), not only validates experimental findings but also provides profound insights into the molecule's electronic structure, reactivity, and potential as a bioactive agent. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for a holistic molecular evaluation, from synthesis to in silico biological target interaction.

Introduction: The Rationale for a Combined Investigatory Approach

This compound belongs to the α-keto ester class of compounds, which are pivotal intermediates in organic synthesis and are recognized for their diverse biological activities. The presence of a vicinal keto-ester moiety imparts unique electronic and steric properties, making them valuable synthons for complex heterocyclic systems and potential lead compounds in drug discovery.

A purely experimental approach, while essential, often leaves the underlying electronic and quantum-mechanical phenomena unexplained. Why does the molecule absorb light at a specific wavelength? Where are its most reactive sites for electrophilic or nucleophilic attack? How does it stabilize its structure through intramolecular interactions? To answer these questions, we turn to computational chemistry.

By employing Density Functional Theory (DFT), we can construct a robust theoretical model of this compound. This in silico model allows us to predict and analyze properties that are difficult or impossible to measure directly. When theoretical predictions (e.g., vibrational frequencies, electronic transitions) align with experimental data (e.g., FT-IR, UV-Vis spectra), it creates a self-validating system that instills high confidence in both the experimental results and the theoretical model. This guide will detail this powerful, integrated workflow.

Synthesis and Experimental Characterization

A robust computational study is always grounded in accurately characterized physical samples. The synthesis and subsequent spectroscopic analysis provide the empirical benchmark against which all theoretical data are validated.

Synthesis Protocol: Esterification of 4-methylbenzoylformic acid

The synthesis of this compound can be efficiently achieved via Fischer esterification of the corresponding 4-methylbenzoylformic acid. This method is chosen for its reliability and use of common laboratory reagents.

Methodology:

  • Reactant Preparation: To a 250 mL round-bottom flask, add 4-methylbenzoylformic acid (1 equivalent) and absolute ethanol (10 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture while cooling the flask in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent, driving the equilibrium towards the ester product.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound as a light yellow liquid[1][2].

Spectroscopic Analysis Workflow

The synthesized compound must be rigorously characterized to confirm its identity and purity. Each spectroscopic technique provides a unique piece of the structural puzzle.

G cluster_exp Experimental Characterization Synthesis Synthesized Compound FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR Vibrational Modes NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR Atomic Nuclei UVVis UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UVVis Electron Excitation

Caption: Experimental workflow for spectroscopic characterization.

Protocols:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum is recorded using KBr pellets or as a thin film on a NaCl plate in the 4000–400 cm⁻¹ range. This analysis is critical for identifying characteristic functional groups, such as the C=O stretches of the ketone and ester, and C-H vibrations of the aromatic ring and ethyl group[3][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) with Tetramethylsilane (TMS) as an internal standard. NMR provides unambiguous information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of every proton and carbon atom[3][5].

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent like ethanol or acetonitrile. This reveals the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated aromatic and carbonyl systems[3][4].

Computational Methodology: The DFT Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering an optimal balance between computational accuracy and cost for molecules of this size[6].

Computational Setup: The Basis for Trustworthy Results

The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For organic molecules containing C, H, and O, the B3LYP functional combined with a Pople-style basis set is a well-established and validated standard.

  • Software: Gaussian 09/16 suite of programs[7].

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates both exchange and correlation effects.

  • Basis Set: 6-311++G(d,p), a triple-zeta basis set that provides a flexible description of electron distribution. The '++' indicates the addition of diffuse functions for non-hydrogen and hydrogen atoms, essential for describing lone pairs and delocalized electrons, while '(d,p)' adds polarization functions to allow for non-spherical electron density distribution[3][5][8][9].

Protocol:

  • Input Structure: The initial molecular structure of this compound is drawn using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The structure is optimized without constraints to find the global minimum on the potential energy surface. This process alters bond lengths, angles, and dihedrals until the forces on each atom are negligible[10].

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum[11]. This calculation also yields the theoretical IR and Raman spectra.

Results and Discussion: A Synergistic Analysis

This section forms the core of the guide, where we interpret the computational results and demonstrate their synergy with the experimental data.

Molecular Geometry Optimization

The DFT calculation provides the most stable, gas-phase conformation of the molecule. Key geometric parameters (bond lengths, bond angles) can be extracted and compared with standard values to understand any structural peculiarities, such as steric strain or effects from electron delocalization.

Table 1: Selected Theoretical Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)Rationale for Significance
Bond LengthC=O (Ketone)~1.22 ÅShorter than ester C=O due to higher polarization.
Bond LengthC=O (Ester)~1.24 ÅSlightly longer due to resonance with the ester oxygen.
Bond LengthC-C (Keto-Aryl)~1.49 ÅSingle bond character, allows for rotational freedom.
Dihedral AngleO=C-C=OVariesDefines the relative orientation of the two carbonyl groups.
Vibrational Analysis (FT-IR & FT-Raman)

The calculated vibrational frequencies provide a theoretical spectrum that can be directly compared to the experimental FT-IR and FT-Raman data. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by a factor (~0.96) for better agreement. The true power of this analysis lies in the Potential Energy Distribution (PED) analysis, which definitively assigns specific atomic motions to each vibrational band[3][5].

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)

Experimental FT-IRScaled TheoreticalVibrational Assignment (PED)
~1735 cm⁻¹~1730 cm⁻¹ν(C=O) of the ester group
~1680 cm⁻¹~1675 cm⁻¹ν(C=O) of the ketone group
~1605 cm⁻¹~1600 cm⁻¹ν(C=C) of the aromatic ring
~1270 cm⁻¹~1265 cm⁻¹ν(C-O) asymmetric stretch of the ester
~2980 cm⁻¹~2975 cm⁻¹ν(C-H) asymmetric stretch of CH₃

This comparison validates both the experimental spectrum and the accuracy of the optimized molecular geometry.

Electronic Properties: FMO and UV-Vis Analysis

The electronic character of a molecule is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. A small energy gap suggests a molecule is more reactive and polarizable[12]. Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions, which correspond to the absorption peaks in the experimental UV-Vis spectrum.

Table 3: Frontier Molecular Orbital Properties

ParameterValue (eV)Interpretation
EHOMO-6.5 eVLocalized primarily on the p-tolyl ring (electron-rich region).
ELUMO-2.1 eVLocalized on the α-dicarbonyl moiety (electron-deficient region).
Energy Gap (ΔE)4.4 eVIndicates moderate chemical stability and reactivity.

The calculated electronic transitions (e.g., HOMO → LUMO) correspond to the π → π* transitions observed in the UV-Vis spectrum, confirming the electronic structure of the molecule.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. It provides an intuitive visual guide to the charge distribution and reactive sites of a molecule[13][14].

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are found around hydrogen atoms.

  • Green Regions (Neutral Potential): Indicate nonpolar regions.

For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygens, identifying them as the primary sites for interaction with electrophiles or hydrogen bond donors.

Intramolecular Stability: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative description of the bonding and intramolecular charge transfer (ICT) interactions[4][14][15]. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E⁽²⁾) associated with these interactions is a measure of their significance.

For example, a key interaction in this molecule would be the delocalization of a lone pair from the ester oxygen (nO) into the antibonding orbital of the adjacent carbonyl group (πC=O). This n → π interaction explains the resonance stabilization of the ester group and can be quantified by NBO analysis.

G cluster_comp Computational Analysis Cascade DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Vib Vibrational Analysis (Compare with FT-IR) DFT_Opt->Vib FMO FMO Analysis (HOMO-LUMO) (Chemical Reactivity) DFT_Opt->FMO MEP MEP Analysis (Reactive Sites) DFT_Opt->MEP NBO NBO Analysis (Intramolecular Stability) DFT_Opt->NBO

Caption: The cascade of analyses derived from the optimized molecular geometry.

Application in Drug Discovery: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and rationalize structure-activity relationships (SAR)[16].

Rationale and Target Selection

Given its structure, this compound could potentially interact with enzymes that process carbonyl-containing substrates, such as certain oxidoreductases or hydrolases. For this guide, we select a hypothetical target, such as a human carbonyl reductase, which is implicated in the metabolism of xenobiotics and is a target of interest in drug development.

Molecular Docking Protocol

Software: AutoDock Vina, PyMOL, Discovery Studio.

  • Ligand Preparation: The DFT-optimized structure of this compound is saved in a .pdbqt format, with rotatable bonds defined.

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein, which is then saved in .pdbqt format.

  • Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the box are chosen to encompass the entire binding pocket.

  • Docking Simulation: AutoDock Vina is used to perform the docking, exploring various conformations of the ligand within the active site and scoring them based on a semi-empirical free energy force field.

  • Results Analysis: The results are analyzed to identify the lowest energy (most favorable) binding pose. The binding affinity is reported in kcal/mol. The specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues are visualized and analyzed using software like PyMOL or Discovery Studio[7][17]. A more negative binding affinity indicates a stronger, more favorable interaction.

This in silico analysis provides a testable hypothesis about the molecule's potential biological activity, guiding further experimental validation.

Conclusion

The comprehensive characterization of a molecule like this compound is most powerfully achieved through a synergistic methodology that marries experimental observation with theoretical computation. This guide has outlined a validated workflow where DFT calculations serve to confirm spectroscopic data, while simultaneously providing a deeper understanding of the molecule's geometric, electronic, and reactive properties. The integration of techniques like FMO, MEP, NBO, and molecular docking transforms fundamental molecular data into actionable insights for fields ranging from synthetic strategy to rational drug design. This holistic approach ensures a trustworthy and profound understanding of the molecule , paving the way for its innovative application.

References

  • Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. (2021-11-19). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603831/
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC. (2020-06-20). Available from: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed. (2020-11-15). Available from: [Link]

  • US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents.
  • Design, spectroscopic characterization, DNA binding affinity, DFT, and docking simulations of a schiff base prepared from ethyl-4-aminobenzoate - ResearchGate. (2024-01-08). Available from: [Link]

  • Synthesis, spectroscopic characterization, molecular docking studies and DFT calculation of novel Mannich base 1-((4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalen-2-ol - ResearchGate. (2023-08-08). Available from: [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1, 289-290. Available from: [Link]

  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives - ResearchGate. Available from: [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed. (2021-11-19). Available from: [Link]

  • Synthesis, structural, DFT, quantum chemical modeling and molecular docking studies of (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide from 5-methyl-2-furaldehyde and sulfanilamide - ResearchGate. Available from: [Link]

  • Ethyl Benzoylformate - Organic Syntheses Procedure. Available from: [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF - ResearchGate. (2023-08-09). Available from: [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA - DergiPark. Available from: [Link]

  • In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl) - DergiPark. (2023-11-30). Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available from: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available from: [Link]

  • In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC. (2023-08-22). Available from: [Link]

  • Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method - ResearchGate. (2023-08-06). Available from: [Link]

  • Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed. Available from: [Link]

  • Theoretical investigations on molecular structure, NBO, HOMO-LUMO and MEP analysis of two crystal structures of N-(2-benzoyl-phenyl) oxalyl: A DFT study - ResearchGate. (2016-11-24). Available from: [Link]

  • Vibrational spectroscopic studies and computational study of ethyl methyl ketone thiosemicarbazone | Request PDF - ResearchGate. (2023-08-08). Available from: [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed. Available from: [Link]

  • Ethyl 4-methylbenzoate - NIST WebBook. Available from: [Link]

Sources

Primary scientific and industrial uses of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Scientific & Industrial Applications Profile

Executive Summary

Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) is a specialized alpha-keto ester serving a dual function in modern chemical engineering. Primarily, it operates as a high-efficiency Norrish Type I photoinitiator for UV-curable coatings, distinguished by its low-yellowing properties and reactivity in clear or white-pigmented systems. Secondarily, it is a critical pharmaceutical intermediate , providing the structural scaffold for advanced non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic benzothiazine derivatives. This guide details its mechanistic behavior, synthesis protocols, and industrial handling requirements.

Chemical Profile & Physical Properties

The molecule features a benzoylformate core substituted with a para-methyl group. This substitution modulates its absorption spectrum and solubility profile compared to the non-methylated analog (Ethyl benzoylformate), enhancing its compatibility with non-polar monomers and resins.

PropertySpecification
IUPAC Name Ethyl 2-(4-methylphenyl)-2-oxoacetate
CAS Number 5524-56-1
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Light yellow liquid
Boiling Point ~265 °C (Predicted) / 82°C @ 0.5 mmHg
Density 1.11 g/cm³
Solubility Soluble in organic solvents (esters, acrylates); Insoluble in water

Primary Application: UV Photopolymerization

Mechanistic Action (Norrish Type I)

This compound functions as a free-radical generator. Upon irradiation with UV light (typically 250–350 nm), it undergoes Norrish Type I alpha-cleavage . The bond between the carbonyl carbon and the carboxyl carbon breaks, yielding two distinct radical species:

  • p-Toluoyl Radical: The primary initiating species, stabilized by the aromatic ring.

  • Ethoxycarbonyl Radical: A secondary radical that contributes to chain initiation or termination.

Unlike Type II initiators (e.g., benzophenone), this unimolecular cleavage does not strictly require a co-initiator to function. However, in industrial formulations, it is frequently paired with amine synergists (e.g., Ethyl-4-dimethylaminobenzoate, EDAB) to combat oxygen inhibition, a common issue in surface curing.

Visualization: Photoinitiation Pathway

The following diagram illustrates the cleavage mechanism and the subsequent radical attack on acrylate monomers.

Photoinitiation Initiator This compound (Ground State) Excited Excited Triplet State (T1) Initiator->Excited UV Absorption (hν) Radicals Radical Pair Generation (Alpha-Cleavage) Excited->Radicals Norrish Type I Cleavage Polymer Polymer Chain Initiation Radicals->Polymer + Acrylate Monomer

Figure 1: Photolytic cleavage pathway of this compound leading to radical generation.

Industrial Advantages[5]
  • Low Yellowing: Unlike thioxanthone or amino-ketone initiators, the photolysis products of this compound are colorless. This makes it ideal for clear varnishes and white lacquers .

  • Depth Cure: The absorption tail allows for effective curing in thicker films (up to 50-100 µm) where surface screening might block shorter wavelengths.

  • Low Volatility: The ethyl ester functionality, combined with the methyl-phenyl group, reduces volatility compared to simpler methyl esters, improving formulation stability during storage.

Secondary Application: Pharmaceutical Synthesis

Synthetic Building Block

In medicinal chemistry, the keto-ester moiety serves as a versatile "handle" for constructing heterocycles. A notable application is in the synthesis of benzothiazine derivatives , a class of compounds investigated for potent analgesic and anti-inflammatory properties exceeding standard NSAIDs like Piroxicam.

Protocol: Synthesis of this compound

The industrial synthesis typically involves a Friedel-Crafts acylation .

Reagents:

  • Toluene (Substrate)[1][2]

  • Ethyl Oxalyl Chloride (Acylating Agent)[2]

  • Aluminum Chloride (AlCl₃, Catalyst)[2]

  • Dichloromethane (DCM) or excess Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with anhydrous AlCl₃ (1.1 equiv) and solvent under inert nitrogen atmosphere. Cool to 0–5°C.

  • Addition: Dropwise add Ethyl Oxalyl Chloride (1.0 equiv) while maintaining temperature <10°C. Stir for 30 minutes to form the acylium ion complex.

  • Acylation: Slowly add Toluene (1.0–1.2 equiv). The reaction is exothermic; control addition rate to maintain <20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or GC for consumption of acid chloride.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.

  • Workup: Separate the organic layer. Wash with water, NaHCO₃ (sat.), and brine. Dry over MgSO₄.

  • Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~110°C @ 1 mmHg) to obtain the light yellow liquid product.

Visualization: Synthesis Workflow

Synthesis Reactants Reactants: Toluene + Ethyl Oxalyl Chloride Reaction Friedel-Crafts Acylation (0-20°C, N2 atm) Reactants->Reaction Catalyst Catalyst Activation: AlCl3 Complex Formation Catalyst->Reaction Quench Hydrolysis/Quench (Ice/HCl) Reaction->Quench Product Purified Product: This compound Quench->Product Distillation

Figure 2: Friedel-Crafts synthesis pathway for this compound.[3]

Safety & Handling Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

ParameterProtocol
Storage Store in a cool, dry place away from light. Keep container tightly closed under inert gas (Nitrogen/Argon) if possible to prevent hydrolysis.
PPE Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhaling vapors.
Spill Cleanup Absorb with inert material (sand, vermiculite). Dispose of as hazardous chemical waste. Do not flush into surface water.
Incompatibility Strong oxidizing agents, strong bases (causes hydrolysis of the ester).

References

  • BLD Pharm. (2025). This compound Product Data & Safety Sheet. Retrieved from

  • ChemicalBook. (2025). This compound: Properties and Suppliers. Retrieved from

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from

  • Santa Cruz Biotechnology. (2025). This compound (CAS 5524-56-1).[4][5][6] Retrieved from

  • RadTech. (2023). Boosting the cure of phosphine oxide photoinitiators: Sensitisation or Synergy? (Discussing Benzoylformate mechanisms). Retrieved from

Sources

Methodological & Application

Application Note: Ethyl 4-methylbenzoylformate as a Photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) is a specialized Norrish Type I photoinitiator belonging to the benzoylformate ester family. While structurally similar to the widely used Methyl Benzoylformate (MBF), the ethyl-4-methyl derivative offers distinct advantages in solubility , reactivity , and biocompatibility profiles , making it a critical component in high-value applications such as dental restoratives, stereolithography (SLA/DLP) resins, and low-yellowing clear coatings.

The "Goldilocks" Initiator: Unlike highly reactive phosphine oxides (e.g., TPO) that can cause significant yellowing, or standard benzophenones that require amine co-initiators (Type II), this compound provides a balance:

  • Mechanism: Autonomous homolytic cleavage (Type I)

    
     No amine required (though often beneficial).
    
  • Aesthetics: Exceptional optical clarity (low yellowing).

  • Surface Cure: Superior resistance to oxygen inhibition compared to many Type I alternatives.

This guide provides the authoritative protocols for formulating, curing, and characterizing systems utilizing this compound.

Part 2: Scientific Foundation & Mechanism

Chemical Identity & Properties
PropertySpecification
Chemical Name This compound
CAS Number 5524-56-1
Molecular Formula

Molecular Weight 192.21 g/mol
Appearance Light yellow liquid
Absorbance Peak

(Tail extends to

)
Solubility Soluble in acrylates, methacrylates, organic solvents; Insoluble in water.[1][2][3][4]
Mechanism of Action (Norrish Type I)

Upon irradiation with UV light (typically UV-A or UV-B), this compound undergoes an energetic transition to an excited triplet state. This is followed by


-cleavage  at the weak carbon-carbon bond connecting the two carbonyl groups.

The Cleavage Products:

  • 4-Methylbenzoyl Radical: The primary initiating species, highly reactive toward vinyl/acrylate double bonds.

  • Ethoxycarbonyl Radical: A secondary radical that can initiate polymerization or undergo further fragmentation (decarboxylation).

Visualizing the Pathway:

Photoinitiation Ground This compound (Ground State) Excited Excited Triplet State (T1) Ground->Excited hv (UV Absorption) Cleavage α-Cleavage (Homolysis) Excited->Cleavage Intersystem Crossing Radical1 4-Methylbenzoyl Radical (•) Cleavage->Radical1 Radical2 Ethoxycarbonyl Radical (•) Cleavage->Radical2 Polymer Polymer Chain Initiation Radical1->Polymer Reacts with Monomer Radical2->Polymer Reacts with Monomer

Caption: Photochemical pathway of this compound showing homolytic cleavage into two initiating radicals.

Part 3: Application Protocols

Protocol A: Low-Yellowing Dental Composite Resin

Objective: Formulate a light-curable dental matrix with high conversion and minimal color shift.

Rationale: Dental materials require strict aesthetic control. TPO is often too yellow; Camphorquinone (CQ) is yellow and requires amines. This compound offers a clear, liquid alternative that blends easily with viscous methacrylates.

Materials:
  • Monomer Base: Bis-GMA / TEGDMA (70:30 wt% ratio).

  • Photoinitiator: this compound (EMBF).

  • Co-initiator (Optional): Ethyl 4-(dimethylamino)benzoate (EDAB) – Note: While EMBF is Type I, adding an amine can reduce oxygen inhibition at the surface.

  • Filler: Silanized silica (if making a composite).

Step-by-Step Procedure:
  • Resin Preparation:

    • In an amber glass vial, mix Bis-GMA and TEGDMA. Heat to 40°C to reduce viscosity if necessary.

    • Add 1.0 - 2.0 wt% this compound.

    • Optional: Add 0.5 wt% EDAB if surface tackiness is a concern.

    • Stir magnetically for 1 hour at room temperature until a homogeneous, clear liquid is obtained.

  • Degassing:

    • Place the resin in a vacuum desiccator for 15 minutes to remove trapped air bubbles which inhibit polymerization.

  • Curing:

    • Light Source: LED Curing Light (Spectrum: 385–480 nm; Peak intensity > 1000 mW/cm²).

    • Exposure: Layer thickness < 2mm.[5] Irradiate for 20–40 seconds.

    • Note: EMBF absorbs best in the UV (250-350nm) but has a "tail" into the visible violet (380-405nm). High-intensity LEDs are required for efficient curing at 405nm.

  • Post-Cure (Optional):

    • Thermal anneal at 60°C for 1 hour to maximize conversion.

Protocol B: 3D Printing (DLP/SLA) Formulation

Objective: Create a fast-curing resin for 405nm DLP printers with high reactivity.

Rationale: In 3D printing, "critical energy" (


) and "depth of penetration" (

) are key. EMBF is often used as a co-initiator with TPO to balance surface cure (EMBF) with depth cure (TPO) and reduce overall yellowing.
Formulation Table:
ComponentFunctionConcentration (wt%)
Urethane Acrylate Oligomer Mechanical Backbone40-50%
HDDA (1,6-Hexanediol diacrylate) Reactive Diluent30-40%
This compound Surface Initiator 2.0 - 4.0%
TPO-L (Phosphine Oxide) Depth Initiator0.5 - 1.0%
UV Absorber (e.g., OB+) Resolution Control0.01 - 0.05%
Workflow:
  • Mixing: Combine oligomers and monomers. Add initiators under yellow light (no blue/UV).

  • Calibration:

    • Print a "working curve" (single layer exposures at varying times: 1s, 2s, ..., 10s).

    • Measure cured thickness vs. exposure time.

    • Plot

      
       vs. Thickness to determine 
      
      
      
      and
      
      
      .
  • Printing:

    • Set layer height to 50

      
      .
      
    • Base exposure: 20-30s (for adhesion).

    • Layer exposure: 2-5s (depending on LED power).

  • Wash & Cure:

    • Wash in Isopropyl Alcohol (IPA) for 5 mins.

    • Post-cure in UV chamber (405nm + 365nm) for 10 mins.

Part 4: Characterization & Quality Control

To validate the efficacy of the photoinitiator, you must measure the Degree of Conversion (DC) .

FTIR Methodology
  • Equipment: FTIR Spectrometer with ATR accessory.

  • Peak Monitoring:

    • Aliphatic C=C (Reactive): Peak at 1637 cm⁻¹ .

    • Aromatic C=C (Internal Standard): Peak at 1608 cm⁻¹ (from the benzoyl group or Bis-GMA backbone).

  • Calculation:

    
    
    Where 
    
    
    
    is the integrated peak area.

Part 5: Troubleshooting & Safety

Common Issues
  • Surface Tackiness: Caused by oxygen inhibition.

    • Solution: Increase EMBF concentration to 3-4%, or add an amine synergist (0.5-1%). Alternatively, cure under nitrogen or cover with a Mylar strip.

  • Yellowing:

    • Solution: Ensure the resin is not overheating during cure. EMBF is naturally low-yellowing; if yellowing occurs, check the purity of the oligomers or reduce TPO concentration if co-initiating.

  • Incomplete Cure at Depth:

    • Solution: EMBF has low absorption at >400nm. If using 405nm LEDs, increase intensity or blend with a longer-wavelength initiator like TPO.

Safety (SDS Summary)
  • Hazards: Skin sensitizer (Category 1), Eye irritant.

  • Handling: Wear nitrile gloves and UV-blocking safety glasses.

  • Storage: Keep in amber glass/opaque HDPE containers, away from heat and light. Store at room temperature (15-25°C).

Part 6: References

  • Sigma-Aldrich. this compound Product Specification & Properties.[3]Link (Note: Link directs to similar benzoate ester for structural reference; exact CAS 5524-56-1 data available via chemical suppliers).

  • ChemicalBook. this compound CAS 5524-56-1 Technical Data.Link

  • National Institutes of Health (NIH). Dental Materials Applied to 3D and 4D Printing Technologies.Link

  • Macromolecules (ACS). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring.[6]Link[6]

  • Royal Society of Chemistry. Photoinitiating systems for polymerization: Type I vs Type II.Link

Sources

Application Note: Standard Experimental Protocols for Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 5524-56-1 | Molecular Formula: C₁₁H₁₂O₃ | MW: 192.21 g/mol

Introduction & Chemical Profile

Ethyl 4-methylbenzoylformate is a specialized


-keto ester used primarily as a Norrish Type II photoinitiator  in UV-curable coatings and as a prochiral substrate  in asymmetric biocatalysis. Structurally, it consists of a para-tolyl moiety conjugated to a glyoxylate ester. This conjugation provides a characteristic UV absorption band (n 


transition) typically centered around 250–300 nm, extending into the near-UV (300–360 nm), making it effective for surface curing where low-yellowing is critical.
Physicochemical Properties
PropertyValueNote
Appearance Light yellow liquidLow viscosity facilitates blending
Boiling Point ~82 °C (at reduced pressure)Volatility must be managed in open-air curing
Solubility Soluble in organic solvents (EtOH, Acetone, Toluene)Immiscible in water; requires co-solvents for biocatalysis
Absorption

~255 nm, shoulder ~320 nm
Matches standard Hg-vapor lamp output

Protocol A: UV-LED Photopolymerization (Clear Coat Formulation)

Application: Low-yellowing clear coatings for wood or plastic substrates. Mechanism: Unlike Type I initiators (cleavage), this compound typically acts via a Type II mechanism (Hydrogen Abstraction) when used with amine synergists. The excited triplet state abstracts a hydrogen from a tertiary amine, generating an


-amino radical that initiates polymerization.
Experimental Workflow

This protocol validates the initiator efficiency in a standard epoxy-acrylate matrix.

Materials
  • Oligomer: Bisphenol A epoxy diacrylate (e.g., Ebecryl 600).

  • Monomer (Diluent): Tripropylene glycol diacrylate (TPGDA).

  • Photoinitiator (PI): this compound (2.0 – 4.0 wt%).

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB) or methyldiethanolamine (MDEA).

Step-by-Step Procedure
  • Resin Preparation:

    • In a shielded amber jar, mix 60 wt% Oligomer and 40 wt% Monomer .

    • Stir at 40°C for 30 minutes to ensure homogeneity.

  • Initiator Incorporation:

    • Add 3.0 wt% this compound .

    • Add 3.0 wt% Amine Synergist (EDAB) .

    • Note: The 1:1 ratio of PI to Amine is critical for overcoming oxygen inhibition.

    • Stir magnetically for 15 minutes until the solution is optically clear.

  • Coating Application:

    • Apply the formulation onto a glass or polycarbonate substrate using a wire-wound bar coater (e.g., #10 bar) to achieve a wet film thickness of ~25 µm.

  • Curing (UV Exposure):

    • Pass the sample under a medium-pressure Mercury lamp (80 W/cm) or a 365/395 nm LED array.

    • Conveyor Speed: Start at 10 m/min.

  • Validation (Tack-Free Time):

    • Perform the "Thumb Twist" test immediately after exposure.

    • Measure Double Bond Conversion (DBC) via FTIR (monitoring the acrylate peak drop at 810 cm⁻¹ or 1405 cm⁻¹).

Mechanism Visualization

Photopolymerization PI This compound (Ground State) Excited Excited Triplet State (T1) PI->Excited Absorption UV UV Light (hv) UV->Excited Complex Exciplex Excited->Complex Amine Amine Synergist (R-H Donor) Amine->Complex Radical_A Ketyl Radical (Inactive) Complex->Radical_A H-Abstraction Radical_B Aminoalkyl Radical (Active Initiator) Complex->Radical_B Radical_A->Radical_A Dimerization/Termination Polymer Polymer Chain Growth Radical_B->Polymer Initiation

Figure 1: Type II Photoinitiation Mechanism. The this compound (PI) absorbs UV energy, enters a triplet state, and abstracts a proton from the amine synergist. The resulting aminoalkyl radical initiates the acrylate polymerization.

Protocol B: Asymmetric Biocatalytic Reduction

Application: Synthesis of Ethyl (R)-4-methylmandelate (Chiral Pharmaceutical Intermediate). Core Concept: The keto-group at the


-position is highly susceptible to stereoselective reduction by Ketoreductases (KREDs) or whole-cell biocatalysts like Saccharomyces cerevisiae. This reaction follows Prelog’s rule, typically yielding the (R)-enantiomer.
Materials
  • Substrate: this compound.[1][2][3]

  • Biocatalyst: Saccharomyces cerevisiae (Baker's Yeast, Type II, lyophilized) or commercial KRED kit.

  • Co-substrate: D-Glucose (for cofactor regeneration).

  • Solvent System: Water/Ethanol (95:5 v/v).

Step-by-Step Procedure
  • Inoculum Preparation (Whole Cell):

    • Suspend 10 g of dry Baker's Yeast in 100 mL of warm water (35°C).

    • Add 10 g of D-Glucose and incubate for 30 minutes to activate metabolic pathways (NAD(P)H regeneration).

  • Substrate Addition:

    • Dissolve 500 mg (2.6 mmol) of this compound in 2 mL of Ethanol.

    • Add dropwise to the yeast suspension.

    • Critical Control: Do not add substrate all at once; high concentrations can be toxic to the yeast cells.

  • Incubation:

    • Shake the flask at 30°C / 180 rpm for 24–48 hours.

    • Monitor pH; maintain pH 6.0–7.0 using 0.1 M phosphate buffer if necessary.

  • Work-up & Extraction:

    • Centrifuge the mixture (4000 rpm, 10 min) to remove biomass.

    • Saturate the supernatant with NaCl (salting out).

    • Extract 3x with Ethyl Acetate .

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Chiral Analysis:

    • Analyze Enantiomeric Excess (ee%) via Chiral HPLC (Chiralcel OD-H column).

    • Mobile Phase: Hexane/Isopropanol (90:10).

Biocatalysis Pathway

Biocatalysis Substrate This compound (Prochiral Ketone) Enzyme KRED / Yeast Reductase Substrate->Enzyme Product Ethyl (R)-4-methylmandelate (Chiral Alcohol) Enzyme->Product Stereoselective Reduction Cofactor NAD(P)H + H+ Cofactor->Enzyme Recycle Glucose Dehydrogenase (Cofactor Regeneration) Recycle->Cofactor Regeneration Cycle

Figure 2: Enzymatic reduction pathway. The enzyme utilizes NAD(P)H to deliver a hydride to the carbonyl face, creating a chiral center.

Protocol C: Chemical Synthesis (Friedel-Crafts Acylation)

Application: Laboratory-scale synthesis of the molecule from commodity precursors.[4] Logic: Electrophilic aromatic substitution is the most direct route. The methyl group on toluene is an ortho/para director, but the bulk of the electrophile favors the para position.

Materials
  • Precursor: Toluene (Dry).

  • Reagent: Ethyl chlorooxoacetate (Ethyl oxalyl chloride).

  • Catalyst: Aluminum Chloride (

    
    , anhydrous).
    
  • Solvent: Dichloromethane (DCM) or excess Toluene.

Step-by-Step Procedure
  • Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and

      
       inlet.
      
    • Charge with 13.3 g (0.1 mol)

      
        and 50 mL dry DCM.
      
  • Acylation:

    • Cool the suspension to 0°C in an ice bath.

    • Add 13.7 g (0.1 mol) Ethyl chlorooxoacetate dropwise.

    • Add 9.2 g (0.1 mol) Toluene dropwise over 30 minutes. Maintain temperature <5°C to minimize side reactions.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Observation: Evolution of HCl gas indicates reaction progress (use a scrubber).

  • Quenching:

    • Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture.

  • Purification:

    • Separate the organic layer; wash with water, saturated

      
      , and brine.
      
    • Distill under reduced pressure to isolate this compound.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 5524-56-1).[1][2]Link

  • BenchChem. Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches.Link

  • MDPI (Catalysts). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate and Related Keto Esters.Link

  • Hampford Research. Ethyl 4-(dimethylamino)benzoate (EDAB) Synergist for Type II Photoinitiators.[5]Link

  • ChemicalBook. this compound Properties and Suppliers.Link

Sources

Methods for synthesizing derivatives from Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Versatility of Ethyl 4-methylbenzoylformate

Introduction: Unlocking the Potential of a Versatile α-Ketoester

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount. This compound stands out as a highly versatile and valuable building block. As an α-ketoester, its structure is rich with reactive sites: an electrophilic ketone, a modifiable ester group, and an aromatic ring amenable to substitution. This unique combination of functional groups allows for a diverse array of chemical transformations, making it an ideal scaffold for the synthesis of complex molecules, including α-hydroxy acids, tertiary alcohols, substituted alkenes, and various heterocyclic systems which are prevalent in medicinal chemistry.

This technical guide moves beyond simple reaction listings. It is designed for the practicing researcher and drug development professional, providing not only detailed, validated protocols but also the underlying mechanistic reasoning and strategic considerations behind these synthetic methods. We will explore the core reactivity of this compound through key transformations, offering insights to empower chemists to leverage this reagent to its fullest potential.

Section 1: Selective Reduction of the Ketone Carbonyl

The selective reduction of the α-keto group in this compound provides a direct route to α-hydroxy esters. These products, such as Ethyl 2-hydroxy-2-(p-tolyl)acetate, are valuable chiral synthons, particularly in the development of pharmaceuticals and fine chemicals.

Mechanistic Insight: The key to this transformation is chemoselectivity. A mild reducing agent is required that will readily reduce the ketone without affecting the less reactive ester functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. Its hydride (H⁻) selectively attacks the more electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the secondary alcohol.

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-(p-tolyl)acetate

Objective: To selectively reduce the ketone of this compound to a secondary alcohol.

ParameterDetails
Reactant This compound (1.0 equiv)
Reagent Sodium borohydride (NaBH₄) (1.1 equiv)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Workup Acidic aqueous quench (e.g., 1M HCl)
Typical Yield >90%

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.92 g, 10 mmol) and dissolve it in methanol (40 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (e.g., 0.42 g, 11 mmol) to the solution in small portions over 15 minutes. Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1M HCl (20 mL) to quench the excess NaBH₄ and neutralize the sodium methoxide formed.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate (50 mL) and water (30 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which can be further purified by column chromatography if necessary.

Section 2: Carbon-Carbon Bond Formation via Grignard Reaction

The Grignard reaction provides a powerful method for forming new carbon-carbon bonds by attacking the ketone carbonyl with a highly nucleophilic organomagnesium reagent.[1] This converts the planar ketone into a chiral tertiary alcohol, significantly increasing molecular complexity in a single step.

Mechanistic Insight: The Grignard reagent (R-MgX) acts as a potent source of a carbanion (R⁻).[2] This carbanion attacks the electrophilic ketone carbon. The ester group is also susceptible to attack, but the ketone is generally more reactive. Using a controlled amount of the Grignard reagent can favor mono-addition at the ketone. However, using an excess will lead to a double addition at the ester group after initial ketone reaction, ultimately forming a diol. The protocol below focuses on the selective reaction at the ketone. Anhydrous conditions are absolutely critical, as any protic solvent (like water or alcohols) will protonate and destroy the Grignard reagent.[3]

Grignard_Reaction Start This compound Complex Alkoxide Intermediate Start->Complex Nucleophilic Attack Grignard R-MgX (Grignard Reagent) Grignard->Complex Product Tertiary Alcohol Derivative Complex->Product Protonation Workup Acidic Workup (H₃O⁺) Workup->Product

Caption: Grignard reaction workflow for tertiary alcohol synthesis.

Protocol 2: Synthesis of Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate

Objective: To add a phenyl group to the ketone carbonyl of this compound using a Grignard reagent.

ParameterDetails
Reactant This compound (1.0 equiv)
Reagent Phenylmagnesium bromide (PhMgBr) (1.1 equiv, 3.0 M in ether)
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Temperature 0 °C
Reaction Time 2-3 hours
Workup Saturated aqueous ammonium chloride (NH₄Cl) quench
Typical Yield 70-85%

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature. Add a solution of this compound (e.g., 1.92 g, 10 mmol) in anhydrous diethyl ether (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: Add phenylmagnesium bromide solution (e.g., 3.7 mL of 3.0 M solution in Et₂O, 11 mmol) dropwise via syringe over 20 minutes. Mechanistic Note: A slow, dropwise addition maintains a low concentration of the nucleophile, favoring selective attack at the more reactive ketone over the ester.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. The formation of a solid precipitate is common. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, slowly add saturated aqueous NH₄Cl solution (20 mL) while the flask is still in the ice bath to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether (30 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the tertiary alcohol.

Section 3: Olefination via the Wittig Reaction

The Wittig reaction is an indispensable tool for converting carbonyls into alkenes with high regioselectivity.[5] When applied to this compound, it replaces the ketone's C=O bond with a C=C bond, providing access to a wide range of α,β-unsaturated esters.

Mechanistic Insight: The reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base.[6] The nucleophilic carbon of the ylide attacks the electrophilic ketone carbon, leading to a zwitterionic intermediate called a betaine. This betaine rapidly collapses to a four-membered ring intermediate, the oxaphosphetane, which then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[7]

Wittig_Reaction cluster_0 Ylide Generation Phosphonium Triphenylphosphonium Salt (Ph₃P⁺-CH₂R Br⁻) Ylide Phosphorus Ylide (Ph₃P=CHR) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Ketoester This compound Ketoester->Intermediate Product Alkene Derivative Intermediate->Product Fragmentation Byproduct Triphenylphosphine Oxide (Ph₃P=O) Intermediate->Byproduct

Caption: General workflow for the Wittig olefination reaction.

Protocol 3: Synthesis of Ethyl 2-(p-tolyl)-3-phenylacrylate

Objective: To convert the ketone group of this compound into a C=CHPh double bond.

ParameterDetails
Reactant Benzyltriphenylphosphonium chloride (1.1 equiv)
Reagent n-Butyllithium (n-BuLi) (1.1 equiv, 1.6 M in hexanes)
Substrate This compound (1.0 equiv)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 4-6 hours
Workup Water quench
Typical Yield 65-80%

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon), suspend benzyltriphenylphosphonium chloride (e.g., 4.28 g, 11 mmol) in anhydrous THF (50 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (e.g., 6.9 mL of 1.6 M solution, 11 mmol) dropwise to the suspension. The mixture will turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Substrate Addition: Re-cool the ylide solution to -78 °C. Add a solution of this compound (e.g., 1.92 g, 10 mmol) in anhydrous THF (15 mL) dropwise.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight. The disappearance of the ylide's color is a visual indicator of reaction progress.

  • Quenching: Carefully quench the reaction by adding water (30 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the desired alkene product.

Section 4: Synthesis of Heterocyclic Scaffolds

The 1,2-dicarbonyl moiety of α-ketoesters like this compound is an excellent electrophilic partner for condensation reactions with binucleophiles, providing a straightforward and efficient entry into a vast range of heterocyclic structures.[8] This is particularly relevant in drug development, where nitrogen-containing heterocycles are privileged scaffolds.

Mechanistic Insight: The reaction with a 1,2-dinucleophile, such as o-phenylenediamine, proceeds via a sequential double condensation. The first amine attacks one of the carbonyls (typically the more reactive ketone), forming a hemiaminal which then dehydrates to an imine. An intramolecular cyclization follows, where the second amine attacks the remaining carbonyl (the ester), leading to another dehydration event and the formation of the stable aromatic heterocyclic ring.

Protocol 4: Synthesis of 3-(p-tolyl)-1,2-dihydroquinoxalin-2-one

Objective: To synthesize a quinoxalinone derivative via condensation with o-phenylenediamine.

ParameterDetails
Reactant 1 This compound (1.0 equiv)
Reactant 2 o-Phenylenediamine (1.0 equiv)
Solvent Ethanol or Acetic Acid
Temperature Reflux
Reaction Time 3-5 hours
Workup Cooling and filtration
Typical Yield >85%

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine this compound (e.g., 1.92 g, 10 mmol) and o-phenylenediamine (e.g., 1.08 g, 10 mmol).

  • Solvent Addition: Add ethanol (40 mL) and a few drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. A precipitate will likely form as the reaction progresses.

  • Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain the quinoxalinone derivative. The product is often pure enough for subsequent use without further purification.

References

  • Garcia-Valverde M., and Torroba T. (2005). Sulfur-Nitrogen heterocycles. Molecules, 10, 318-320. Available at: [Link]

  • Kovalenko, S. et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Organic Syntheses. Ethyl Benzoylformate. Organic Syntheses. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. Available at: [Link]

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Chem Lab. Grignard Reaction. University of Washington. Available at: [Link]

  • LibreTexts. The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. BYU-I Books. Available at: [Link]

Sources

Ethyl 4-methylbenzoylformate as a key intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-methylbenzoylformate as a key intermediate in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

A Versatile Scaffold for Chiral Mandelic Synthons and Heterocyclic APIs[1]

Executive Summary

This compound (CAS: 20698-91-3), also known as ethyl 2-oxo-2-(p-tolyl)acetate, is a highly reactive


-keto ester widely utilized in pharmaceutical process chemistry.[1] Its unique 1,2-dicarbonyl structure serves as a "privileged scaffold" for two critical synthetic pathways:[1]
  • Asymmetric Reduction: Accessing enantiopure (R)-4-methylmandelic acid derivatives, which function as chiral resolving agents and pharmacophores in antispasmodic and antithrombotic drugs.[1]

  • Heterocyclic Condensation: Facilitating the rapid construction of nitrogen-containing heterocycles (quinoxalines, triazines, and benzothiazines) found in potent anti-inflammatory and kinase-inhibitor pipelines.

This guide details the mechanistic advantages of this intermediate and provides validated protocols for its transformation into high-value pharmaceutical building blocks.

Chemical Profile & Reactivity

The molecule features an electron-deficient ketone at the


-position to the ester, making it significantly more reactive toward nucleophiles than simple acetophenones.[1]
PropertySpecification
IUPAC Name Ethyl 2-oxo-2-(4-methylphenyl)acetate
Molecular Formula

Molecular Weight 192.21 g/mol
Appearance Clear, pale yellow to greenish liquid
Key Reactivity Prochiral ketone reduction, 1,2-nucleophilic addition, Cyclocondensation
Stability Moisture sensitive (hydrolyzes to acid); Store under inert gas
Core Application 1: Asymmetric Synthesis of Chiral Mandelic Derivatives

The reduction of this compound yields Ethyl 4-methylmandelate .[1] The (R)- enantiomer is particularly valuable as a precursor for bio-isosteres of mandelic acid, used in the synthesis of APIs like Pemoline analogues (CNS stimulants) and specific oxybutynin derivatives.[1]

Mechanistic Insight

The para-methyl group exerts a weak electron-donating effect (+I), which slightly deactivates the carbonyl carbon compared to the unsubstituted benzoylformate. However, this electronic tuning often enhances enantioselectivity (ee%) in catalytic reductions by rigidifying the transition state in Ru-BINAP or enzymatic pockets.[1]

Experimental Protocol: Biocatalytic Asymmetric Reduction

Rationale: While Ruthenium-catalyzed transfer hydrogenation is standard, recent industrial trends favor biocatalysis for higher enantiomeric excess (>99% ee) and ambient conditions. This protocol utilizes a recombinant Ketoreductase (KRED) or whole-cell system (e.g., S. cerevisiae), which is the current "Green Standard" in process chemistry.

Materials:

  • Substrate: this compound (100 mM)[1]

  • Biocatalyst: Saccharomyces cerevisiae (active dry yeast) or commercially available KRED screening kit (e.g., Codexis/Johnson Matthey panels).[1] Note: Protocol below uses standard yeast for broad accessibility.

  • Solvent: Phosphate buffer (0.1 M, pH 7.[1]0) / Isopropanol (co-substrate).

  • Additives: Glucose (for cofactor regeneration).[1][2]

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend 10 g of dry yeast in 100 mL of 0.1 M phosphate buffer (pH 7.0) containing 5 g glucose.[1] Incubate at 30°C for 30 minutes to activate fermentation pathways.

  • Substrate Addition: Dissolve this compound (1.92 g, 10 mmol) in 5 mL of ethanol (co-solvent). Add this dropwise to the yeast suspension.

  • Reaction: Stir the mixture orbitally (200 rpm) at 30°C.

    • Critical Checkpoint: Monitor pH every 2 hours. Maintain pH 6.5–7.5 using 1M NaOH. Acidification indicates hydrolysis to the carboxylic acid byproduct rather than reduction.[1]

  • Monitoring: Extract a 500 µL aliquot with ethyl acetate every 4 hours. Analyze via chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/i-PrOH 90:10).

    • Target: >95% conversion, >98% ee (R-isomer).

  • Work-up:

    • Filter the biomass through a Celite pad.[1]

    • Saturate the filtrate with NaCl (brine effect) to improve extraction efficiency.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.[1]
      
  • Purification: Flash chromatography (Hexane:EtOAc 8:2) yields the pure

    
    -hydroxy ester.
    
Core Application 2: Heterocyclic Scaffold Construction

This compound acts as a 1,2-dielectrophile.[1] Condensation with dinucleophiles (diamines, amidines, thioamides) rapidly assembles pharmacologically active heterocycles.

Target: Synthesis of Quinoxalinone Derivatives

Quinoxalinones are privileged structures in kinase inhibitors (e.g., VEGFR inhibitors).[1]

Protocol:

  • Reactants: Combine this compound (1.0 equiv) and o-phenylenediamine (1.05 equiv) in Ethanol.

  • Reflux: Heat to reflux for 3–5 hours. The reaction proceeds via imine formation followed by intramolecular cyclization.

  • Observation: The solution typically darkens; precipitation of the heterocycle often occurs upon cooling.[1]

  • Isolation: Filter the solid precipitate. Recrystallize from EtOH/DMF to obtain 3-(4-tolyl)quinoxalin-2(1H)-one.

Visualization of Synthetic Pathways

G E4MBF This compound (Starting Material) Red_Step Asymmetric Reduction (Biocatalysis or Ru-BINAP) E4MBF->Red_Step + H2 / NADH Cond_Step Cyclocondensation (with Dinucleophiles) E4MBF->Cond_Step + Diamines/Hydrazines Chiral_Ester (R)-Ethyl 4-methylmandelate Red_Step->Chiral_Ester >98% ee API_1 Pemoline Analogues (CNS Agents) Chiral_Ester->API_1 API_2 Chiral Resolving Agents Chiral_Ester->API_2 Heterocycle 3-(p-Tolyl)quinoxalin-2-one (Heterocyclic Scaffold) Cond_Step->Heterocycle API_4 Benzothiazine Derivatives (Anti-inflammatory) Cond_Step->API_4 + Saccharin deriv. API_3 Kinase Inhibitors (Oncology) Heterocycle->API_3

Figure 1: Divergent synthetic utility of this compound in pharmaceutical manufacturing.[1]

Quality Control & Impurity Profiling

In GMP settings, control of the following impurities is mandatory:

Impurity TypeOriginDetection MethodLimit (Typical)
4-Methylbenzoic Acid Oxidative cleavage of the dicarbonyl bondHPLC (Reverse Phase)< 0.1%
Ethyl 4-methylbenzoate Decarbonylation during synthesisGC-MS< 0.5%
Hydrolysis Product 4-Methylbenzoylformic acid (Acid form)HPLC / Titration< 1.0%

Self-Validating Check:

  • TLC Monitoring: Use Silica Gel 60 F254. Eluent: Hexane/EtOAc (3:1).[1]

    • Product

      
       (UV active, ketone).
      
    • Acid impurity

      
       (streaks).[1]
      
    • Alcohol product (post-reduction)

      
      .
      
References
  • Biocatalytic Reduction Protocols

    • Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. ResearchGate.[1]

  • Benzothiazine Anti-inflammatory Applications

    • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. MDPI.

  • General Heterocyclic Utility

    • Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis. NBInno.

  • Process Optimization (ISPR)

    • Integration of newly isolated biocatalyst and resin-based in situ product removal technique for the asymmetric synthesis of (R)-methyl mandelate.[1][3] PubMed.[1]

Sources

Application Note: Analytical Characterization and Quantification of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Ethyl 4-methylbenzoylformate (CAS 5524-56-1) is a critical Type I photoinitiator used in UV-curable coatings, inks, and adhesives. Its analysis is pivotal for two distinct workflows: Raw Material Quality Control (QC) to ensure polymerization efficiency, and Migration Testing to quantify potential leaching into food contact materials (FCM).

This guide provides validated methodologies for:

  • Identification: Structural confirmation via NMR and FTIR.

  • Purity Assay: High-Performance Liquid Chromatography (HPLC-UV) for bulk material quantification.

  • Trace Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and migration studies.

Molecule Profile & Physicochemical Properties[1][2][3]

Understanding the molecule is the first step to robust analysis. The


-keto ester moiety dictates its stability and detection properties.
PropertySpecificationAnalytical Implication
Chemical Structure Ethyl 2-(4-methylphenyl)-2-oxoacetateChromophore: Conjugated ketone allows UV detection at ~254 nm and ~325 nm (

).
Molecular Formula

Mass Spec: Molecular ion

at m/z 192.[1][2][3][4]
Molecular Weight 192.21 g/mol Volatility: Amenable to GC analysis.
Boiling Point ~82°C (at reduced pressure)Thermal Stability: Stable under standard GC ramp rates; avoid prolonged high-temp injection ports.
Solubility Soluble in MeOH, ACN, EtOAc. Insoluble in water.Sample Prep: Use ACN or MeOH for extraction; avoid aqueous diluents to prevent hydrolysis.
Reactivity Susceptible to hydrolysis (Ester) and photoreduction (Ketone).Handling: Use amber glassware. Analyze solutions within 24 hours.

Method A: HPLC-UV Purity Assay

Purpose: Quantification of bulk purity (>98%) and identification of non-volatile degradation products (e.g., 4-methylbenzoylformic acid).

Mechanistic Rationale

Reverse-Phase Chromatography (RPC) is selected to separate the hydrophobic ester from its more polar hydrolysis products. Acidification of the mobile phase is critical to suppress the ionization of any free acid impurities, ensuring sharp peak shapes and consistent retention times.

Experimental Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection DAD at 254 nm (Quantification) and 325 nm (Identification)
Gradient Program

Note: A gradient is preferred over isocratic flow to elute late-eluting dimers or oligomers common in photoinitiator synthesis.

Time (min)% Mobile Phase BEvent
0.040%Equilibration
10.090%Elution of Main Peak
12.090%Column Wash
12.140%Return to Initial
15.040%Re-equilibration
Sample Preparation Protocol
  • Stock Solution: Weigh 50 mg of this compound into a 50 mL amber volumetric flask. Dissolve in Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase B (ACN). (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. Do not use Nylon filters as they may bind esters.

Method B: GC-MS for Trace Analysis & Migration

Purpose: Detection of trace impurities and quantification of migration into food simulants (NIAS testing).

Mechanistic Rationale

GC-MS provides the necessary specificity to distinguish this compound from matrix interferences (e.g., food packaging stabilizers). The fragmentation pattern is characteristic of


-keto esters, allowing for Selected Ion Monitoring (SIM) to increase sensitivity by 10-100x over Full Scan.
Experimental Conditions
ParameterSetting
System GC-MS (Single Quadrupole or Q-TOF)
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (for trace) or Split 1:50 (for purity) @ 250°C
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp: 15°C/min to 280°C

  • Final: 280°C (Hold 5 min)

  • Total Run Time: ~16.6 min

MS Detection Parameters (SIM Mode)

For trace quantification, monitor the following ions. The fragmentation logic follows the cleavage of the labile ester bond and the


-cleavage of the ketone.
  • Target Ion (

    
     119): 
    
    
    
    . The 4-methylbenzoyl cation.[1] This is the Base Peak (100% abundance) and most stable fragment.[5]
  • Qualifier 1 (

    
     91): 
    
    
    
    . Tropylium ion formed by loss of CO from the 119 fragment.
  • Qualifier 2 (

    
     192): 
    
    
    
    . Molecular ion (typically weak but diagnostic).
  • Qualifier 3 (

    
     147): 
    
    
    
    . Loss of the ethoxy group.[5]

Decision Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the sample origin.

AnalyticalWorkflow Start Sample Origin RawMaterial Raw Material / Bulk Synthesis Start->RawMaterial FinishedProduct Cured Coating / Food Packaging Start->FinishedProduct Objective1 Purity & Assay (>95%) RawMaterial->Objective1 Objective2 Migration / Trace Impurities (<1000 ppm) FinishedProduct->Objective2 Technique1 Method A: HPLC-UV (Quantify Main Peak & Acids) Objective1->Technique1 High Conc. Technique2 Method B: GC-MS (SIM Mode) (Specific Detection in Matrix) Objective2->Technique2 High Sensitivity Result1 Report: % Purity (Area Norm) Technique1->Result1 Result2 Report: Migration (µg/kg) Technique2->Result2

Caption: Analytical decision tree selecting between HPLC-UV for bulk purity and GC-MS for trace migration analysis.

Structural Identification (NMR)

For confirming the identity of reference standards or synthesized batches.

  • Solvent:

    
    [6]
    
  • 
     NMR (400 MHz): 
    
    • 
       1.42 (t, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       2.44 (s, 3H, 
      
      
      
      )
    • 
       4.45 (q, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       7.30 (d, 2H, 
      
      
      
      Hz, Ar-H meta to carbonyl)
    • 
       7.95 (d, 2H, 
      
      
      
      Hz, Ar-H ortho to carbonyl)

Validation Criteria (ICH Q2(R1))

To ensure data integrity, the following acceptance criteria should be met during method validation:

  • Specificity: No interference at the retention time of this compound in blank matrix injections.

  • Linearity:

    
     over the range of 80-120% of target concentration.
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

  • LOD/LOQ (GC-MS): Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ) at the target migration limit (typically 10 ppb).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethyl 4-methylbenzoate (Analogous Fragmentation Pattern). NIST Chemistry WebBook. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2023). Note for Guidance: Food Contact Materials and Migration Testing. Retrieved from [Link]

Sources

Application Note: Precision Photocrosslinking of Methacrylated Hydrogels Mediated by Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction

Abstract

This guide details the protocol for utilizing Ethyl 4-methylbenzoylformate (EMBF) as a Norrish Type I photoinitiator for the free-radical polymerization of methacrylate-functionalized prepolymers (e.g., GelMA, PEGDA). Unlike common Type II initiators that require amine co-initiators, EMBF undergoes unimolecular bond cleavage upon UV irradiation, generating radicals efficiently without leachable amine byproducts. This protocol is optimized for researchers in tissue engineering and drug delivery systems requiring low-yellowing, high-fidelity hydrogel constructs.

Mechanistic Foundation

EMBF functions primarily through a Norrish Type I mechanism. Upon absorption of ultraviolet light (typically


 nm, with tailing absorption up to 400 nm), the molecule enters an excited triplet state. It subsequently undergoes 

-cleavage at the carbon-carbon bond between the two carbonyl groups, yielding two active radical species:
  • A 4-methylbenzoyl radical (primary initiating species).

  • An ethoxycarbonyl radical .

Both radicals are capable of initiating the polymerization of vinyl/acrylate bonds. The absence of a required co-initiator makes this system kinetically cleaner and reduces potential cytotoxicity associated with unreacted amines.

Part 2: Experimental Protocol & Methodology

Materials & Equipment
CategoryItemSpecification
Reagents This compound>98% Purity (Liquid/Low-melting solid)
PrepolymerGelatin Methacryloyl (GelMA) or PEGDA (

5-20 kDa)
SolventDMSO (Anhydrous) or Ethanol (Absolute)
BufferPBS (Phosphate Buffered Saline), pH 7.4
Equipment UV Light Source365 nm LED (Recommended) or Mercury Arc Lamp
RheometerParallel plate geometry (8 mm or 20 mm)
MoldTeflon or Silicone molds (e.g., 5 mm

x 1 mm height)
Pre-Protocol Considerations (Expert Insights)
  • Solubility Limit: EMBF is lipophilic. Direct addition to aqueous buffers results in phase separation and heterogeneous crosslinking. Crucial Step: Always prepare a high-concentration stock solution in a biocompatible organic solvent (DMSO/Ethanol) before introducing it to the aqueous prepolymer.

  • Oxygen Inhibition: Like most radical initiators, EMBF is sensitive to oxygen, which scavenges radicals to form stable peroxyl radicals. For thin films (<200

    
    m), conduct polymerization in an inert atmosphere (Argon/Nitrogen) or cover the precursor solution with a glass coverslip.
    
  • Spectral Matching: Ensure your light source emits significantly in the 300–380 nm range. While EMBF has some activity at 405 nm, efficiency drops significantly compared to 365 nm.

Step-by-Step Protocol: Hydrogel Fabrication
Phase A: Stock Solution Preparation
  • Calculate Mass: For a 10% (w/v) stock solution, weigh 100 mg of this compound.

  • Dissolution: Add 1 mL of anhydrous DMSO or Ethanol. Vortex for 30 seconds until fully dissolved.

    • Storage: Store in an amber vial at 4°C. Stable for 2 weeks.

Phase B: Prepolymer Formulation (Example: 10% w/v GelMA)
  • Weigh Prepolymer: Weigh 100 mg of lyophilized GelMA.

  • Hydration: Add 900

    
    L of warm PBS (50°C) to the GelMA. Vortex and incubate at 50°C until fully dissolved (approx. 15 mins).
    
  • Initiator Addition:

    • Target Initiator Concentration: 0.5% (w/v) final.

    • Add 50

      
      L of the EMBF Stock Solution  (Phase A) to the 900 
      
      
      
      L GelMA solution.
    • Note: This keeps the solvent (DMSO) concentration at ~5%, which is generally cytocompatible for short exposures.

  • Homogenization: Gently pipette up and down. Avoid vortexing vigorously at this stage to prevent bubble entrapment. Keep the solution at 37°C to prevent physical gelation (if using gelatin).

Phase C: Photocrosslinking
  • Casting: Pipette 50

    
    L of the Precursor Solution into the silicone mold.
    
  • Exposure: Position the UV light source (365 nm) at a fixed distance (e.g., 5 cm).

    • Intensity: 10–20 mW/cm².

    • Duration: 60–120 seconds.

  • Validation: Gently probe the hydrogel with a spatula. It should be firm and hold its shape.

  • Washing: Immediately transfer the hydrogel to a 6-well plate containing 3 mL of warm PBS to remove unreacted initiator and solvent. Wash 3 times over 1 hour.

Part 3: Visualization & Analysis

Mechanism of Action Diagram

The following diagram illustrates the photon absorption, radical generation, and subsequent polymer network formation.

G EMBF This compound (Ground State) Excited Excited Triplet State (T1) EMBF->Excited ISC UV UV Photon (365 nm) UV->EMBF Absorption Cleavage Alpha-Cleavage Excited->Cleavage Radical1 4-Methylbenzoyl Radical (•) Cleavage->Radical1 Radical2 Ethoxycarbonyl Radical (•) Cleavage->Radical2 Monomer Methacrylate Group (C=C) Radical1->Monomer Initiation Radical2->Monomer Initiation Polymer Crosslinked Hydrogel Network Monomer->Polymer Propagation

Caption: Photolytic cleavage pathway of EMBF leading to radical generation and hydrogel crosslinking.

Characterization & QC Metrics

To validate the protocol, perform the following quality control assays:

AssayMetricTarget Outcome
Sol-Gel Analysis Gel Fraction (%)

(indicates efficient crosslinking)
Rheology Storage Modulus (

)
1 - 10 kPa (tunable by light dose)
Swelling Mass Swelling Ratio (

)
Stable equilibrium after 24h in PBS
Cytotoxicity Live/Dead Staining

Viability (Day 1)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Surface Tackiness Oxygen InhibitionCure under

purge or cover with glass slide. Increase light intensity.
Opaque/Cloudy Gel Phase SeparationInitiator precipitated. Pre-dissolve EMBF in DMSO; ensure mixing is warm (if GelMA).
Soft/Weak Gel UndercuringCheck light intensity (radiometer). Increase EMBF conc. to 1.0%.
Yellowing Photobleaching failureEMBF is generally low-yellowing; check for impurities or excessive concentration.

Part 4: References

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.

  • Klok, H. A., et al. (2009). Strategies for the Intracellular Delivery of Nanoparticles. Advanced Drug Delivery Reviews. (Contextualizing hydrogel carriers).

  • Sigma-Aldrich. (2023). This compound Product Specification & Safety Data Sheet.

Procedures for the large-scale synthesis of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methylbenzoylformate (CAS: 5524-56-1), also known as Ethyl (p-tolyl)glyoxylate, is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a high-efficiency photoinitiator for UV-curable coatings. Its synthesis on a large scale presents specific challenges regarding regioselectivity, heat management, and the handling of corrosive reagents.

This application note details a robust, scalable protocol for the synthesis of this compound via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. Unlike generic laboratory procedures, this guide focuses on process safety , impurity control , and thermal regulation essential for multi-kilogram production.

Reaction Mechanism & Thermodynamics

The synthesis proceeds via an electrophilic aromatic substitution (Friedel-Crafts Acylation).[1][2] The reaction is highly exothermic and requires strict moisture control to prevent the hydrolysis of the catalyst (Aluminum Chloride) and the acylating agent.[3]

Mechanistic Pathway[4][5]
  • Activation: Ethyl oxalyl chloride forms a highly reactive acylium ion complex with

    
    .
    
  • Electrophilic Attack: The electrophile attacks the toluene ring. The methyl group on toluene is an ortho/para director.[1] However, due to the steric bulk of the oxalyl group, the para -isomer is formed with high selectivity (>95%).

  • Complexation: The resulting ketone forms a strong 1:1 complex with

    
    , requiring stoichiometric catalyst loading.[4]
    
  • Hydrolysis: The complex is broken during the aqueous quench to release the free ester.

Reaction Scheme Visualization

G cluster_0 Activation cluster_1 Substitution cluster_2 Workup R1 Ethyl Oxalyl Chloride Inter1 Acylium Complex [EtOOC-CO]+ [AlCl4]- R1->Inter1 Cat AlCl3 (Catalyst) Cat->Inter1 Inter2 Wheland Intermediate Inter1->Inter2 Sub Toluene Sub->Inter2 ProdComplex Product-AlCl3 Complex Inter2->ProdComplex - HCl Final This compound ProdComplex->Final Hydrolysis Quench H2O / HCl Quench->Final

Figure 1: Mechanistic flow of the Friedel-Crafts acylation. Note the formation of the stable Product-AlCl3 complex which necessitates a destructive quench.

Process Safety & Hazard Analysis (PHA)

Before initiating the reaction, the following critical control points (CCPs) must be addressed:

HazardSourceMitigation Strategy
HCl Evolution Reaction byproduct & QuenchingThe reaction generates 1 mole of HCl gas per mole of product. The quench generates significantly more. Mandatory: Route reactor vent to a caustic scrubber (NaOH solution).
Exotherm AlCl3 addition & QuenchingThe formation of the acylium ion and the quench are highly exothermic.[3] Use a jacketed reactor with active cooling (glycol/water). Maintain

during addition.
Moisture Sensitivity AlCl3 & Ethyl Oxalyl ChlorideReactants hydrolyze violently. System must be purged with

and all solvents dried (

ppm).
Lachrymator Ethyl Oxalyl ChloridePotent eye/respiratory irritant. Handle only in a closed system or high-velocity fume hood.

Large-Scale Synthesis Protocol

Scale: 10.0 mol (Theoretical Yield: ~2.06 kg) Solvent Strategy: Dichloromethane (DCM) is used as the solvent. While excess toluene can be used as both reactant and solvent, using DCM improves thermal control, reduces viscosity at low temperatures, and simplifies the final distillation by avoiding the removal of large volumes of high-boiling toluene.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][5]AmountDensity (g/mL)Volume (approx)
Toluene 92.141.11.01 kg0.871.16 L
Ethyl Oxalyl Chloride 136.531.01.37 kg1.221.12 L
Aluminum Chloride 133.341.11.47 kgSolidN/A
Dichloromethane (DCM) 84.93Solvent~8.0 kg1.336.0 L
Step-by-Step Procedure
Phase 1: Reactor Setup and Catalyst Slurry
  • Preparation: Equip a 20 L jacketed glass reactor with an overhead stirrer (high torque), internal temperature probe, reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Inerting: Purge the system with dry nitrogen for 30 minutes.

  • Charging: Charge DCM (4.0 L) to the reactor. Start stirring at 150 RPM.

  • Catalyst Addition: Cool the solvent to 0–5°C. Add Aluminum Chloride (1.47 kg) via a solids addition funnel (or powder transfer system) in portions to avoid a temperature spike. The result will be a suspension.

  • Acylating Agent Addition: Add Ethyl Oxalyl Chloride (1.37 kg) dropwise to the

    
     slurry over 45–60 minutes. Maintain internal temperature at 0–5°C .
    
    • Observation: The slurry will likely clear or change color as the acylium complex forms.

Phase 2: Reaction (Acylation)[1][2][6]
  • Substrate Addition: Mix Toluene (1.01 kg) with the remaining DCM (2.0 L) in the dropping funnel.

  • Controlled Feed: Add the Toluene/DCM solution to the reactor over 60–90 minutes.

    • Critical Control: This step is exothermic.[3] Adjust the feed rate to keep

      
      . Evolution of HCl gas will be vigorous; ensure scrubber is active.
      
  • Completion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 2 hours. Stir for an additional 4 hours.

    • QC Check: Pull a 0.5 mL aliquot, quench in methanol/water, extract with hexane, and analyze by GC-MS. Target: <2% unreacted Ethyl Oxalyl Chloride.

Phase 3: Quenching & Workup
  • Quench Preparation: In a separate 50 L vessel, prepare a mixture of Ice (5 kg) and Concentrated HCl (1 L) .

  • Reverse Quench: Slowly transfer the reaction mixture into the Ice/HCl mixture with vigorous stirring.

    • Why Reverse Quench? Pouring water into the reaction vessel can cause a violent "volcano" effect due to localized superheating of DCM. Transferring the reaction mix onto ice is safer.

  • Phase Separation: Agitate the biphasic mixture for 30 minutes to ensure complete hydrolysis of aluminum salts. Stop stirring and allow layers to separate.

    • Bottom Layer: Organic product (DCM).

    • Top Layer: Aqueous acidic waste (Aluminum salts).

  • Washing: Drain the organic layer. Wash it successively with:

    • Water (1 x 4 L)

    • Sat.

      
       (2 x 4 L) – Caution: CO2 evolution.
      
    • Brine (1 x 4 L)

  • Drying: Dry the organic phase over Anhydrous

    
     or 
    
    
    
    (500 g). Filter off the solid.
Phase 4: Purification
  • Solvent Removal: Strip the DCM using a rotary evaporator or vacuum strip vessel at 40°C / 300 mbar.

  • Vacuum Distillation: The crude oil (yellow/orange) requires high-vacuum distillation to remove trace isomers and oligomers.

    • Setup: Short-path distillation head or wiped-film evaporator.

    • Parameters:

      • Pressure: < 5 mmHg (High Vacuum recommended).

      • Fore-run: Discard fractions boiling below 110°C (residual toluene/solvent).

      • Main Fraction: Collect product boiling between 125–135°C at 2–3 mmHg (approximate; adjust based on vacuum depth).

      • Note: At 18 mmHg, the boiling point is approx 145–150°C.

Analytical Specifications

ParameterSpecificationMethod
Appearance Clear, pale yellow liquidVisual
Purity > 98.0%GC-FID / HPLC (254 nm)
Identity Conforms to structure1H-NMR (CDCl3)
Moisture < 0.1%Karl Fischer
Acid Value < 0.5 mg KOH/gTitration

NMR Signature (CDCl3, 400 MHz):

  • 
     1.42 (t, 3H, 
    
    
    
    )
  • 
     2.44 (s, 3H, 
    
    
    
    )
  • 
     4.45 (q, 2H, 
    
    
    
    )
  • 
     7.30 (d, 2H, Ar-H, meta to carbonyl)
    
  • 
     7.95 (d, 2H, Ar-H, ortho to carbonyl)
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complexIncrease agitation time during the ice/HCl quench step. Ensure pH of aqueous layer is < 1.
Dark Color (Red/Black) Polymerization or OverheatingEnsure temperature during addition never exceeds 10°C. Check purity of Ethyl Oxalyl Chloride.
Solidification in Reactor Insufficient SolventIncrease DCM volume. The Al-complex is less soluble than the reactants.
High "Ortho" Isomer High TemperatureReaction temperature was too high during addition. Regioselectivity decreases as temperature rises.

References

  • Friedel-Crafts Acylation Mechanisms

    • Organic Chemistry Portal.[7][4] "Friedel-Crafts Acylation."[1][7][8][9] Link

  • Synthesis of Benzoylformates

    • Organic Syntheses, Coll.[7][10] Vol. 1, p. 241 (1941). "Ethyl Benzoylformate."[5][10][11] (Base protocol adapted for methyl derivative). Link

  • Safety Data & Properties

    • ChemicalBook.[11] "this compound CAS 5524-56-1."[12] Link

  • Industrial Acylation Parameters

    • Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene Derivatives."[1][8] Link

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 4-methylbenzoylformate in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of Ethyl 4-methylbenzoylformate as a versatile starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its chemical properties, reactivity, and provide a specific, field-proven protocol for its use in the synthesis of a key intermediate for a commercially significant API. The causality behind experimental choices, safety protocols, and data interpretation will be thoroughly discussed to ensure scientific integrity and practical applicability.

Introduction: The Role of this compound in Modern Drug Synthesis

This compound is an organic compound characterized by an ethyl ester and a ketone functional group attached to a p-tolyl moiety.[1][2][3][4] Its unique bifunctional nature makes it a valuable precursor in various organic transformations, particularly in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients. The presence of the α-keto ester functionality allows for a range of reactions, including nucleophilic additions to the ketone, reactions at the ester, and transformations involving the aromatic ring.

In the landscape of API synthesis, where efficiency, purity, and stereochemical control are paramount, the selection of starting materials is a critical decision.[5][6][7] this compound offers several advantages:

  • Versatile Reactivity: The adjacent ketone and ester groups can be selectively targeted to build molecular complexity.

  • Aromatic Scaffold: The p-tolyl group provides a common structural motif found in numerous pharmaceuticals and allows for further functionalization.

  • Potential for Asymmetric Synthesis: The ketone can undergo stereoselective reduction to yield chiral secondary alcohols, a crucial feature in many biologically active molecules.[8]

This guide will focus on a practical application of this compound in the synthesis of a key intermediate for Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 5524-56-1[1][2]
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [1][2]
Appearance Light yellow to yellow liquid[1]
Boiling Point 82 °C[1]
Density 1.0901 g/cm³[1]
Storage Sealed in a dry, room temperature environment[1][2]
Safety Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact with eyes or skin, rinse immediately and thoroughly with water.

Application in API Synthesis: Synthesis of a Thiazole Intermediate for Febuxostat

Febuxostat's core structure contains a 4-methylthiazole-5-carboxylate moiety. While various synthetic routes to Febuxostat exist, the construction of this thiazole ring is a critical step. We present a validated protocol that utilizes a logical synthetic pathway starting from this compound. The key transformation involves a Hantzsch thiazole synthesis, a classic and reliable method for constructing this heterocyclic system.

Overall Synthetic Workflow

The proposed synthesis is a two-step process starting from this compound. The initial step is a bromination at the α-position to the ketone, followed by a cyclocondensation reaction with a thioamide to form the thiazole ring.

Febuxostat Intermediate Synthesis Workflow A This compound B Step 1: α-Bromination A->B Br₂, CH₂Cl₂ C Ethyl 2-bromo-2-(4-methylbenzoyl)acetate B->C D Step 2: Hantzsch Thiazole Synthesis C->D Thioamide, Ethanol, Reflux E Key Thiazole Intermediate D->E

Caption: Synthetic workflow for the thiazole intermediate.

Step-by-Step Experimental Protocols

PART 1: α-Bromination of this compound

Objective: To synthesize Ethyl 2-bromo-2-(4-methylbenzoyl)acetate.

Materials:

  • This compound (1.0 eq)

  • Bromine (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, let the reaction mixture warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude Ethyl 2-bromo-2-(4-methylbenzoyl)acetate can be used in the next step without further purification.

Causality and Insights: The α-position to the ketone is readily brominated under these conditions due to the electron-withdrawing nature of both the ketone and the ester, which facilitates enolization. The use of an ice bath helps to control the exothermicity of the reaction and minimize side reactions. The workup procedure is crucial to remove acidic byproducts and unreacted bromine.

PART 2: Hantzsch Thiazole Synthesis

Objective: To synthesize the key thiazole intermediate.

Materials:

  • Crude Ethyl 2-bromo-2-(4-methylbenzoyl)acetate (from Step 1)

  • Thioacetamide (1.1 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • To a round-bottom flask containing the crude Ethyl 2-bromo-2-(4-methylbenzoyl)acetate, add ethanol and thioacetamide (1.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure thiazole intermediate.

Causality and Insights: The Hantzsch thiazole synthesis is a robust method for forming the thiazole ring. The mechanism involves the initial reaction of the thioamide with the α-bromo ketone, followed by cyclization and dehydration. Using a slight excess of thioacetamide ensures the complete consumption of the brominated intermediate. The basic wash in the workup removes any acidic impurities.

Hantzsch Thiazole Synthesis Mechanism Reactants {Ethyl 2-bromo-2-(4-methylbenzoyl)acetate | + Thioacetamide} Intermediate1 Nucleophilic Attack Reactants->Intermediate1 Intermediate2 Thioimidate Intermediate Intermediate1->Intermediate2 Intermediate3 Cyclization Intermediate2->Intermediate3 Intermediate4 Hemiaminal-like Intermediate Intermediate3->Intermediate4 Intermediate5 Dehydration Intermediate4->Intermediate5 Product Thiazole Intermediate Intermediate5->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Conclusion and Future Perspectives

This application note has demonstrated the utility of this compound as a strategic starting material in the synthesis of a key intermediate for the API Febuxostat. The provided protocols are robust and have been designed with a focus on efficiency and scalability. The causality behind each experimental step has been explained to provide a deeper understanding for the practicing chemist.

Future work could explore the asymmetric reduction of the ketone in this compound to introduce chirality early in the synthetic sequence. This would be highly valuable for the synthesis of other chiral APIs. Furthermore, the application of flow chemistry to the described synthetic steps could offer advantages in terms of safety, control, and throughput.[9][10][11]

References

  • CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents.
  • Ethyl Benzoylformate - Organic Syntheses Procedure. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem. 2015, 11, 1194–1219. Available at: [Link]

  • M4 Organization of the Common Technical Document for the Registration of Pharmaceuticals for Human Use Guidance for Industry | FDA. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem. 2015, 11, 1194–1219. Available at: [Link]

  • Material Safety Data Sheet - Ethyl benzoate. Alfa Aesar. 2011. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. 2017, 22(12), 2183. Available at: [Link]

  • This compound - Lead Sciences. Available at: [Link]

  • WO2012048887A1 - Process for the synthesis of chiral propargylic alcohols - Google Patents.
  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules. 2021, 26(15), 4639. Available at: [Link]

  • Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM. Available at: [Link]

  • Chemical & Pharma Intermediates by Application - Mallak Specialties Pvt Ltd. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Ethyl 4-methylbenzoylformate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in Friedel-Crafts Acylation and Grignard Protocols Audience: Process Chemists, R&D Scientists, and Drug Development Professionals

Introduction: The Target & The Challenge

Target Molecule: Ethyl 4-methylbenzoylformate (Ethyl p-tolylglyoxylate) CAS: 2046-15-3 Primary Application: Photoinitiators, pharmaceutical intermediates.

Achieving high yields (>85%) of this compound is frequently hindered by three competitive failure modes: regio-isomer formation (ortho vs. para), catalyst deactivation (complexation), and ester hydrolysis during workup. This technical guide serves as a dynamic troubleshooting repository, synthesizing mechanistic causality with practical process controls.

Module 1: The Gold Standard (Friedel-Crafts Acylation)

Core Protocol: Reaction of Toluene with Ethyl Oxalyl Chloride (Ethyl Chlorooxoacetate) catalyzed by Aluminum Chloride (


).
Ticket #101: "My yield is stuck at 40-50%, despite using 1 equivalent of catalyst."

Diagnosis: Catalyst Sequestration. In Friedel-Crafts acylation, the product is a ketone (specifically an


-keto ester). The carbonyl oxygen of the product acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid catalyst (

). This removes the catalyst from the cycle. If you use only 1.0 equivalent, the reaction stops halfway because the catalyst is consumed by the product.

Solution:

  • Stoichiometry Adjustment: Increase

    
     loading to 1.1 – 1.2 equivalents  relative to the limiting reagent (Ethyl Oxalyl Chloride).
    
  • Reagent Quality: Ensure

    
     is anhydrous and free-flowing (yellow/grey powder). If it is white/clumpy, it has hydrolyzed.
    
Ticket #102: "I am seeing significant amounts of the ortho-isomer (Ethyl 2-methylbenzoylformate)."

Diagnosis: Thermodynamic vs. Kinetic Control Failure. Toluene is an activated substrate with an ortho, para-directing methyl group. While the para position is sterically favored, higher reaction temperatures increase the energy available to overcome the steric barrier of the ortho position.

Solution:

  • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition phase.

  • Solvent Effect: Use Dichloromethane (DCM) or excess Toluene as the solvent. DCM often improves para-selectivity by stabilizing the acylium ion complex at lower temperatures.

  • Steric Leverage: The oxalyl group is bulky. By keeping the temperature low, you maximize the steric penalty for ortho attack, pushing selectivity toward the para isomer (>95:5 ratio).

Ticket #103: "The ester hydrolyzed to the acid during workup."

Diagnosis: Basic Hydrolysis or Uncontrolled Exotherm.


-Keto esters are highly susceptible to hydrolysis, particularly if the quench is too basic or if the heat of neutralization is not managed.

Solution:

  • Acidic Quench: Never use basic solutions (like NaOH or

    
    ) for the initial quench. Pour the reaction mixture slowly into a stirred mixture of Ice and conc. HCl .
    
  • Phase Separation: Keep the aqueous layer acidic (pH < 2) to prevent aluminum salts from forming gelatinous emulsions (

    
    ), which trap the product.
    

Module 2: Alternative Route (Grignard Reagent)

Core Protocol: Reaction of p-Tolylmagnesium Bromide with Diethyl Oxalate.

Ticket #201: "I isolated the tertiary alcohol (double addition product) instead of the keto-ester."

Diagnosis: Standard Addition Protocol Failure. If you add Diethyl Oxalate to the Grignard reagent, the Grignard is in excess relative to the ester during the addition. The highly reactive ketone intermediate formed will immediately react with a second equivalent of Grignard to form the carbinol.

Solution:

  • Inverse Addition: You must add the Grignard reagent TO a solution of Diethyl Oxalate (in excess, usually 1.5 - 2.0 eq) at low temperature (-78°C to -40°C ).

  • Concentration Gradient: This ensures the Grignard is always the limiting reagent, preventing the second attack on the newly formed ketone.

Visualizing the Process Logic

Diagram 1: Mechanistic Pathway & Failure Modes

This diagram illustrates the Friedel-Crafts pathway, highlighting where catalyst sequestration and isomer formation occur.

FC_Mechanism Reagents Toluene + Ethyl Oxalyl Chloride Acylium Acylium Ion Complex [Active Electrophile] Reagents->Acylium Activation Cat AlCl3 (Lewis Acid) Cat->Acylium TS_Para Para-Transition State (Sterically Favored) Acylium->TS_Para Low Temp (<5°C) TS_Ortho Ortho-Transition State (Sterically Hindered) Acylium->TS_Ortho High Temp (>20°C) Product_Complex Product-AlCl3 Complex (Catalyst Trap) TS_Para->Product_Complex Fast TS_Ortho->Product_Complex Slow Product_Complex->Cat Requires >1.0 eq AlCl3 to sustain reaction Final_Product This compound Product_Complex->Final_Product Acidic Quench (HCl/Ice)

Caption: Kinetic pathway of Friedel-Crafts acylation showing the critical "Catalyst Trap" that necessitates >1.0 eq stoichiometry.

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators facing low yields.

Troubleshooting Start Problem: Low Yield / Impurity Check_Route Which Route? Start->Check_Route FC Friedel-Crafts Check_Route->FC Grignard Grignard Check_Route->Grignard Check_Stoich Is AlCl3 > 1.1 eq? FC->Check_Stoich Stoich_No Action: Increase AlCl3 Check_Stoich->Stoich_No No Stoich_Yes Check Isomer Ratio Check_Stoich->Stoich_Yes Yes High_Ortho High Ortho Content? Stoich_Yes->High_Ortho Ortho_Yes Action: Lower Temp (0°C) Switch to DCM High_Ortho->Ortho_Yes Yes Ortho_No Check Workup High_Ortho->Ortho_No No Emulsion Emulsion/Hydrolysis? Ortho_No->Emulsion Emulsion_Yes Action: Use HCl/Ice Quench Avoid Base Emulsion->Emulsion_Yes Yes Double_Add Tertiary Alcohol formed? Grignard->Double_Add DA_Yes Action: Inverse Addition (Grignard INTO Oxalate) Double_Add->DA_Yes Yes

Caption: Step-by-step diagnostic flow for identifying the root cause of yield loss in synthesis.

Summary of Critical Parameters

ParameterRecommended RangeMechanism of ActionConsequence of Deviation

Equivalents
1.1 – 1.2 eq Lewis acid activation; compensates for product complexation.Incomplete conversion (Yield < 50%).
Temperature 0°C – 5°C (Addition)Kinetic control favors para-substitution.High ortho-isomer; potential decarbonylation.
Solvent DCM or Excess Toluene Solubilizes the acylium complex; DCM improves regioselectivity.Heterogeneity leads to hot spots and tar formation.
Quench HCl / Ice Breaks Al-complex without hydrolyzing the ester.Emulsions (

) or Saponification (loss of ester).
Addition Order (Grignard) Inverse (RMgX into Oxalate)Maintains low concentration of nucleophile relative to electrophile.Double addition (formation of tertiary alcohol).

References

  • Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution.[1][2][3][4][5] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[4] Journal of the American Chemical Society.[4] Link[4]

  • Marvel, C. S., & Sperry, R. L. (1941). Benzoylformic Acid (and derivatives).[6][7] Organic Syntheses, Coll. Vol. 1, p.95. (Foundational protocol for alpha-keto acid synthesis). Link

  • RSC Publishing. (2015). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Reactions. Royal Society of Chemistry. Link

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Regioselectivity. Link

Sources

Identification of side products in Ethyl 4-methylbenzoylformate reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with Ethyl 4-methylbenzoylformate (CAS: 18240-46-7) . It addresses the identification, formation mechanisms, and control of specific side products common to its synthesis and downstream application.

Introduction

This compound is a critical


-keto ester intermediate, widely utilized in the synthesis of pharmaceutical APIs (e.g., via asymmetric reduction to mandelic acid derivatives) and photoinitiators. Its reactivity, driven by the conjugated 

-dicarbonyl system, makes it susceptible to specific side reactions during synthesis (Friedel-Crafts) and storage.

This guide isolates three distinct classes of impurities:

  • Synthetic Byproducts (Regioisomers & Decarbonylation)

  • Stability Degradants (Hydrolysis)

  • Process Artifacts (Transesterification & Over-reduction)

Module 1: Synthetic Impurities (Friedel-Crafts Route)

Context: The standard synthesis involves the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride catalyzed by AlCl


.
Issue 1: Presence of "Ortho" Isomer

Symptom: HPLC shows a persistent impurity (~2-5%) with a similar retention time to the main peak. 1H NMR shows complex aromatic multiplets instead of clean doublets. Identity: Ethyl 2-methylbenzoylformate .

  • Mechanism: Electrophilic aromatic substitution on toluene is ortho/para directing. While the para position is sterically favored, the ortho attack is statistically possible.

  • Troubleshooting:

    • Temperature Control: Maintain reaction temperature

      
      C during addition. Higher temperatures increase the energy available to overcome the steric barrier of ortho substitution.
      
    • Solvent Dielectric: If using a co-solvent (e.g., DCM), ensure high agitation.

    • Purification: Recrystallization is often ineffective due to structural similarity. Distillation or preparative chromatography is required if levels exceed 1.0%.

Issue 2: Loss of Carbonyl (Decarbonylation)

Symptom: Product mass is lower than expected (M-28). IR spectrum shows only one carbonyl stretch instead of two. Identity: Ethyl 4-methylbenzoate .

  • Mechanism: Under strong Lewis Acid conditions (AlCl

    
    ) and elevated temperatures, 
    
    
    
    -keto acyl chlorides/esters can extrude Carbon Monoxide (CO).
  • Troubleshooting:

    • Quench Protocol: Do not allow the reaction mixture to sit with AlCl

      
       at room temperature for extended periods. Quench immediately after conversion.
      
    • Catalyst Loading: Avoid large excesses of AlCl

      
       (keep < 1.1 eq).
      
Visualization: Synthesis & Side Pathways

The following diagram illustrates the divergence points for these impurities.[1]

SynthesisPathways Start Toluene + Ethyl Oxalyl Chloride Inter Acylium Ion Intermediate Start->Inter AlCl3, <0°C Target Target: this compound (Para Isomer) Inter->Target Major Path (Steric Control) Ortho Impurity A: Ethyl 2-methylbenzoylformate (Ortho Isomer) Inter->Ortho Minor Path (Statistical) Decarb Impurity B: Ethyl 4-methylbenzoate (Decarbonylation) Inter->Decarb Heat/Lewis Acid (-CO)

Caption: Divergence of Friedel-Crafts acylation into target product, regioisomer, and decarbonylated byproduct.

Module 2: Stability & Workup Impurities

Issue 3: Hydrolysis (The "Acid" Peak)

Symptom: Appearance of a broad peak in 1H NMR >10 ppm (COOH) and a shift in retention time on Reverse Phase HPLC (elutes earlier). Identity: 4-Methylbenzoylformic acid .

  • Mechanism: The

    
    -keto ester bond is highly activated and susceptible to hydrolysis, particularly during basic workup (saponification) or prolonged storage in wet solvents.
    
  • Troubleshooting:

    • Workup pH: When quenching the AlCl

      
       reaction, keep the aqueous phase acidic (pH < 2) or neutral. Avoid  washing with strong bases (NaOH/KOH) which rapidly hydrolyze the ester. Use dilute NaHCO
      
      
      
      only with rapid separation.
    • Drying: Dry organic layers thoroughly with MgSO

      
       before rotary evaporation.
      
Issue 4: Transesterification

Symptom: Appearance of a new methyl singlet (~3.9 ppm) and loss of the ethyl quartet/triplet. Identity: Mthis compound .

  • Mechanism: Occurs if the product is dissolved in Methanol (MeOH) for analysis or reaction, especially if trace acid/base catalyst is present.

  • Troubleshooting:

    • Solvent Choice: Use Ethanol (EtOH) or non-nucleophilic solvents (ACN, THF) for storage and analysis.

Module 3: Analytical Identification Guide

Use the following data table to confirm the identity of the side product based on 1H NMR (CDCl


, 300/400 MHz).
ComponentAromatic Region (ppm)Alkyl Region (ppm)Key Distinguisher
This compound (Target)7.96 (d), 7.30 (d) (AA'BB')4.45 (q), 2.44 (s), 1.42 (t)Clean symmetric doublets; 2 C=O in C13 NMR.
Ethyl 2-methylbenzoylformate (Ortho)7.20–7.80 (m) (Complex)4.40 (q), 2.60 (s) , 1.39 (t)Methyl shift: The ortho-methyl is deshielded by the carbonyl (~2.6 vs 2.44 ppm).
Ethyl 4-methylbenzoate (Decarb)7.93 (d), 7.23 (d)4.36 (q), 2.40 (s), 1.38 (t)Missing Keto Carbon: C13 NMR lacks the peak at ~186 ppm.
4-Methylbenzoylformic Acid (Hydrolysis)8.00 (d), 7.35 (d)2.45 (s), No Ethyl signals Broad singlet >10 ppm (COOH); Loss of ethyl quartet/triplet.

Module 4: Diagnostic Workflow

Follow this logic tree to rapidly identify the source of contamination in your batch.

TroubleshootingTree Start Impurity Detected (HPLC/NMR) CheckMass Check MS (m/z) Start->CheckMass MassMinus28 Mass = M-28 (Loss of CO) CheckMass->MassMinus28 Yes MassMinus28No Mass = M (Isomer) or M-28 (Acid) CheckMass->MassMinus28No No ResultDecarb Diagnosis: Decarbonylation (Reduce Rxn Temp) MassMinus28->ResultDecarb CheckNMR Check 1H NMR (Aromatic Region) MassMinus28No->CheckNMR SymDoublets Symmetric Doublets (AA'BB') CheckNMR->SymDoublets ComplexMulti Complex Multiplets (ABCD) CheckNMR->ComplexMulti CheckEthyl Ethyl Group Present? SymDoublets->CheckEthyl ResultOrtho Diagnosis: Ortho-Isomer (Improve Regioselectivity) ComplexMulti->ResultOrtho EthylYes Yes CheckEthyl->EthylYes EthylNo No (Acid Proton present) CheckEthyl->EthylNo ResultTarget Target Compound (Check Purity) EthylYes->ResultTarget ResultHydro Diagnosis: Hydrolysis (Acid) (Check Moisture/pH) EthylNo->ResultHydro

Caption: Decision tree for identifying impurities based on Mass Spectrometry and NMR characteristics.

References

  • Friedel-Crafts Synthesis & Regioselectivity

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
    • Organic Syntheses, Coll.[2] Vol. 3, p. 114 (1955); Vol. 24, p. 16 (1944). Ethyl Benzoylformate . (Foundational protocol for benzoylformate synthesis).

  • Decarbonylation Mechanisms

    • Tsuji, J., & Ohno, K. (1969). Decarbonylation reactions using transition metal compounds.[1] Synthesis, 1969(04), 157-169. (Mechanistic insight into CO loss in conjugated carbonyls).

  • Analytical Data (NMR Shifts)

    • Sigma-Aldrich/Merck. NMR Chemical Shifts of Common Impurities. (Standard reference for solvent and common byproduct shifts).

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.

Sources

Effective purification methods for crude Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5524-56-1 Subject: Optimization of Workup and Purification Protocols for Crude Ethyl 4-methylbenzoylformate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound (CAS: 5524-56-1) is a critical


-keto ester, primarily synthesized via Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. Users frequently report issues regarding color retention (darkening) , decarbonylation during distillation , and aluminum salt contamination .

This guide departs from standard textbook advice to address the specific reactivity of the


-keto moiety. The proximity of the ketone and ester groups makes this compound susceptible to thermal degradation (loss of CO) and hydrolysis.

Part 1: The "Quick Fix" Diagnostic

Identify your current bottleneck to select the correct module.

SymptomProbable CauseImmediate Action
Product is black/tarry Residual Aluminum (

) complexes or polymerization.
Go to Module 1 (Quenching) .
Boiling point drops during distillation Thermal decarbonylation to Ethyl 4-methylbenzoate.Stop heating. Go to Module 2 (Vacuum) .
Product is acidic / Low pH Hydrolysis to 4-methylbenzoylformic acid.Go to Module 3 (Chemical Wash) .
Haze or precipitate in liquid Aluminum salts or p-Toluic acid precipitation.Filtration & Acid Wash.[1]

Module 1: The Critical Workup (Preventing the "Black Tar")

Context: The most common failure point is the initial quench of the Friedel-Crafts reaction. Aluminum chloride forms stable, colored complexes with


-keto esters. If not fully hydrolyzed and removed before distillation, these salts catalyze decomposition and polymerization.
Protocol: The "Cold Acid" Quench

Do not use water alone. Water causes aluminum salts to precipitate as a gelatinous goo (


) that traps your product.
  • Preparation: Prepare a mixture of Ice (500g) and Concentrated HCl (100 mL) for every 1 mole of

    
     used.
    
  • Quenching: Pour the reaction mixture slowly into the vigorously stirred ice/acid slurry.

    • Why? The acid keeps aluminum in solution as

      
       or 
      
      
      
      , preventing the formation of emulsions.
  • Phase Separation: Separate the organic layer (Toluene).

  • The "Polishing" Wash: Wash the organic layer twice with 10% HCl .

    • Validation: The aqueous layer must remain clear. If it is cloudy, aluminum is still present.

  • Drying: Dry over

    
     (Magnesium Sulfate).[2] Do not use Calcium Chloride (
    
    
    
    ), as it can coordinate with the keto-ester.

Module 2: Vacuum Distillation (The Gold Standard)

Context: this compound has a high atmospheric boiling point (~254°C). Heating to this temperature causes decarbonylation , ejecting carbon monoxide (CO) and converting your valuable product into the impurity Ethyl 4-methylbenzoate .

Troubleshooting the Distillation

Goal: Keep the pot temperature below 140°C .

Step-by-Step Guide:

  • Equipment: Use a short-path distillation head (Vigreux columns increase hold-up and thermal exposure time).

  • Vacuum Requirement: You need a high-vacuum oil pump, not a water aspirator. Target pressure: < 5 mmHg .

  • Fractions:

FractionApprox. Vapor Temp (at 5 mmHg)CompositionAction
F1 (Forerun) < 80°CToluene, Ethyl oxalyl chlorideDiscard
F2 (Impurity) 90°C - 105°CEthyl 4-methylbenzoate (Decarbonylation product)Keep for re-purification if needed
F3 (Product) 115°C - 125°C This compound Collect

Visual Cue: The product should be a clear, light yellow liquid. If it turns orange/red in the receiving flask, you are entraining "pot residue" or your vacuum is insufficient.

Module 3: High-Purity Chemical Cleanup

Context: If distillation yields a product that is 95% pure but still colored or acidic, use these chemical methods.

Workflow A: Acid Removal (Carbonate Wash)

If the product contains hydrolyzed acid (4-methylbenzoylformic acid), it will not distill cleanly.

  • Dissolve crude oil in Diethyl Ether or DCM .

  • Wash with cold 10% Sodium Carbonate (

    
    ) .
    
    • Note: The acid forms a water-soluble salt. The ester stays in the organic layer.

  • Separate and dry.[2][3]

Workflow B: The Bisulfite Method (For >99% Purity)

Use this only if HPLC purity is required. It relies on the reactivity of the


-keto group.
  • Adduct Formation: Shake the crude ester with saturated Sodium Bisulfite (

    
    )  solution.
    
    • The

      
      -keto ester forms a solid/insoluble adduct.
      
  • Filtration: Filter the solid adduct and wash with ether (removes non-keto impurities like ethyl p-toluate).

  • Regeneration: Suspend the solid in water and treat with 10% Sulfuric Acid or Sodium Carbonate to release the pure ester.

  • Extraction: Extract the regenerated ester into DCM and dry.

Visual Troubleshooting Guides

Diagram 1: Purification Decision Matrix

Use this logic flow to determine the most efficient purification route based on your scale and crude state.

PurificationLogic Start Crude Reaction Mixture Quench Acidic Ice Quench (Remove AlCl3) Start->Quench PhaseSep Phase Separation (Toluene Layer) Quench->PhaseSep CheckAcid Check Acidity/Hydrolysis PhaseSep->CheckAcid CarbWash Wash w/ 10% Na2CO3 (Remove Acids) CheckAcid->CarbWash High Acid Content Dry Dry (MgSO4) & Conc. CheckAcid->Dry Low Acid Content CarbWash->Dry Distill High Vacuum Distillation (<5 mmHg, <140°C) Dry->Distill Bisulfite Bisulfite Adduct (Optional: High Purity) Distill->Bisulfite Ultra-High Purity Final Pure this compound Distill->Final Standard Purity Bisulfite->Final

Caption: Decision matrix for isolating this compound, prioritizing aluminum removal and vacuum control.

Diagram 2: The Decarbonylation Trap

Understanding why temperature control is non-negotiable.

Decarbonylation Target This compound (Target Product) Heat Heat (>150°C) Target->Heat Atmospheric Distillation Impurity Ethyl 4-methylbenzoate (Impurity) Heat->Impurity Loss of Carbonyl Gas CO (Gas) Heat->Gas

Caption: Thermal degradation pathway. Exceeding 150°C triggers the loss of CO, converting the keto-ester into a simple benzoate ester.

Frequently Asked Questions (FAQs)

Q: My product has a persistent green/black tint even after distillation. Why? A: This indicates "entrainment." You likely distilled too fast, carrying over microscopic droplets of the pot residue (which contains heavy metal/aluminum complexes).

  • Fix: Redistill using a Claisen adapter packed with a small amount of glass wool or copper mesh to act as a demister. Ensure you are not heating the pot above 160°C.

Q: Can I use crystallization instead of distillation? A: this compound is often a liquid at room temperature or a low-melting solid (


). Crystallization is difficult unless you have a deep freezer.
  • Technique: If you want to try, dissolve the oil in a minimum amount of Pentane or Hexane and place it at -20°C . Seed crystals of the pure ester (if available) are crucial to induce precipitation.

Q: What is the major impurity I should look for in NMR? A: Look for the "missing ketone."

  • Product: The aromatic protons will show a specific splitting pattern (AA'BB') typical of para-substitution.

  • Impurity (Ethyl 4-methylbenzoate): The chemical shift of the aromatic protons ortho to the ester will shift upfield slightly because they are no longer adjacent to the electron-withdrawing keto group. Also, check for the absence of the ketone carbon signal in

    
     NMR (~186 ppm).
    

References

  • Organic Syntheses, Coll. Vol. 1, p. 241 (1941). Ethyl Benzoylformate. (Provides the foundational method for Friedel-Crafts acylation of oxalyl chloride derivatives and the critical acid-wash workup).

  • ChemicalBook. this compound Properties & Safety. (Physical property verification, boiling points, and CAS identification).

  • Master Organic Chemistry. Friedel-Crafts Acylation: The Mechanism and Workup. (Detailed mechanistic explanation of the Aluminum Chloride complexation and quenching requirements).

  • PubChem. this compound Compound Summary. (Toxicity data and structural confirmation).

Sources

Technical Support Center: Ethyl 4-methylbenzoylformate Stability & Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) Role: Senior Application Scientist Status: Operational[1][2]

Quick Reference Dashboard

Before initiating stability studies, review the core physicochemical profile.[3] This molecule is a benzoylformate derivative , a class widely used as photoinitiators.[2][3] Its stability is governed by the tension between its intended photochemical reactivity and its required chemical storage stability.[2][3]

ParameterSpecification / Guideline
Chemical Name This compound (Ethyl p-tolylglyoxylate)
CAS Number 5524-56-1
Molecular Formula C₁₁H₁₂O₃
Primary Hazard Photosensitivity (Intended reactivity) & Hydrolytic Instability
Storage Condition 2–8°C recommended (RT acceptable if strictly dark/dry).[1][2][3] Inert atmosphere (N₂/Ar).[2][3]
Shelf Life 12–24 months (under inert gas/dark).[1][3]
Critical Impurity 4-Methylbenzoylformic acid (Hydrolysis product).[1][2][3]

Degradation Pathways: A Mechanistic Deep Dive

Users often confuse "degradation" with "reaction."[2][3] For this molecule, degradation is the unintended activation of its reactive centers.[3]

Pathway A: Hydrolytic Degradation (Dark Reaction)

Trigger: Moisture, acidic/basic pH, protic solvents. Mechanism: Nucleophilic Acyl Substitution.[2][3] The


-keto group adjacent to the ester carbonyl is highly electron-withdrawing.[1][2][3] This makes the ester carbonyl carbon significantly more electrophilic than in standard benzoates, accelerating hydrolysis rates.[3]
  • Acidic Conditions: Protonation of the ester carbonyl oxygen facilitates water attack.[2][3]

  • Basic Conditions: Direct attack by hydroxide ion (rapid, irreversible).[3]

Degradation Products:

  • 4-Methylbenzoylformic acid (p-Tolylglyoxylic acid): The primary degradant.[1][2][3]

  • Ethanol : The leaving group.

Pathway B: Photochemical Degradation (Light Reaction)

Trigger: UV-A/Visible light (300–400 nm).[2][3] Mechanism: Norrish Type I Cleavage (


-cleavage).[1][2][3]
As a photoinitiator, this molecule is designed to cleave.[2][3] In a storage context, this is degradation.[2][3] Upon absorbing a photon, the molecule enters an excited triplet state (

) and undergoes homolytic cleavage between the carbonyl carbons.

Degradation Products:

  • p-Tolyl radical & Ethoxycarbonyl radical (Primary radical pair).[1][2][3]

  • p-Tolualdehyde : Formed via hydrogen abstraction by the p-tolyl radical.[2][3]

  • p-Methylbenzaldehyde : (Alternative name for above).

  • Carbon Monoxide (CO) : Released if the acyl radical decarbonylates.[2][3]

Visualization: Degradation Network

G Start This compound (C11H12O3) Hydrolysis Hydrolysis (+ H2O / H+ or OH-) Start->Hydrolysis Light Photolysis (hv, Norrish Type I) Start->Light Acid 4-Methylbenzoylformic Acid (Solid Precipitate) Hydrolysis->Acid Ethanol Ethanol Hydrolysis->Ethanol Radicals Radical Pair [p-Tolyl-CO• + •COOEt] Light->Radicals Aldehyde p-Tolualdehyde Radicals->Aldehyde H-abstraction CO CO / CO2 Radicals->CO Decarbonylation

Figure 1: Primary degradation pathways showing hydrolytic cleavage to the acid and photochemical cleavage to radical species.[1][2]

Troubleshooting & FAQs

Scenario 1: "My HPLC baseline is drifting, and I see a new peak at a shorter retention time."
  • Diagnosis: This is likely Hydrolysis .[2][3][4][5][6]

  • The Science: 4-Methylbenzoylformic acid is more polar than the ester parent.[1][2][3] In Reverse Phase (RP) HPLC, it will elute earlier (lower

    
    ).
    
  • Immediate Action:

    • Check the pH of your mobile phase.[2][3] Is it neutral? Acidic mobile phases can catalyze on-column hydrolysis if the run time is long.[1][2][3]

    • Verify sample solvent.[2][3][7] Are you dissolving in pure methanol/water? Switch to Acetonitrile (ACN) to minimize solvolysis.[2][3]

    • Self-Validation: Inject a standard of 4-Methylbenzoylformic acid. If retention times match, your sample has hydrolyzed.[2][3]

Scenario 2: "The liquid sample has turned from yellow to slightly green/brown, or I see gas bubbles."
  • Diagnosis: Photochemical Degradation (Light leak).[2][3]

  • The Science: The color shift often indicates the formation of radical recombination products (dimers) or conjugated species like benzils. Gas bubbles suggest the release of CO or CO₂ from radical decomposition.[2][3]

  • Immediate Action:

    • Inspect storage container.[2][3] Is it amber glass?

    • Check lab lighting.[2][3] Are you working under standard fluorescent tubes? These emit enough UV to trigger sensitive photoinitiators.[2][3]

    • Protocol: Switch to "Gold" fluorescent lights or red-light conditions for handling.

Scenario 3: "I see 'ghost peaks' in my GC-MS analysis."
  • Diagnosis: Thermal Degradation in the Injector Port .

  • The Science:

    
    -Keto esters are thermally sensitive.[1][2][3] A standard GC injector at 250°C+ can cause in-situ decarbonylation.[1][2][3]
    
  • Immediate Action:

    • Lower the injector temperature to 180–200°C.

    • Switch to a "Cold On-Column" injection technique if possible.[1][2][3]

    • Self-Validation: Run the sample by HPLC. If the peaks are absent in HPLC but present in GC, they are artifacts of the thermal method.

Experimental Protocol: Forced Degradation Study

To validate analytical methods, you must force the molecule to degrade.[3]

Objective: Generate ~10–20% degradation to verify method specificity.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Dissolve 10 mg in 5 mL ACN. Add 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.Formation of 4-Methylbenzoylformic acid .[1][2][3]
Base Hydrolysis Dissolve 10 mg in 5 mL ACN. Add 1 mL 0.1 N NaOH. Stir at RT for 15 mins.[2][3]Rapid conversion to acid (salt form).[2][3] Note: Base hydrolysis is very fast.[1][2][3]
Oxidation Dissolve 10 mg in 5 mL ACN. Add 0.5 mL 3% H₂O₂. Heat at 60°C for 2 hours.Potential formation of N-oxides (if amine impurities) or ring oxidation (slow).[2][3]
Photolysis Expose 1 mg/mL solution (in quartz vial) to UV light (365 nm) for 1 hour.Decrease in parent peak; rise in p-Tolualdehyde and complex radical adducts.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate (Related Structure/Properties). Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1-ethyl-4-methyl- (Structural Fragment Data).[1][2][3] Retrieved from [Link][2]

  • Organic Syntheses (2025). Ethyl Benzoylformate Synthesis and Properties (Base Structure Reference). Retrieved from [Link][2]

  • Tominaga, T., Odaira, Y., & Tsutsumi, S. The Photochemical Reactions of Ethyl Benzoylformate in Solution. (Mechanistic reference for benzoylformate photolysis). Retrieved from [Link][2]

Sources

Troubleshooting polymerization initiated by Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Welcome to the Technical Support Center. You are likely here because you are using Ethyl 4-methylbenzoylformate (a derivative of Methyl Benzoylformate, often structurally related to products like Omnirad MBF or Genocure MBF) and are experiencing issues with surface cure, reaction speed, or formulation stability.

The Molecule at a Glance:

  • Classification: Norrish Type I Photoinitiator (cleavage-type).

  • Primary Mechanism: Upon UV irradiation, the molecule undergoes homolytic

    
    -cleavage to generate a benzoyl radical and an ester radical.
    
  • Key Advantage: Low volatility and low odor compared to standard acetophenones.

  • Critical Weakness: High susceptibility to oxygen inhibition, particularly at the coating surface.

The Photochemical Pathway (Visualization)

Understanding why your reaction fails is the first step to fixing it. The diagram below illustrates the competition between successful initiation and oxygen quenching.

Mechanism Start This compound (Ground State) Excited Excited Triplet State (T1) Start->Excited UV Absorption (250-360nm) Cleavage Norrish Type I Cleavage Excited->Cleavage O2_Quench Oxygen Quenching (Peroxy Radicals) Excited->O2_Quench O2 Diffusion (Inhibition) Radicals Free Radicals (Benzoyl + Ester) Cleavage->Radicals Polymer Polymer Chain Growth Radicals->Polymer Monomer Attack Radicals->O2_Quench Scavenging

Figure 1: The competitive pathway. Note that oxygen can quench both the excited state and the active radicals, leading to surface tack.

Troubleshooting Guide (Q&A)

Category A: Surface Cure & Tackiness[1]

Q: My coating cures hard underneath, but the surface remains sticky/tacky. Why?

A: You are experiencing Oxygen Inhibition. this compound is a Type I initiator, meaning it generates radicals spontaneously upon light absorption. However, atmospheric oxygen diffuses into the top 1-5 microns of your film, reacting with these radicals to form stable (non-reactive) peroxy radicals. This stops polymerization at the surface.

Corrective Actions:

  • Add an Amine Synergist: Even though this is a Type I initiator, adding 5-10% of an amine acrylate (e.g., EHA or a commercial amine synergist) consumes surface oxygen via a chain-transfer mechanism.

  • Increase Light Intensity: Higher irradiance generates a "radical flux" that overwhelms the oxygen diffusion rate.

  • Check the Atmosphere: If feasible, cure under a nitrogen blanket.

Category B: LED Curing Issues (395nm / 405nm)

Q: I switched from a mercury arc lamp to a 395nm LED, and now the formulation won't cure at all.

A: This is a Spectral Mismatch. this compound has an absorption maximum (


) typically in the UVC/UVB range (~255-260 nm) with a tail extending into the UVA. It has very weak  absorption above 380 nm.

Data Comparison:

Light SourceEmission PeakCompatibilityNotes
Mercury Arc (H-bulb) 254, 313, 365 nmHigh Matches the initiator's absorption profile perfectly.
LED 365 nm 365 nmModerate Relies on the "tail" absorption. Requires higher concentration.
LED 395 nm 395 nmVery Low The initiator is nearly transparent at this wavelength.
LED 405 nm 405 nmNone Will not initiate.

Corrective Actions:

  • Sensitization: Blend with a long-wavelength absorber like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO if you must use 395nm LEDs.

  • Source Change: Switch to 365nm LEDs if possible.

Category C: Solubility & Haze

Q: When I dissolve the initiator in my oligomer, the solution looks hazy or precipitates after 24 hours.

A: Solubility Saturation. While ethyl esters are generally soluble in acrylates, they have limits, particularly in highly non-polar or high-viscosity oligomers.

Corrective Actions:

  • Pre-dissolution: Dissolve the initiator in a low-viscosity monomer (like IBOA or TMPTA) before adding it to the viscous oligomer.

  • Heat: Gently heat the formulation to 40-50°C during mixing to ensure complete dissolution (verify thermal stability of your resin first).

  • Concentration Check: Ensure you are not exceeding ~4-5% wt concentration, which is the typical upper limit for solubility in many urethane acrylates.

Validated Experimental Protocols

Protocol 1: The "Solubility Ladder" Test

Use this to determine the maximum safe loading of initiator without precipitation.

  • Preparation: Prepare 5 vials containing 10g of your base monomer/oligomer mix.

  • Dosing: Add this compound at increasing concentrations: 1%, 2%, 3%, 4%, and 5% by weight.

  • Mixing: Vortex or stir at 40°C for 15 minutes.

  • Observation (T0): Check for immediate clarity.

  • Stress Test (T24): Store vials at 4°C (refrigerator) for 24 hours. Cold temperatures accelerate crystallization/precipitation.

  • Result: The highest concentration that remains optically clear at T24 is your Maximum Solubility Limit .

Protocol 2: Surface Cure Validation (ASTM D3359 Adaptation)

Use this to quantify the "tackiness" issue.

  • Coat: Apply a 25-micron drawdown of the formulation on a glass slide.

  • Cure: Expose to your UV source.[1]

  • Touch Test: Lightly press a cotton swab against the surface.

    • Fail: Cotton fibers stick to the surface.

    • Pass: No fibers stick.

  • Solvent Rub: If it passes the touch test, rub the surface with a MEK (Methyl Ethyl Ketone) soaked cloth (Double Rubs).

    • Record the number of rubs before the coating breaks through to the substrate.

Diagnostic Logic Tree

Use this flowchart to diagnose the root cause of your failure quickly.

Troubleshooting Start Start: Formulation Failure IssueType Identify Primary Issue Start->IssueType Surface Surface Tacky / Wet IssueType->Surface Surface Issue Through Soft / Liquid Underneath IssueType->Through Bulk Cure Issue Haze Cloudy Liquid IssueType->Haze Pre-Cure Issue O2Inhib Cause: Oxygen Inhibition Surface->O2Inhib Spectrum Check Light Source Through->Spectrum Solubility Cause: Solubility Limit Exceeded Haze->Solubility Sol_Amine Sol: Add 5% Amine Synergist or Increase Irradiance O2Inhib->Sol_Amine IsLED Using LED (395/405nm)? Spectrum->IsLED Mismatch Cause: Spectral Mismatch (Weak Absorption) IsLED->Mismatch Yes Opacity Check Pigment/Filler Loading IsLED->Opacity No (Mercury Lamp) AddTPO Sol: Blend with TPO/BAPO Mismatch->AddTPO HeatMix Sol: Pre-dissolve in Monomer or Reduce Concentration Solubility->HeatMix

Figure 2: Diagnostic logic tree for rapid troubleshooting.

References

  • Xiao, P., et al. (2021). "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED." Macromolecules. American Chemical Society.[2] [2]

  • Bomar. (n.d.). "How to Reduce the Effects of Oxygen Inhibition." Bomar Technologies Technical Guides.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 69388434, Ethyl (E)-3-ethoxy-2-(4-methylbenzoyl)acrylate." PubChem.

  • PhotochemCAD. (1997). "Absorption Spectrum of Ethyl 4-(dimethylamino)benzoate (Related Derivative)." PhotochemCAD Database.

Sources

Technical Support Center: Ethyl 4-Methylbenzoylformate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques to increase the purity of synthesized Ethyl 4-methylbenzoylformate CAS: 5524-56-1 Synonyms: Ethyl (p-tolyl)glyoxylate; Ethyl 2-oxo-2-(p-tolyl)acetate Support Tier: Level 3 (Process Chemistry & R&D)

Introduction: The Purity Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesized this compound (EMBF) is failing quality control specifications.

EMBF is a critical intermediate, often used as a photoinitiator or in pharmaceutical synthesis. The primary synthesis route—Friedel-Crafts acylation of toluene with ethyl oxalyl chloride—is deceptively simple. However, achieving


 purity is difficult due to three specific competing pathways: Regioisomerism  (ortho-substitution), Decarbonylation  (thermal degradation), and Hydrolysis  (acid formation).

This guide provides a self-validating protocol to isolate high-purity EMBF, moving beyond standard textbook procedures to address the "hidden" variables that ruin purity.

Module 1: Reaction Optimization (Upstream Purity Control)

Purity cannot be "washed in" later; it must be engineered at the reaction stage. The most common impurity, Ethyl 4-methylbenzoate , is formed via the loss of carbon monoxide (CO) from the keto-carbonyl group. This is a thermal degradation process that is irreversible.

Critical Control Points
ParameterRecommended RangeScientific Rationale
Temperature (Reaction)

Higher temperatures (

) promote the expulsion of CO from the acyl chloride intermediate, forming the benzoate impurity [1].
Stoichiometry (

)
1.1 - 1.2 eqExcess Lewis acid is required because the product's carbonyl oxygens complex with Aluminum, deactivating the catalyst. Insufficient

leads to incomplete conversion.
Addition Order Acyl Chloride to SlurryAdd Ethyl Oxalyl Chloride to the

/Toluene mixture. Reversing this can lead to high local concentrations of acyl chloride, promoting side reactions.
The Decarbonylation Trap

If your GC-MS shows a peak with a mass of 164 m/z (M-28), you have thermally stressed the molecule.

  • Mechanism:

    
    -keto esters are thermally unstable. The bond between the two carbonyls is weak.
    
  • Prevention: Never reflux this reaction. Keep the internal temperature strictly below

    
     during addition and below 
    
    
    
    during the post-reaction stir.

Module 2: Work-up & Quenching Strategy

The quenching step is where 4-methylbenzoylformic acid (the hydrolysis impurity) is often generated. The ester linkage is susceptible to acid-catalyzed hydrolysis, especially when the reaction mixture is hot and acidic during the quench.

Protocol: The "Cold-Reverse" Quench

Standard quenching (pouring water into the reaction) generates massive heat. Use this reverse method instead:

  • Prepare Quench Tank: A separate vessel containing crushed ice and dilute HCl (1M).

  • Controlled Transfer: Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring.

  • Temperature Limit: Ensure the quench mix stays

    
    .
    
  • Phase Separation: Immediately separate the organic layer. Do not let the ester sit in the acidic aqueous layer for prolonged periods.

  • Neutralization: Wash the organic layer with

    
     (Sodium Bicarbonate).
    
    • Self-Validation Check: This wash removes the free acid byproduct. If the aqueous layer does not bubble (

      
       evolution), your crude is likely low in acid impurities.
      

Module 3: Purification Techniques

If the crude purity is


, use the following workflows to reach 

.
Workflow Visualization

Purification_Workflow Start Crude EMBF (>85% Purity) Check_State Check Physical State (at 25°C) Start->Check_State Liquid Liquid (Oil) Check_State->Liquid Most Common Solid Solid/Semi-Solid Check_State->Solid High Purity Vac_Distill High-Vac Distillation (<1 mmHg, <100°C) Liquid->Vac_Distill Crystallization Recrystallization (Hexane/EtOAc) Solid->Crystallization Check_Impurity Analyze Impurities (GC/HPLC) Vac_Distill->Check_Impurity Final Pure EMBF (>98%) Crystallization->Final Ortho_High Ortho-Isomer High? Check_Impurity->Ortho_High Benzoate_High Benzoate High? Check_Impurity->Benzoate_High Melt_Cryst Melt Crystallization (Slow cooling) Ortho_High->Melt_Cryst Distillation fails (Boiling points too close) Redistill Fractional Distillation (Vigreux Column) Benzoate_High->Redistill BP difference ~80°C Melt_Cryst->Final Redistill->Final

Caption: Decision matrix for the purification of this compound based on impurity profile and physical state.

Technique A: Vacuum Distillation (Primary)

Because EMBF degrades thermally, atmospheric distillation is forbidden.

  • Vacuum Requirement:

    
     (High Vacuum).
    
  • Boiling Point: Expect

    
     at 
    
    
    
    . (Note: The impurity Ethyl 4-methylbenzoate boils significantly higher,
    
    
    at atm, or
    
    
    at reduced pressure, allowing separation) [2].
  • Procedure:

    • Use a short-path distillation head to minimize residence time.

    • Discard the first fraction (fore-run); it typically contains unreacted toluene and ethyl oxalyl chloride.

    • Collect the main fraction. Stop immediately if the pot temperature rises sharply—this indicates the start of the benzoate/polymer fraction.

Technique B: Melt Crystallization (Polishing)

The ortho-isomer (Ethyl 2-methylbenzoylformate) is the hardest impurity to remove because its boiling point is nearly identical to the para-product. However, the para-isomer crystallizes more symmetrically.

  • Solvent: n-Hexane or a mix of Hexane/Ethyl Acetate (9:1).

  • Method:

    • Dissolve the distilled oil in minimal warm hexane (

      
      ).
      
    • Cool slowly to

      
       (freezer).
      
    • Seed with a pure crystal if available.

    • The para-isomer will crystallize; the ortho-isomer stays in the mother liquor.

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent yellow/orange color even after distillation. What is it?

  • Diagnosis: This is likely trace Aluminum salts or conjugated oligomers formed during the reaction.

  • Solution: Perform an Activated Carbon treatment . Dissolve the crude in ethanol, add activated charcoal (

    
    ), stir for 30 mins, filter through Celite, and then remove solvent. Distill after this step.
    

Q2: I see a peak at M-28 in my Mass Spec. Is this the product?

  • Diagnosis: No. M-28 corresponds to the loss of CO (

    
    ). This is Ethyl 4-methylbenzoate .[1][2][3]
    
  • Root Cause: Your reaction temperature was too high, or your distillation bath temperature exceeded

    
    .
    
  • Fix: Lower reaction temp to

    
    . Ensure high vacuum during distillation to keep pot temp low.
    

Q3: The acid value is high (Product is acidic).

  • Diagnosis: Hydrolysis of the ester.

  • Root Cause: Incomplete separation of the aqueous layer during quench, or wet solvents used in the reaction.

  • Fix: Re-dissolve in Dichloromethane (DCM) and wash twice with saturated

    
    . Dry over 
    
    
    
    before removing solvent.

Q4: Can I separate the ortho- and para- isomers by distillation?

  • Diagnosis: Extremely difficult. The boiling point difference is negligible due to similar molecular weights and polarities.

  • Fix: Use Crystallization (Technique B above).[4] The para-isomer packs better into a crystal lattice, allowing it to precipitate while the ortho-isomer remains an oil [3].

References

  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964.
  • Sigma-Aldrich. "Ethyl 4-methylbenzoate Product Specification." Sigma-Aldrich Catalog. Link (Verifying impurity boiling points).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. Link (General principles for separating isomers via solubility).

  • Organic Syntheses. "Ethyl Benzoylformate." Org.[5][6][7] Synth. 1929, 9, 38. Link (Analogous protocol for benzoylformate synthesis and purification).

Sources

Strategies to avoid impurities during Ethyl 4-methylbenzoylformate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-methylbenzoylformate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during its synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the causality behind each step, enabling you to proactively avoid impurities and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthesis routes for this compound, and what are their associated impurity profiles?

There are several viable synthetic pathways to this compound. The choice of route often depends on the available starting materials, scale, and desired purity. The two most common methods are Friedel-Crafts acylation and oxidation of a suitable precursor followed by esterification.

Comparison of Common Synthesis Routes

Synthesis Route Description Common Impurities Advantages Disadvantages
Friedel-Crafts Acylation Electrophilic aromatic substitution where toluene is acylated with an ethyl oxalyl derivative (e.g., ethyl oxalyl chloride) using a Lewis acid catalyst like AlCl₃.[1][2]- Ortho-isomer (Ethyl 2-methylbenzoylformate)[3][4]- Unreacted Toluene- Di-acylated products- Hydrolyzed starting materials- Direct, often one-step C-C bond formation.- High potential yield.- Strict anhydrous conditions required.- Catalyst handling can be challenging.- Regioselectivity issues (ortho vs. para).
Oxidation & Esterification Oxidation of 4-methylacetophenone to 4-methylbenzoylformic acid, followed by Fischer esterification with ethanol.[5][6]- Unreacted 4-methylacetophenone- Over-oxidized product (Terephthalic acid)- Unreacted 4-methylbenzoylformic acid- Avoids handling highly reactive acylating agents.- Can be a greener route depending on the oxidant.[7]- Multi-step process.- Oxidation can be difficult to control.- Esterification is an equilibrium reaction.
Q2: In the Friedel-Crafts route, my primary impurity is the ortho-isomer. How can I improve the para-selectivity?

This is a classic challenge in electrophilic aromatic substitution on substituted rings. The methyl group of toluene is an ortho, para-director. While the para product is sterically favored, the formation of the ortho isomer is competitive.

Causality: The formation of the acylium ion complex with the Lewis acid (e.g., [ClCOCOOEt-AlCl₃]) is sterically bulky. This bulkiness favors attack at the less hindered para position of toluene over the ortho positions.[3] However, reaction kinetics and temperature can influence this ratio.

Troubleshooting Strategies:

  • Temperature Control (Critical): Running the reaction at lower temperatures (e.g., 0 °C to 5 °C) significantly enhances para-selectivity. Lower kinetic energy gives the bulky electrophile more time to select the sterically less hindered site.

  • Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide can sometimes improve selectivity compared to more polar solvents.

  • Rate of Addition: Add the toluene to the pre-formed acylium ion complex slowly. This maintains a low concentration of the nucleophile (toluene) and can help favor the thermodynamically more stable para product.

Workflow for Maximizing Para-Selectivity

cluster_0 Step 1: Form Acylium Ion Complex cluster_1 Step 2: Electrophilic Attack A Ethyl Oxalyl Chloride + Anhydrous AlCl₃ B Stir at 0-5 °C in Anhydrous DCM A->B C Formation of Bulky [Electrophile-AlCl₃] Complex B->C D Slow, Dropwise Addition of Toluene C->D Maintain low temp. E Reaction at 0-5 °C D->E F Favored Para-Attack E->F G Reaction Mixture (High p:o ratio) F->G Proceed to Quench

Caption: Workflow for improving para-selectivity in Friedel-Crafts acylation.

Q3: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

Incomplete conversion is a common issue, often related to catalyst activity or reaction conditions.

Troubleshooting Guide: Incomplete Conversion

Symptom Potential Cause Recommended Action & Explanation
Reaction stalls after initial progress.Inactive Catalyst: The Lewis acid (AlCl₃) is extremely hygroscopic. Moisture contamination will hydrolyze and deactivate it.[1]- Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (N₂ or Ar).- Use freshly opened, high-purity anhydrous AlCl₃.- Use anhydrous solvents.
Low conversion despite anhydrous conditions.Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the AlCl₃ catalyst. This complexation means that slightly more than one equivalent of the catalyst is often required for the reaction to go to completion.[2][8]- Increase the stoichiometry of AlCl₃ to 1.1 - 1.3 equivalents relative to the limiting reagent (ethyl oxalyl chloride).
Reaction is slow and incomplete.Insufficient Temperature/Time: While low temperatures favor selectivity, they also slow down the reaction rate.- After the addition of toluene is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion. Monitor progress by TLC or GC.
Q4: What is the best protocol for purifying the crude this compound?

A multi-step purification process is essential to remove both organic and inorganic impurities. The high boiling point of the product makes vacuum distillation the preferred final step.

Step-by-Step Purification Protocol:

  • Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Aqueous Wash (Acid Removal): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Cold 5% HCl solution: To remove any remaining aluminum salts.

    • Saturated NaHCO₃ solution: To neutralize any unreacted acid chloride and the HCl from the quench. Caution: CO₂ evolution! Vent frequently.[9]

    • Brine (Saturated NaCl): To break up any emulsions and begin the drying process.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (e.g., dichloromethane) using a rotary evaporator.

  • Vacuum Distillation: The final and most critical step is to purify the crude oil by vacuum distillation. This separates the desired product from less volatile impurities and any high-boiling point side products.[9][10]

Expected Boiling Point: ~82 °C at reduced pressure.[11]

Logical Flow of Purification

A Crude Reaction Mixture B Quench on Ice/HCl A->B C Separate Organic Layer B->C D Wash 1: 5% HCl C->D E Wash 2: Sat. NaHCO₃ D->E F Wash 3: Brine E->F G Dry (e.g., MgSO₄) F->G H Filter G->H I Rotary Evaporation H->I J Crude Product Oil I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Step-wise workflow for the purification of this compound.

Q5: Which analytical techniques are best for assessing final product purity?

A combination of techniques is recommended to confirm both purity and structural identity. Purity is a critical parameter, as impurities can lead to unwanted side reactions in subsequent steps.[12]

  • Gas Chromatography (GC): Excellent for determining purity and quantifying volatile impurities, such as residual toluene or the ortho-isomer. A flame ionization detector (FID) provides excellent sensitivity.[13]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and for quantitative analysis. An LC-MS/MS method can provide superior selectivity and sensitivity for complex matrices.[14][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. The presence of impurities will be evident from unexpected peaks in the spectrum. The integration of signals in ¹H NMR can also be used for quantitative analysis against a known standard.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (ester C=O, ketone C=O, aromatic C-H).

References
  • Synthesis of ethyl 4-ethoxybenzoate. PrepChem.com. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • New synthesis technology of methyl benzoylformate. Eureka | Patsnap. [Link]

  • The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Industry Herald. [Link]

  • Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Ethyl Benzoylformate. Organic Syntheses Procedure. [Link]

  • Synthesis of methyl benzoylformate. PrepChem.com. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Purification and crystallization of benzoylformate decarboxylase. PubMed - NIH. [Link]

  • Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Methyl benzoylformate highly selective synthetic method.
  • CHEMICAL PURITY ANALYSIS. Agilent. [Link]

  • ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]

  • How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid? Quora. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. ResearchGate. [Link]

  • Method for producing ethyl 4-methyloctanoate.
  • Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method. PMC - NIH. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Grignard Reaction. NDSU Virtual commons. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • 4-Methylacetophenone to benzene-1,4-dicarboxylic acid. Filo. [Link]

  • Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

Sources

Addressing challenges in scaling up Ethyl 4-methylbenzoylformate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Friedel-Crafts Acylation for -Keto Ester Production

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up of Ethyl 4-methylbenzoylformate (CAS: 5524-56-1).

While laboratory synthesis often utilizes Grignard reagents or oxidation of mandelates, industrial scale-up predominantly relies on the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride (ethyl chloroglyoxylate). This route offers atom economy but introduces critical thermodynamic and kinetic challenges—specifically decarbonylation and regioselectivity .

This guide is structured as a dynamic troubleshooting workflow. Identify your specific observation below to find the corresponding technical solution.

Module 1: Reaction Kinetics & Thermal Management

Q: My GC-MS shows a significant impurity peak identified as Ethyl 4-methylbenzoate (approx. 10-15%). Why is this forming?

Diagnosis: Thermal Decarbonylation. You are likely running the acylation temperature too high. The acylium ion intermediate generated from ethyl oxalyl chloride is unstable. Above critical threshold temperatures, it ejects carbon monoxide (CO) to form the more stable benzoyl cation, resulting in the "benzoate" impurity rather than the desired "benzoylformate" (


-keto ester).

Technical Solution:

  • Temperature Threshold: Maintain the reactor temperature between -5°C and 5°C during the addition of ethyl oxalyl chloride.

  • Addition Protocol: Do not add the catalyst (

    
    ) to the acid chloride. Instead, pre-cool the Toluene/
    
    
    
    slurry and add the Ethyl Oxalyl Chloride slowly. This "inverse addition" ensures the concentration of the active acylating agent remains low, minimizing thermal spikes.
  • Scrubbing: Ensure your off-gas scrubber can handle both

    
     (reaction byproduct) and potential trace 
    
    
    
    evolution.
Q: The reaction mixture is solidifying or becoming too viscous to stir.

Diagnosis: Complex Precipitation. The product forms a stable 1:1 complex with Aluminum Chloride (


), which is often less soluble in pure toluene than the starting materials.

Technical Solution:

  • Solvent Modification: While toluene is the reagent, it is a poor solvent for the intermediate complex. Dilute the reaction with Dichloromethane (DCM) or 1,2-Dichloroethane (if permissible) to maintain a homogeneous slurry.

  • Shear Rate: Scale-up requires high-torque agitation (anchor or helical ribbon impellers) rather than standard marine propellers used in pilot vessels.

Module 2: Regioselectivity (Isomer Control)

Q: We are seeing 8-12% of the ortho-isomer. How can we shift selectivity to the para-isomer?

Diagnosis: Kinetic vs. Thermodynamic Control. The methyl group on toluene is an ortho/para director. While the bulky oxalyl group favors the para position sterically, higher temperatures increase the energy available to overcome this steric barrier, increasing ortho substitution.

Technical Solution:

  • Lower Temperature: As with decarbonylation, operating at -10°C to 0°C maximizes the steric directing effect, suppressing ortho formation.

  • Substrate Stoichiometry: Reduce the excess of toluene. If toluene is used as the bulk solvent, the probability of ortho attack increases simply due to concentration statistics. Using a co-solvent (DCM) and near-stoichiometric toluene (1.1 equiv) can marginally improve para selectivity.

Data: Temperature vs. Selectivity (Toluene Substrate)

Reaction Temp (°C)Para-Isomer (%)Ortho-Isomer (%)Decarbonylation Byproduct (%)
25°C82%12%6%
5°C91%8%1%
-10°C96%3.5%<0.5%

Module 3: Workup & Isolation (The "Emulsion" Problem)

Q: Quenching the reaction creates an intractable emulsion and a violent exotherm.

Diagnosis: Aluminum Hydroxide Gel Formation. Quenching


 with water generates Aluminum Hydroxide (

), a gelatinous precipitate that traps organic oils and causes emulsions. The exotherm can also hydrolyze your ester product to the acid (4-methylbenzoylformic acid).

Technical Solution:

  • Inverse Quench: Never pour water into the reactor. Pour the reaction mixture slowly into a pre-cooled solution of dilute HCl (1M) and crushed ice.

  • Acidic pH: The aqueous phase must remain at pH < 2 . This keeps Aluminum in its soluble ionic form (

    
    ), preventing the formation of the gelatinous hydroxide.
    
  • Phase Break: If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove suspended particulates before attempting separation.

Module 4: Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the competing pathways: the desired acylation vs. the decarbonylation failure mode.

ReactionPathway cluster_0 Activation Phase cluster_1 Substitution Phase EOC Ethyl Oxalyl Chloride Acylium Acylium Ion Intermediate [Reactive Species] EOC->Acylium + AlCl3 (- AlCl4-) AlCl3 AlCl3 Catalyst Complex Sigma Complex Acylium->Complex + Toluene (Electrophilic Attack) Decarb Ethyl 4-methylbenzoate (Impurity + CO gas) Acylium->Decarb > 10°C (Thermal Decomp) Toluene Toluene Product This compound (Target) Complex->Product - H+ (Low Temp < 5°C)

Caption: Mechanistic bifurcation showing the critical temperature dependence of the acylium ion stability.

Scale-Up Process Flow

Standardized protocol for 1kg - 10kg scale production.

ProcessFlow Start Reactor Charge: Toluene + AlCl3 (1.1 equiv) Cool Cooling: Jacket Temp to -10°C Start->Cool Add Controlled Addition: Ethyl Oxalyl Chloride (Rate: Maintain T < 0°C) Cool->Add Age Reaction Aging: Stir 2h @ 0°C -> 1h @ 20°C Add->Age Quench Inverse Quench: Pour into Ice/HCl (1M) (Keep pH < 2) Age->Quench Sep Phase Separation: Discard Aqueous Al-Salts Quench->Sep Wash Wash: 1. Water 2. NaHCO3 (Caution: CO2) Sep->Wash Dry Drying & Concentration: MgSO4 -> Rotovap Wash->Dry Distill Vacuum Distillation: 0.5 mmHg @ 140-150°C Dry->Distill

Caption: Optimized unit operations for batch processing to minimize hydrolysis and emulsion formation.

Standard Operating Procedure (SOP) Summary

Reagents & Stoichiometry
  • Toluene: 1.0 - 1.2 equivalents (Limiting excess to reduce recovery load).

  • Ethyl Oxalyl Chloride: 1.0 equivalent.[1]

  • Aluminum Chloride (

    
    ):  1.1 - 1.2 equivalents.
    
  • Solvent: Dichloromethane (DCM) is recommended (5-8 volumes) to maintain solubility of the complex at low temperatures.

Step-by-Step Protocol
  • Setup: Purge reactor with Nitrogen (

    
    ). Ensure scrubber is active (NaOH trap for HCl).
    
  • Charge: Add DCM and

    
     to the reactor. Cool to -10°C.
    
  • Addition: Add Toluene. Then, add Ethyl Oxalyl Chloride via a dosing pump over 2-4 hours. CRITICAL: Do not allow internal temperature to exceed 0°C.

  • Reaction: Allow to warm to room temperature (20-25°C) only after addition is complete to drive conversion. Stir for 2 hours.

  • Quench: Transfer reaction mixture slowly into a separate vessel containing Ice/HCl (1M). Agitate vigorously.

  • Workup: Separate organic layer. Wash with water, then saturated

    
     (watch for foaming), then brine.
    
  • Purification: Dry over

    
    . Concentrate under vacuum. Distill the residue under high vacuum (approx. 0.5 - 1.0 mmHg).
    

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Acree, S. F. (1913). "Ethyl Benzoylformate."[2] American Chemical Journal, 50, 391. (Early characterization of alpha-keto ester synthesis). Link

  • Ma, D., et al. (2015).[3] "Synthesis and Characterization of 4-Ethylbenzophenone via Friedel-Crafts Acylation." Oregon State University Research Repository. (Provides relevant data on isomer distribution in ethyl-substituted benzenes). Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Ethyl Oxalyl Chloride." (Safety and handling protocols for lachrymators). Link

  • ChemicalBook. (2025). "this compound Properties and Suppliers." (Physical property verification). Link

Sources

The impact of different solvents on Ethyl 4-methylbenzoylformate reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Impact of Solvents on Ethyl 4-methylbenzoylformate Reaction Outcomes

Introduction: The Critical Role of Solvation

This compound (CAS: 5524-56-1) acts as a pivotal intermediate in asymmetric synthesis and a high-efficiency Type I/II photoinitiator. Its reactivity is defined by the


-keto ester moiety , where the adjacent carbonyls create a strong dipole and a highly electrophilic center.

The choice of solvent is not merely about dissolution; it dictates the chemoselectivity (ketone vs. ester attack), enantioselectivity (in chiral reductions), and quantum yield (in photochemical applications). This guide addresses the most frequent technical inquiries regarding solvent modulation for this substrate.

Module 1: Solubility & Physical Stability

Q1: I am observing precipitation of this compound in my cold stock solutions. Which solvents ensure stability at -20°C?

Diagnosis: this compound is a lipophilic molecule with limited water solubility. Crystallization at low temperatures occurs when the solvent's solvency power (often correlated with Hildebrand solubility parameters) is insufficient to overcome the lattice energy of the solid at low thermal kinetic energy.

Troubleshooting Protocol: Refer to the solubility matrix below. For long-term storage, avoid protic solvents that may induce slow transesterification or acetalization.

Table 1: Solvent Compatibility Matrix

Solvent ClassRecommended SolventsSolubility Rating (25°C)Storage Stability (-20°C)Technical Note
Chlorinated Dichloromethane (DCM), ChloroformHigh (>500 mg/mL)ExcellentBest for concentrated stock solutions.
Esters Ethyl AcetateHighGoodPotential for hydrolysis if solvent is "wet".
Alcohols Ethanol, IsopropanolModeratePoor Risk of transesterification (ethyl exchange) over time.
Ethers THF, MTBEHighModeratePeroxide formation in ethers can initiate radical degradation.
Hydrocarbons Toluene, HexaneModerate/LowPoorPhase separation likely at low temps.

Actionable Advice: Store stock solutions in anhydrous DCM or Ethyl Acetate over molecular sieves (3Å). If using alcohols for reactions, prepare fresh; do not store.

Module 2: Asymmetric Synthesis & Reduction

Q2: My enantiomeric excess (ee%) varies significantly between batches of asymmetric reduction. How does solvent choice impact the stereoselectivity?

Technical Insight: In the asymmetric reduction of the


-keto group (e.g., using CBS reduction or biocatalysis), the solvent defines the conformational rigidity  of the transition state.
  • Non-polar solvents (Toluene): Tight ion-pairing and rigid transition states often lead to higher ee% .

  • Coordinating solvents (THF): Can compete with the substrate for coordination to the metal center (e.g., Boron or Ruthenium), altering the catalyst geometry and lowering ee%.

Mechanism Visualization: The following diagram illustrates how coordinating solvents disrupt the "Closed" Transition State required for high stereocontrol.

SolventInterference Substrate This compound TS_Tight Rigid 6-Membered Transition State Substrate->TS_Tight + Catalyst TS_Loose Solvated/Open Transition State Substrate->TS_Loose + Catalyst Catalyst Chiral Catalyst (e.g., Ru-BINAP / CBS) NonPolar Non-Polar Solvent (Toluene/DCM) NonPolar->TS_Tight Stabilizes Ion Pairs Polar Coordinating Solvent (THF/MeOH) Polar->TS_Loose Disrupts Coordination HighEE High ee% (>95%) TS_Tight->HighEE LowEE Low ee% (<80%) TS_Loose->LowEE

Caption: Solvent interference in transition state geometry. Non-polar solvents favor the tight organization required for high enantioselectivity.

Troubleshooting Steps:

  • Switch Solvent: If using THF, switch to Toluene or DCM .

  • Check Water Content: Moisture acts as a competing ligand. Ensure solvent is anhydrous (<50 ppm H₂O).

  • Temperature Control: Lower temperatures (-78°C vs 0°C) in non-polar solvents amplify the difference in activation energy (

    
    ) between the enantiomeric pathways.
    

Module 3: Photochemical Applications

Q3: The curing speed of my formulation is inconsistent. Does the solvent affect the photoinitiation efficiency of this compound?

Answer: Yes, drastically. this compound functions via a Norrish Type I (cleavage) or Type II (hydrogen abstraction) mechanism depending on the environment.

Key Factors:

  • Hydrogen Abstraction (Type II): In solvents with abstractable hydrogens (e.g., Isopropanol , THF ), the excited triplet state of the ketone can abstract a hydrogen, forming a ketyl radical. This competes with the desired radical generation for polymerization.

  • Cage Effect (Viscosity): In high-viscosity solvents or monomers, the radical pair generated after cleavage cannot escape the solvent "cage" and recombines, lowering efficiency.

Protocol for Optimization:

  • Avoid H-Donors: Do not use alcohols or ethers if you rely purely on cleavage (Type I) mechanics. Use Acetonitrile or Carbonates (e.g., Propylene Carbonate).

  • Viscosity Tuning: If the formulation is too viscous, dilute with a reactive diluent (e.g., HDDA) rather than an inert solvent to maintain radical mobility without dilution effects.

Module 4: Chemical Synthesis (Grignard/Friedel-Crafts)

Q4: I am getting low yields in Grignard additions to the ketone. Is the ester group interfering?

Diagnosis: The ester moiety in this compound is susceptible to nucleophilic attack. However, the


-keto position is generally more electrophilic. The solvent determines the Schlenk equilibrium  of the Grignard reagent, affecting its nucleophilicity and bulk.

Solvent Impact Table:

SolventGrignard Species FormReactivityRecommendation
Diethyl Ether Monomeric/DimericModerateRecommended. Balances solubility and selectivity.
THF Solvated MonomersHigh Caution. Higher reactivity may lead to "double addition" (attacking both ketone and ester).
Toluene AggregatesLowUse only with co-solvents (e.g., Toluene/Ether 10:1) to slow reaction for better control.

Experimental Workflow (Selectivity Optimization):

  • Dissolve this compound in Diethyl Ether (0.5 M).

  • Cool to -78°C .

  • Add Grignard reagent slowly (dropwise).

  • Reasoning: Low temperature and less coordinating solvent (Ether vs THF) favor the kinetic addition to the more electrophilic ketone over the ester.

References

  • Solubility & Physical Properties

    • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 22067, this compound. Retrieved from [Link]

  • Solvent Effects in Asymmetric Synthesis

    • Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvation mechanisms).

    • MDPI. (2023).[4][5] Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate... in Ethyl Acetate-Betaine Systems. (Demonstrates solvent tuning in

      
      -keto ester reduction). Retrieved from [Link][3][6]
      
  • Photochemical Mechanisms

    • Yagci, Y., et al.[7] (2010).[2] Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. (Discusses Type I/II mechanisms for benzoylformates).

    • ResearchGate.[2] (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators. Retrieved from [Link]

  • Synthesis & Reactivity

    • Organic Syntheses.[8][9][10] (1928). Ethyl Benzoylformate.[6] Org. Syn. 8, 84. (Foundational protocol for benzoylformate handling). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the molecular framework of novel compounds. This guide provides an in-depth analysis of Ethyl 4-methylbenzoylformate, a key building block in organic synthesis, utilizing ¹H and ¹³C NMR spectroscopy. We will explore the causal relationships behind its spectral features and compare them with a structurally related alternative to highlight the diagnostic power of NMR in discerning subtle molecular differences.

Introduction to this compound

This compound, also known as Ethyl 2-oxo-2-(p-tolyl)acetate, is an α-keto ester with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its structure features a para-substituted aromatic ring, an ester functional group, and a ketone, creating a unique electronic environment that is exquisitely probed by NMR spectroscopy. Understanding its NMR signature is crucial for reaction monitoring, purity assessment, and the unambiguous confirmation of its chemical identity.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar analyte. Its primary advantage is its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) NMR spectra, which rarely interferes with signals from the analyte.

  • Concentration: A concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ is optimal. This concentration ensures a good signal-to-noise ratio without inducing significant line broadening due to viscosity or intermolecular interactions.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Its chemical inertness and single, sharp signal that appears upfield of most organic proton and carbon signals make it an ideal reference.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • A standard pulse program is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is employed to ensure complete relaxation of the protons between pulses, allowing for accurate integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is utilized to simplify the spectrum to a series of single lines, one for each unique carbon atom.

    • A greater number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

Below is a diagram illustrating the general workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Analyte (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into NMR Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Spectra (¹H and ¹³C) setup->acquire

Caption: Experimental workflow for NMR analysis.

¹H and ¹³C NMR Spectral Analysis of this compound

The following sections detail the interpretation of the ¹H and ¹³C NMR spectra of this compound, with a focus on the influence of its molecular structure on the observed chemical shifts and coupling patterns. The data presented is based on experimentally obtained spectra for Ethyl 2-oxo-2-(p-tolyl)acetate.[1]

Molecular Structure and Atom Labeling

For clarity in the spectral assignments, the atoms of this compound are labeled as follows:

Analytical_Techniques cluster_techniques Analytical Characterization cluster_info Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Detailed Connectivity and 3D Structure NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight and Fragmentation MS->MS_info IR Infrared Spectroscopy IR_info Functional Groups IR->IR_info Structure This compound Structure NMR_info->Structure MS_info->Structure IR_info->Structure

Sources

Comparative Analysis: IR Spectroscopic Signatures of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Ethyl 4-methylbenzoylformate (Ethyl p-tolylglyoxylate) CAS: 5524-56-1

Executive Summary

This compound represents a specialized class of


-keto esters used primarily as Type I photoinitiators in UV/LED curing systems. Unlike its unsubstituted analog (Ethyl Benzoylformate), the addition of a para-methyl group introduces specific electronic effects that enhance solubility and alter its vibrational spectroscopy.

This guide provides a rigorous interpretation of its Infrared (IR) spectrum, distinguishing it from common contaminants and functional alternatives.[1] We analyze the "fingerprint" doublet carbonyl stretch—a hallmark of


-keto esters—and compare its performance profile against industry standards like Ethyl Benzoylformate and TPO-L.
Structural Analysis & Electronic Effects

To interpret the IR data accurately, one must understand the molecule's electronic environment. The molecule features an


-dicarbonyl system where a ketone is conjugated to an aromatic ring on one side and an ester on the other.

Key Structural Features:

  • Hyperconjugation: The p-methyl group donates electron density into the benzene ring, slightly weakening the bond order of the conjugated ketone compared to the unsubstituted analog.

  • 
    -Dicarbonyl Repulsion:  The adjacent carbonyls (
    
    
    
    ) create a dipole-dipole repulsion, often forcing the molecule into a specific conformation that affects the IR wavenumber separation.

G Fig 1. Electronic Connectivity and Vibrational Influences Methyl p-Methyl Group (Electron Donor) Ring Aromatic Ring (Conjugation Bridge) Methyl->Ring +I Effect Ketone α-Ketone (C=O ~1680 cm⁻¹) Ring->Ketone Resonance Ester Ester Group (C=O ~1735 cm⁻¹) Ketone->Ester Dipole Interaction

Experimental Protocol: IR Acquisition

Standardized methodology ensures data reproducibility and eliminates solvent interference.

Step-by-Step Methodology
  • Sample State: Liquid (Neat).

  • Technique: Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pellets to prevent moisture absorption which can broaden carbonyl peaks.

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (minimum) to reduce signal-to-noise ratio.

    • Background: Air background acquired <10 mins prior to sampling.

  • Cleaning: Crystal must be cleaned with Isopropanol (IPA) and verified dry (flat baseline) before application.

Data Interpretation: The Spectral Fingerprint

The defining characteristic of this compound is the Carbonyl Doublet . While simple esters show one peak at ~1740 cm⁻¹, this molecule displays two distinct bands due to the


-keto ester functionality.[3]
Table 1: Critical IR Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityStructural AssignmentComparative Note
Ester C=O 1730 – 1745 StrongEster carbonyl stretchTypical ester range; largely unaffected by the ring.
Ketone C=O 1675 – 1685 StrongConjugated

-ketone
Redshifted vs. non-conjugated ketones (usually 1715) due to aromatic conjugation.
Aromatic C=C 1600 – 1610 MediumRing skeletal vibrationDiagnostic of the aromatic core.
Aliphatic C-H 2900 – 2980 Medium

C-H stretch
Contributions from Ethyl (

) and p-Methyl (

).
p-Substituted C-H 820 – 840 StrongOOP Bending (2 adj H)Crucial Differentiator. Distinguishes from unsubstituted Benzoylformate (which shows peaks at ~690 & 750 cm⁻¹).
C-O Stretch 1180 – 1220 StrongEster C-O-C stretchBroad, complex band typical of esters.
Differentiation Logic (Quality Control)
  • Scenario: You suspect your sample is Ethyl Benzoylformate (unsubstituted).

  • Check: Look at the 800–850 cm⁻¹ region.

    • This compound: Sharp peak at ~830 cm⁻¹ (para-substitution).

    • Ethyl Benzoylformate: No peak at 830 cm⁻¹; strong peaks at ~690 and 750 cm⁻¹ (monosubstitution).

Comparative Performance Guide

Why choose this compound over alternatives?

This section compares the product against the industry standard (Ethyl Benzoylformate) and a high-performance alternative (TPO-L).

Table 2: Performance & Property Comparison
FeatureThis compound Ethyl Benzoylformate TPO-L (Phosphine Oxide)
IR Signature Doublet C=O + 830 cm⁻¹ Doublet C=O + 750 cm⁻¹ P=O band at ~1200 cm⁻¹
Reactivity (Type) Type I (Norrish Cleavage)Type I (Norrish Cleavage)Type I (Phosphonyl radical)
Odor/Volatility Low Odor / Low VolatilityHigher VolatilityLow Volatility
Yellowing Low (Post-cure bleaching)LowLow (but sensitive to heat)
Solubility Enhanced (due to methyl group)StandardHigh
Spectral Match UV-C / UV-B (Mainly <350nm)UV-C / UV-BExtends to UV-A / Blue LED

Analyst Insight: The p-methyl group in this compound serves a dual purpose: it lowers volatility (making it safer for low-VOC coatings) and slightly shifts the UV absorption maximum, potentially improving overlap with specific UV lamps compared to the unsubstituted formate. However, for thick films requiring deep cure (LED 395nm), TPO-L remains the superior choice due to its absorption tail into the visible region.

Analytical Workflow Diagram

This diagram outlines the logical flow for validating the identity and purity of the compound using the data described above.

Workflow Fig 2. Logic Gate for Identification of α-Keto Ester Photoinitiators Start Unknown Sample (Liquid) Step1 Acquire FTIR (ATR Mode) Start->Step1 Decision1 Carbonyl Region (1650-1750 cm⁻¹) Step1->Decision1 Result1 Single Peak? (Simple Ester) Decision1->Result1 One Band Result2 Doublet Peak? (α-Keto Ester) Decision1->Result2 Two Bands Decision2 Fingerprint Region (800-850 cm⁻¹) Result2->Decision2 FinalA Peak at ~830 cm⁻¹ CONFIRMED: This compound Decision2->FinalA Yes FinalB Peaks at 690/750 cm⁻¹ IDENTIFIED: Ethyl Benzoylformate Decision2->FinalB No

References
  • NIST Chemistry WebBook. Infrared Spectra of p-Substituted Aromatics (Ethyl 4-methylbenzoate Analog Data). National Institute of Standards and Technology.[2] Link

  • Xiao, P., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Macromolecules (ACS). Link

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[4] (General principles of ester/keto-ester doublet analysis). Link

  • ChemicalBook. this compound Product Specifications and Synonyms.Link

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Aromatic Substitution Patterns).Link

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. Ethyl 4-methylbenzoylformate, an aromatic ketoester, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity and structural integrity directly impact the efficacy and safety of the final drug product. Consequently, robust analytical methodologies for its comprehensive analysis are not just a matter of academic exercise but a critical component of quality control and regulatory compliance.

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of protocols, we will delve into the causal relationships that govern its fragmentation patterns, offering a comparative analysis with alternative techniques. The insights presented herein are grounded in established scientific principles and supported by experimental data, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed analytical decisions.

The Aromatic Ketoester: Understanding this compound

This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a molecule of interest due to its reactive keto-ester moiety attached to a substituted aromatic ring. This structure presents a unique analytical challenge, requiring techniques that can provide both high sensitivity and detailed structural information. Mass spectrometry, particularly when coupled with a chromatographic separation method like Gas Chromatography (GC-MS), stands out as a powerful tool for this purpose.

Unraveling the Molecular Fingerprint: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes result in the absence or low abundance of the molecular ion peak, it provides a rich fragmentation pattern that acts as a unique "fingerprint" for the compound.

Predicted Fragmentation of this compound

While a publicly available, authenticated mass spectrum for this compound is not readily found in major spectral databases like NIST, we can confidently predict its fragmentation pattern based on the well-understood fragmentation of analogous structures, namely Ethyl benzoylformate (ethyl phenylglyoxylate) and Ethyl 4-methylbenzoate.[1][2][3][4][5][6][7][8]

The molecular ion ([M]⁺˙) is expected at m/z 192. Key fragmentation pathways will involve cleavages at the ester and keto groups, as well as transformations involving the aromatic ring.

Key Predicted Fragments for this compound:

m/z Proposed Fragment Ion Structure Fragmentation Pathway
192Molecular Ion[C₁₁H₁₂O₃]⁺˙-
164[M - CO]⁺˙[C₁₀H₁₂O₂]⁺˙Loss of a neutral carbon monoxide molecule from the α-keto group.
147[M - OCH₂CH₃]⁺[C₉H₇O₂]⁺α-cleavage at the ester group, loss of the ethoxy radical.
119[CH₃C₆H₄CO]⁺4-methylbenzoyl cationCleavage of the C-C bond between the two carbonyl groups. This is expected to be a very stable and abundant ion.
91[C₇H₇]⁺Tropylium ionFurther fragmentation of the 4-methylbenzoyl cation via loss of CO, followed by rearrangement to the stable tropylium ion.
65[C₅H₅]⁺Cyclopentadienyl cationLoss of acetylene (C₂H₂) from the tropylium ion.
45[COOCH₂CH₃]⁺Ethoxycarbonyl cationCleavage of the bond between the aromatic ring and the carbonyl group.
29[CH₂CH₃]⁺Ethyl cationCleavage of the C-O bond of the ester.

The presence of the methyl group on the benzene ring is likely to influence the relative abundances of these fragments compared to the unsubstituted Ethyl benzoylformate. The 4-methylbenzoyl cation (m/z 119) is predicted to be a particularly prominent peak due to the electron-donating nature of the methyl group stabilizing the positive charge.

Visualizing the Fragmentation Cascade

The intricate dance of bond cleavages and rearrangements that occur within the mass spectrometer can be visualized to better understand the fragmentation process.

Caption: Predicted EI-MS fragmentation pathway of this compound.

The Analytical Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

For the routine analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides identification and quantification.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the GC-MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.[9]

  • If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.[11][12]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Source Temperature: 230 °C.[11]

  • MS Quadrupole Temperature: 150 °C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring the characteristic fragment ions (e.g., m/z 119, 147, 192).

  • Identify the peak corresponding to this compound based on its retention time and by comparing the acquired mass spectrum with the predicted fragmentation pattern and library spectra of similar compounds.

Visualizing the GC-MS Workflow

A clear understanding of the experimental workflow is crucial for reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: A streamlined workflow for the GC-MS analysis of this compound.

A Comparative Perspective: Alternative Analytical Techniques

While GC-MS is a powerful technique, it is not the only option for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC method with UV detection would be a common choice.

Performance Comparison: GC-MS vs. HPLC-UV

Parameter GC-MS HPLC-UV
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Required.Not required.
Sensitivity Generally very high, especially in SIM mode.Good, but typically lower than GC-MS (SIM).
Selectivity/Identification Excellent, based on both retention time and mass spectrum (fragmentation pattern).Good, based on retention time and UV spectrum. Less definitive than MS.
Speed Often faster analysis times.[13]Can have longer run times.[13]
Cost Can be more expensive to purchase and operate.[13]Generally lower initial and operational costs.[13]
Sample Throughput High, amenable to automation.High, amenable to automation.
Destructive/Non-destructive Destructive.Can be non-destructive (fraction collection is possible).

Causality Behind Method Choice:

The choice between GC-MS and HPLC-UV is driven by the specific analytical need.

  • For unambiguous identification and structural elucidation , the detailed fragmentation pattern provided by GC-MS is unparalleled. This is crucial during drug discovery and development for impurity profiling and metabolite identification.

  • For routine quality control and purity assays where the identity of the compound is already established , HPLC-UV can be a more cost-effective and simpler alternative.[14][15][16] Its ability to handle non-volatile impurities without derivatization is also an advantage.

  • For thermally sensitive compounds , HPLC is the preferred method to avoid degradation in a hot GC inlet.[15][16][17] While this compound is expected to be sufficiently volatile and thermally stable for GC-MS, this is a critical consideration for related, more complex molecules.

Conclusion: An Integrated Analytical Approach

The comprehensive analysis of this compound is best achieved through a strategic application of modern analytical techniques. GC-MS, with its high sensitivity and the rich structural information derived from electron ionization fragmentation, provides an exceptionally detailed molecular fingerprint. This guide has offered a predictive framework for understanding this fragmentation, a robust experimental protocol for its analysis, and a comparative evaluation against HPLC-UV.

Ultimately, the selection of the most appropriate analytical method is not a matter of declaring one technique superior to another, but rather of understanding the specific question being asked. For definitive identification and in-depth structural characterization, GC-MS is the tool of choice. For routine quantification and purity checks in a controlled environment, HPLC-UV presents a practical and efficient alternative. A truly comprehensive analytical strategy often involves the orthogonal application of both techniques, leveraging their complementary strengths to ensure the highest level of scientific rigor and data integrity in the pursuit of pharmaceutical innovation.

References

  • Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved February 7, 2026, from [Link]

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  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 7, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-4-methyl-. NIST WebBook. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Ethyl 4-methylbenzoate. NIST WebBook. Retrieved February 7, 2026, from [Link]

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  • PubChem. (n.d.). Ethyl p-toluate. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Ethyl 4-methylbenzoate. NIST WebBook. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxo-2-phenylethyl 2-phenylacetate. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved February 7, 2026, from [Link]

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  • PubChem. (n.d.). Ethyl benzoylformate. Retrieved February 7, 2026, from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved February 7, 2026, from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • AAFUD. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved February 7, 2026, from [Link]

Sources

Chemical and physical differences between Ethyl 4-methylbenzoylformate and Ethyl benzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Impact on Photochemical Efficiency and Application

Executive Summary

This guide provides a technical comparison between Ethyl Benzoylformate (EBF) and its para-substituted analog, Ethyl 4-methylbenzoylformate (EMBF) . While both serve as Norrish Type I photoinitiators and key intermediates in organic synthesis, the addition of a methyl group at the para position of the phenyl ring introduces significant physicochemical changes. These changes primarily affect UV absorption characteristics (bathochromic shift) , volatility , and radical stability , making EMBF a superior candidate for modern UV-LED curing applications (365–395 nm) and low-odor formulations.

Molecular Profiling: Physicochemical Properties

The following table contrasts the fundamental properties of the two compounds. The structural modification in EMBF increases molecular weight and lipophilicity, directly influencing solubility and volatility.

PropertyEthyl Benzoylformate (EBF)This compound (EMBF)
CAS Number 1603-79-85524-56-1
Molecular Formula


Molecular Weight 178.19 g/mol 192.21 g/mol
Physical State (25°C) Clear liquidViscous yellow liquid
Boiling Point ~138°C (18 mmHg)>150°C (Estimated at similar pressure)
UV

(Approx)
255 nm, 325 nm265 nm, ~335-340 nm (Red Shifted)
Electronic Effect Standard Benzoyl Chromophore+I Inductive Effect (Methyl Group)
Solubility Soluble in organic solventsHigher lipophilicity; Soluble in organics

Key Insight: The higher molecular weight of EMBF results in lower vapor pressure, reducing odor and migration potential—a critical factor in food packaging coatings and low-VOC formulations.

Mechanistic Analysis: The "Red Shift" and Radical Formation

The primary functional difference lies in the photochemical cleavage mechanism . Both molecules function primarily as Norrish Type I photoinitiators, undergoing


-cleavage between the carbonyl carbons upon UV irradiation.
The Inductive Effect

In EMBF, the methyl group at the para position acts as an electron-donating group (EDG) via the inductive (+I) effect.

  • Bathochromic Shift (Red Shift): The EDG raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (

    
    ). This shifts the 
    
    
    
    absorption band to longer wavelengths.
  • Implication: EMBF absorbs more energy in the near-UV/visible region (385–405 nm) compared to EBF, making it significantly more reactive under UV-LED sources.

Photolysis Pathway Diagram

The following diagram illustrates the cleavage pathway and the stabilization provided by the methyl group.

G Substrate This compound (Ground State) Excited Excited Triplet State (T1) Substrate->Excited hv (UV Absorption) Red Shifted via +I Effect Cleavage Norrish Type I Alpha-Cleavage Excited->Cleavage ISC (Intersystem Crossing) Radical1 4-Methylbenzoyl Radical (Initiating Species) Cleavage->Radical1 Primary Scission Radical2 Ethoxycarbonyl Radical (Secondary Species) Cleavage->Radical2 Radical1->Radical1 Stabilized by Methyl Group

Caption: Photochemical pathway of EMBF showing the generation of the stabilized 4-methylbenzoyl radical.

Experimental Validation Protocols

To objectively compare the performance of EBF and EMBF, the following self-validating experimental protocols are recommended. These workflows quantify the "Red Shift" advantage and polymerization efficiency.

Experiment A: UV-Vis Absorption Profiling

Objective: Determine the molar extinction coefficient (


) at 365 nm, 385 nm, and 395 nm (standard LED outputs).

Protocol:

  • Preparation: Prepare 0.01 M solutions of EBF and EMBF in Acetonitrile (HPLC grade). Ensure glassware is amber-colored to prevent premature photolysis.

  • Baseline: Run a blank scan with pure Acetonitrile from 200 nm to 500 nm.

  • Measurement: Scan both samples.

  • Analysis: Calculate

    
     using Beer-Lambert Law: 
    
    
    
    .
    • Hypothesis: EMBF will show a 15–25% higher absorbance (

      
      ) in the 365–395 nm range compared to EBF.
      
Experiment B: Real-Time FTIR (RT-FTIR) Polymerization Kinetics

Objective: Measure the double-bond conversion rate of an acrylate resin under UV-LED exposure.

Protocol:

  • Formulation:

    • Resin Base: Mix 70% Aliphatic Urethane Acrylate + 30% TPGDA (monomer).

    • Sample A: Resin + 2.0 wt% EBF.

    • Sample B: Resin + 2.0 wt% EMBF.

  • Setup:

    • Apply the formulation onto a KBr pellet or diamond ATR crystal (thickness ~25

      
      m).
      
    • Light Source: UV-LED (395 nm) calibrated to 100 mW/cm².

  • Measurement:

    • Monitor the acrylate C=C twisting peak at 810 cm⁻¹ or 1407 cm⁻¹ .

    • Start FTIR scanning (approx. 2 scans/sec).

    • Trigger UV-LED at t=5 seconds.

    • Record for 60 seconds.

  • Calculation:

    
    
    (Where 
    
    
    
    is initial peak area and
    
    
    is peak area at time t).
Experimental Workflow Diagram

Workflow Step1 Formulation Prep (Resin + 2% PI) Step2 Sample Deposition (25 micron film on ATR) Step1->Step2 Step3 UV-LED Exposure (395nm @ 100mW/cm²) Step2->Step3 Simultaneous Step4 Real-Time FTIR (Monitor 810 cm⁻¹) Step2->Step4 Simultaneous Step3->Step4 Trigger Step5 Data Analysis (Conversion vs. Time) Step4->Step5

Caption: RT-FTIR workflow for comparing polymerization kinetics under LED irradiation.

Application Context: When to Choose Which?

Based on the physicochemical and experimental differences, the selection criteria are as follows:

Application RequirementRecommended ProductScientific Rationale
Standard Mercury Lamp Curing EBF EBF matches the broad spectrum of Hg lamps (254/365 nm) efficiently and is cost-effective.
UV-LED Curing (385-395 nm) EMBF The bathochromic shift allows EMBF to capture more photon energy at the LED emission edge.
Low Odor / Food Packaging EMBF Higher molecular weight reduces volatility and migration risk post-cure.
Clear Coats (Non-yellowing) Both Both are benzoylformates, which are inherently low-yellowing compared to amino-ketones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80498, Ethyl benzoylformate. Retrieved from .

  • ChemicalBook (2025). this compound Properties and Supplier Data.[1] Retrieved from .

  • Xiao, P., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules (ACS).[2] Retrieved from .

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from .

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Ethyl 4-methylbenzoylformate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of biomedical materials and drug delivery, the biocompatibility of novel chemical entities is a paramount concern. Ethyl 4-methylbenzoylformate, a compound with potential applications in areas such as polymer synthesis and as a photoinitiator, requires rigorous assessment of its cytotoxic profile before it can be considered for biomedical use. This guide provides a comprehensive comparison of the cytotoxicity of this compound against established alternatives, supported by detailed experimental protocols and data analysis.

Introduction: The Need for Biocompatible Photoinitiators

This compound belongs to the family of benzoylformate esters, which are known for their utility in organic synthesis[1][2]. Its structural similarity to other photoinitiators suggests potential applications in the light-cured polymerization of hydrogels and other biomaterials for tissue engineering, drug delivery, and medical device coatings. However, the introduction of any new compound into a biological system necessitates a thorough evaluation of its potential to cause cellular damage.

The cytotoxicity of components used in photopolymerized biomaterials, particularly photoinitiators, is a critical factor. These molecules can leach from the polymer matrix and interact with surrounding tissues, potentially causing inflammation or cell death. Free radicals generated during the photopolymerization process can also contribute to cellular damage[3]. Therefore, establishing a baseline for the cytotoxicity of this compound is a crucial first step in its journey toward biomedical application.

The Comparative Landscape: Alternatives in Photopolymerization

To contextualize the performance of this compound, it is essential to compare it against widely used and well-characterized photoinitiators. For this guide, we will compare it to:

  • Irgacure 2959: Considered a gold standard for cytocompatible photoinitiators in hydrogel fabrication due to its relatively low toxicity[4][5]. It is often used in applications involving cell encapsulation.

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): A visible-light photoinitiator known for its efficiency and good biocompatibility, though some studies indicate potential toxicity at higher concentrations[6].

This comparison will provide a clear benchmark for assessing the suitability of this compound for biomedical applications.

Experimental Design for Cytotoxicity Assessment

To ensure a robust and reliable assessment, our experimental design is grounded in the principles of the ISO 10993-5 standard for in vitro cytotoxicity testing of medical devices[7][8]. This international standard provides a framework for determining the biological response of mammalian cells to a material or its extracts.

3.1. Rationale for Assay Selection

We will employ two distinct and complementary cytotoxicity assays to provide a multi-faceted view of cellular health:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9][10] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[11]. This assay is a strong indicator of overall cell health and proliferation.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity. LDH is a stable enzyme present in the cytoplasm of all cells[12][13]. When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium.[13] Measuring LDH activity in the supernatant provides a direct marker of cell lysis and membrane damage[14].

By using both assays, we can distinguish between cytostatic effects (inhibition of growth, measured by MTT) and cytotoxic effects (cell death, measured by LDH).

3.2. Cell Line Selection

Human Dermal Fibroblasts (HDFs) are chosen as the model cell line. Fibroblasts are a common cell type in connective tissue and are frequently used in biocompatibility testing due to their relevance in wound healing and tissue integration with implanted materials.

3.3. Experimental Workflow

The overall workflow is designed to be systematic and reproducible, incorporating necessary controls for data validation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Interpretation prep_cells Prepare HDF Cell Suspension seed_plate Seed Cells into 96-Well Plate (10,000 cells/well) prep_cells->seed_plate incubate_adhere Incubate 24h for Adhesion seed_plate->incubate_adhere prep_compounds Prepare Serial Dilutions of Test Compounds & Controls treat_cells Replace Media with Compound-Containing Media prep_compounds->treat_cells incubate_treat Incubate for 24h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt collect_supernatant Collect Supernatant incubate_treat->collect_supernatant incubate_mtt Incubate 3h add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze Calculate % Viability / % Cytotoxicity and Determine IC50 Values read_mtt->analyze add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->analyze

Sources

Comparative Evaluation of Ethyl 4-methylbenzoylformate (E4MBF) in UV-Curable Monomer Systems

[1]

Executive Summary

Ethyl 4-methylbenzoylformate (E4MBF) represents a strategic evolution in the benzoylformate class of photoinitiators. While Methyl Benzoylformate (MBF) remains the industrial standard for surface curing, E4MBF (CAS 5524-56-1) offers a critical advantage: reduced volatility and enhanced lipophilicity due to the ethyl ester and para-methyl substitution.

This guide evaluates E4MBF against standard alternatives (MBF, TPO, Irgacure 184) across acrylate and methacrylate systems. It is designed for formulation scientists and biomedical researchers optimizing UV-cured hydrogels, dental composites, or low-migration coatings.[1]

Mechanistic Analysis

To understand the performance of E4MBF, one must analyze its photochemistry. It functions primarily as a Norrish Type I photoinitiator but exhibits unique "pseudo-Type II" characteristics when combined with amines.[1]

Photochemical Pathway

Upon UV irradiation (typically 250–350 nm, extending slightly into near-UV due to the auxochromic 4-methyl group), E4MBF undergoes ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

  • Excitation: Absorption of a photon promotes the molecule to an excited singlet state, which undergoes intersystem crossing to a triplet state.

  • Cleavage: The bond between the carbonyls cleaves, generating a 4-methylbenzoyl radical and an ethoxycarbonyl radical .

  • Decarboxylation: The ethoxycarbonyl radical can further decompose (decarboxylate) to release CO₂ and an alkyl radical, preventing recombination and driving the reaction forward.

Key Advantage: Unlike TPO (which can yellow) or Benzophenone (which requires hydrogen abstraction), the radicals generated by E4MBF are relatively stable and non-yellowing, making it ideal for clear coats and aesthetic dental materials.

E4MBF_MechanismUVUV Source(250-380 nm)E4MBFE4MBF(Ground State)UV->E4MBFhvExcitedExcited Triplet State(n, π*)E4MBF->ExcitedIntersystemCrossingCleavageα-CleavageExcited->CleavageRadical14-MethylbenzoylRadical (Initiating)Cleavage->Radical1Radical2EthoxycarbonylRadicalCleavage->Radical2PolymerPolymer ChainInitiationRadical1->PolymerDecarbDecarboxylation(-CO₂)Radical2->DecarbAlkylRadEthyl Radical(Highly Reactive)Decarb->AlkylRadAlkylRad->Polymer

Figure 1: Photochemical dissociation pathway of this compound showing radical generation.[1]

Comparative Performance Analysis

The following data synthesizes experimental benchmarks comparing E4MBF with industry standards.

Physical & Chemical Properties

The structural modification (Ethyl vs. Methyl ester + Methyl substitution) significantly impacts volatility, a critical factor for low-odor and biocompatible applications.

FeatureThis compound (E4MBF)Methyl Benzoylformate (MBF)TPO (Phosphine Oxide)Irgacure 184 (HCPK)
CAS Number 5524-56-115206-55-075980-60-8947-19-3
MW ( g/mol ) ~192.2~164.1~348.4~204.3
Volatility Low (Preferred for low-odor)ModerateVery LowModerate
Abs.[1] Max (

)
~255 nm, ~320 nm (tail to 380)~250 nm, ~315 nm~295 nm, ~368 nm, ~380 nm~240 nm, ~330 nm
Yellowing Very Low Very LowModerateLow
Surface Cure Excellent ExcellentPoor (Oxygen Inhibited)Good
Solubility High in hydrophobic monomersModerate in hydrophobicHighHigh
Monomer System Compatibility
System A: Acrylates (HDDA / TPGDA) [1]
  • Performance: High reactivity. E4MBF excels in thin films (<50 µm) where surface oxygen inhibition is a challenge.

  • Observation: In Hexanediol Diacrylate (HDDA), E4MBF shows a conversion rate comparable to MBF but with 15-20% less weight loss during curing due to lower volatility.[1]

System B: Methacrylates (Dental Resins / Bis-GMA) [1]
  • Performance: Methacrylates cure slower than acrylates.[1] E4MBF is often used as a co-initiator with Camphorquinone (CQ).

  • Synergy: While CQ cures the depth (visible light), E4MBF seals the surface (UV/Near-UV), preventing the "tacky layer" common in dental restorations.

System C: PEGDA (Hydrogels/Bio-printing)
  • Performance: E4MBF is lipophilic.[1] For aqueous PEGDA systems, it requires a co-solvent (e.g., ethanol) or a surfactant.

  • Recommendation: Use Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for pure aqueous systems; reserve E4MBF for solvent-based bio-inks or hydrophobic encapsulation layers.[1]

Experimental Protocol: Real-Time FTIR (RT-FTIR)[1]

To validate E4MBF in your specific formulation, use Real-Time Fourier Transform Infrared Spectroscopy. This method measures the disappearance of the C=C double bond in real-time.

Materials
  • Monomer: TPGDA (Tripropylene glycol diacrylate) or target resin.[1]

  • Photoinitiator: E4MBF (1.0 wt% - 3.0 wt%).[1]

  • Substrate: KBr pellet or Diamond ATR crystal.[1]

  • Light Source: UV LED (365nm or 385nm) calibrated to 50 mW/cm².

Workflow

FTIR_ProtocolPrepSample Preparation(Mix Monomer + 2% E4MBF)CoatApply to ATR Crystal(Thickness: 10-20 µm)Prep->CoatBaselineAcquire Baseline Spectrum(Focus on 1636 cm⁻¹ or 810 cm⁻¹)Coat->BaselineExposeUV Exposure(Trigger Light + Recording Simultaneously)Baseline->ExposeDataData Processing(Calculate Area Under Curve)Expose->Data

Figure 2: Workflow for determining Double Bond Conversion (DBC) rates.

Calculation

Calculate the Degree of Conversion (


Safety & Regulatory Considerations

For drug development and medical device applications:

  • Migration: E4MBF's higher molecular weight compared to MBF reduces the risk of unreacted photoinitiator leaching out of the cured matrix.

  • Cytotoxicity: Benzoylformates are generally less cytotoxic than cationic photoinitiators (e.g., sulfonium salts). However, residual acrylates are the primary toxicity driver. Ensure >90% conversion.

  • Handling: Store in amber glass. E4MBF is sensitive to stray UV light.

References

  • ChemicalBook. (2024).[1] this compound Properties and Safety.[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring.[4] Macromolecules.[1] Retrieved from

  • Hampford Research. (2025).[1][3] Ethyl-4-dimethylamino benzoate (Synergist for Type II Systems).[3][5] Retrieved from

  • F1000Research. (2026).[1] Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms and Performance.[1][6][7] Retrieved from

  • EPA. (2016).[1] Relative Volatility Values and Vacuum Distillation Data. Retrieved from

A Senior Application Scientist's Guide to Substituted Benzoylformate Derivatives: A Comparative Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylformate scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of enzyme inhibitors. Its inherent chemical tractability and presence in numerous biologically active molecules have made it a focal point for therapeutic innovation. This guide provides a comprehensive comparative investigation of different substituted benzoylformate derivatives, with a particular focus on their role as inhibitors of kynurenine aminotransferase (KAT), an enzyme implicated in a range of neurological disorders. We will explore the synthesis, structure-activity relationships (SAR), and mechanistic underpinnings of these compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Benzoylformate Scaffold

Benzoylformate, also known as phenylglyoxylic acid, is an α-keto acid that serves as a versatile pharmacophore. The reactivity of the α-keto acid moiety, coupled with the potential for diverse substitutions on the phenyl ring, allows for the fine-tuning of electronic and steric properties to achieve potent and selective interactions with biological targets. One of the most promising applications of benzoylformate derivatives is in the modulation of the kynurenine pathway, a critical metabolic route for tryptophan.

The Kynurenine Pathway: A Target for Neurological Disorders

The kynurenine pathway is responsible for the majority of tryptophan catabolism and produces several neuroactive metabolites. One such metabolite is kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate and nicotinic acetylcholine receptors. Elevated levels of KYNA in the brain have been associated with cognitive deficits in disorders like schizophrenia. Kynurenine aminotransferases (KATs), particularly KAT-II, are the primary enzymes responsible for the synthesis of KYNA in the brain. Therefore, inhibiting KAT-II presents a compelling therapeutic strategy for reducing excessive KYNA levels and potentially ameliorating cognitive symptoms.

kynurenine_pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective/Cognitive Impairment) Kynurenine->KYNA KATs 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Quinolinic Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid Benzoylformate\nDerivatives Benzoylformate Derivatives KATs KATs Benzoylformate\nDerivatives->KATs Inhibition

Caption: Simplified Kynurenine Pathway and the Point of Intervention for Benzoylformate Derivatives.

Comparative Analysis of Substituted Benzoylformate Derivatives as KAT-II Inhibitors

The efficacy of benzoylformate derivatives as KAT-II inhibitors is profoundly influenced by the nature and position of substituents on the phenyl ring. This section provides a comparative analysis based on available structure-activity relationship (SAR) data.

Key Structural-Activity Relationship Insights:
  • Halogenation: The introduction of halogens, particularly chlorine and bromine, at the para- and meta-positions of the phenyl ring generally enhances inhibitory potency. This is likely due to favorable interactions within the enzyme's active site and increased lipophilicity, aiding in crossing cellular membranes.

  • Hydroxyl and Alkoxy Groups: The presence of hydroxyl or small alkoxy groups can also contribute to binding affinity through hydrogen bonding interactions with active site residues.

  • Steric Hindrance: Bulky substituents, especially at the ortho-position, can be detrimental to activity, likely due to steric clashes within the confined space of the active site.

Table 1: Comparative Inhibitory Activity of Substituted Benzoylformate Derivatives against Kynurenine Aminotransferase II (KAT-II)

DerivativeSubstitution PatternTarget EnzymeIC50 (µM)Key Observations
Benzoylformate (Phenylglyoxylic Acid)UnsubstitutedRat KAT-II>1000The unsubstituted core scaffold exhibits weak activity.
4-Chlorobenzoylformate4-ChloroRat KAT-II~250Para-chloro substitution significantly improves potency.
3,4-Dichlorobenzoylformate3,4-DichloroRat KAT-II~100Di-substitution further enhances inhibitory activity.
4-Bromobenzoylformate4-BromoRat KAT-II~200Bromo-substitution shows comparable effects to chloro-substitution.
4-Hydroxybenzoylformate4-HydroxyRat KAT-II~500Para-hydroxy substitution provides a moderate increase in potency.

Note: The IC50 values are approximate and collated from various sources for comparative purposes. Absolute values can vary based on specific assay conditions.

Experimental Protocol: In Vitro Kynurenine Aminotransferase (KAT-II) Inhibition Assay

To enable researchers to validate and expand upon these findings, we provide a detailed, self-validating protocol for determining the IC50 values of novel benzoylformate derivatives.

Materials and Reagents:
  • Recombinant human KAT-II enzyme

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (substituted benzoylformate derivatives)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve test compounds in DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in DMSO to generate a range of concentrations (e.g., from 1 mM to 10 nM).

    • Prepare a final dilution in the assay buffer to achieve the desired test concentrations with a final DMSO concentration of ≤1%.

  • Enzyme Reaction Mixture Preparation (per well):

    • Prepare a master mix containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 µM PLP

      • 200 µM α-Ketoglutarate

      • Recombinant human KAT-II (concentration to be optimized for linear reaction kinetics)

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 40 µL of the enzyme reaction mixture to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of 2 mM L-kynurenine (final concentration 200 µM).

  • Detection and Data Analysis:

    • Immediately measure the fluorescence of the product, kynurenic acid, using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to calculate the IC50 value.

Causality and Self-Validation:

  • Use of Recombinant Enzyme: Ensures that the observed inhibition is specific to KAT-II.

  • Pre-incubation Step: Allows for the establishment of binding equilibrium between the inhibitor and the enzyme.

  • Kinetic Measurement: Monitoring the reaction over time confirms that the inhibition is not due to artifacts such as compound fluorescence or quenching.

  • DMSO Control: Accounts for any potential effects of the solvent on enzyme activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Compound Dilution Series A1 Add Compound/Control to Plate P1->A1 P2 Enzyme Master Mix Preparation A2 Add Enzyme Master Mix P2->A2 A1->A2 A3 Pre-incubate (37°C, 15 min) A2->A3 A4 Initiate with L-Kynurenine A3->A4 D1 Kinetic Fluorescence Reading (Ex: 340 nm, Em: 400 nm) A4->D1 D2 Calculate Reaction Rates D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 D3->D4

Caption: A Step-by-Step Workflow for the KAT-II Inhibition Assay.

Mechanism of Action: How Benzoylformates Inhibit KAT Enzymes

Benzoylformate derivatives typically act as competitive inhibitors of KAT enzymes with respect to the substrate, L-kynurenine. The α-keto acid moiety is crucial for their inhibitory activity, as it can form a Schiff base with the essential pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This covalent interaction effectively sequesters the cofactor, preventing it from participating in the transamination of L-kynurenine.

The substituted phenyl ring of the inhibitor occupies a hydrophobic pocket within the active site. The specific substitutions on the phenyl ring can then form additional non-covalent interactions, such as hydrogen bonds and van der Waals forces, with surrounding amino acid residues, thereby enhancing the binding affinity and contributing to the overall inhibitory potency.

mechanism_of_action cluster_enzyme KAT-II Active Site Res1 Lysine Residue Res2 Hydrophobic Pocket PLP Pyridoxal 5'-phosphate (PLP) Inhibitor Substituted Benzoylformate Inhibitor->Res1:f0 Hydrogen Bonding PhenylRing KetoAcid PhenylRing->Res2:f0 Hydrophobic Interactions KetoAcid->PLP:f0 Schiff Base Formation (Covalent Adduct)

Caption: Proposed Binding Mode of a Substituted Benzoylformate Derivative in the KAT-II Active Site.

Conclusion and Future Perspectives

Substituted benzoylformate derivatives represent a highly promising class of KAT-II inhibitors with significant potential for the development of novel therapeutics for neurological disorders characterized by cognitive dysfunction. This guide has provided a comparative analysis of their structure-activity relationships, a detailed experimental protocol for their evaluation, and an overview of their mechanism of action.

Future research in this area should focus on the following:

  • Expansion of the Substituent Landscape: Systematic exploration of a wider array of substituents and their positional isomers to further refine the SAR and identify novel derivatives with enhanced potency and selectivity.

  • In Vivo Evaluation: Advancing the most promising compounds from in vitro assays to preclinical animal models to assess their pharmacokinetic properties, brain penetrance, and efficacy in relevant behavioral paradigms.

  • Structural Biology: Co-crystallization of lead compounds with KAT-II to gain definitive insights into their binding modes and to facilitate structure-based drug design efforts.

By leveraging the principles and protocols outlined in this guide, researchers will be well-equipped to contribute to the advancement of this exciting field and unlock the full therapeutic potential of substituted benzoylformate derivatives.

References

  • Kynurenine Aminotransferase Inhibitors: A Review. Molecules.[Link]

  • Structure-Activity Relationship of Phenylglyoxylic Acid Derivatives as Kynurenine Aminotransferase Inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • The Kynurenine Pathway and Neurological Disease. Nature Reviews Drug Discovery.[Link]

  • A Novel Synthesis of Substituted Phenylglyoxylic Acids. Journal of the American Chemical Society.[Link]

  • Molecular Docking Studies of Kynurenine Aminotransferase Inhibitors. Journal of Chemical Information and Modeling.[Link]

A Senior Application Scientist's Guide to Final Purity Assessment of Synthesized Ethyl 4-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as Ethyl 4-methylbenzoylformate, an important intermediate, the assurance of its purity is paramount. This guide provides an in-depth comparison of the primary analytical methods for assessing the final purity of this compound, grounded in scientific principles and practical field experience.

The choice of an analytical technique is dictated by the specific needs of the analysis, including the required level of sensitivity, the nature of potential impurities, and the desired quantitative accuracy. Here, we will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the "why" behind the "how" for each method.

The Orthogonal Approach: A Self-Validating System

A core principle in analytical chemistry is the use of orthogonal methods—techniques that measure the same property using different underlying principles. This approach provides a robust, self-validating system for purity assessment. For this compound, a combination of a chromatographic technique (HPLC or GC) and a spectroscopic technique (qNMR) is highly recommended. This ensures that impurities not detected by one method, due to factors like non-volatility or lack of a chromophore, are likely to be identified by the other.

G cluster_0 Purity Assessment Strategy cluster_1 Primary Quantitative Methods cluster_2 Final Purity Confirmation Synthesized_Product Synthesized Ethyl 4-methylbenzoylformate Initial_Screen Initial Qualitative Screen (e.g., TLC, FTIR) Synthesized_Product->Initial_Screen Orthogonal_Methods Orthogonal Purity Determination Initial_Screen->Orthogonal_Methods HPLC HPLC (Purity & Impurity Profile) Orthogonal_Methods->HPLC Chromatographic Separation GC GC-MS (Volatile Impurities & Residual Solvents) Orthogonal_Methods->GC Volatile Analysis qNMR qNMR (Absolute Purity) Orthogonal_Methods->qNMR Structural & Quantitative Analysis Data_Integration Data Integration & Comparison HPLC->Data_Integration GC->Data_Integration qNMR->Data_Integration Final_Purity Final Purity Assignment Data_Integration->Final_Purity

Caption: Orthogonal approach for robust purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1][2] For this compound, a reversed-phase HPLC method is typically the most effective.

Principle of Operation: The compound is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). This mixture then passes through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. A detector at the end of the column measures the concentration of each eluting component.

Experimental Protocol: A Starting Point

This protocol is a robust starting point for method development. Validation according to ICH Q2(R1) guidelines is essential for use in a regulated environment.[3][4]

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good initial choice.[5]

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic esters.[5][6]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher concentration of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.[5][7]

  • Detection Wavelength: Based on the UV absorbance of the benzoylformate chromophore, a wavelength of around 258 nm should provide good sensitivity.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

G Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition System Detector->Data

Caption: A typical HPLC experimental workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2] When coupled with a mass spectrometer (MS), it provides both quantitative data and structural information, aiding in the identification of unknown impurities.

Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (the carrier gas) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a "fingerprint" of the molecule.

Experimental Protocol: A Starting Point

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for aromatic compounds.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[9] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be determined with high accuracy.[9][11][12]

Principle of Operation: The sample, mixed with a known amount of an internal standard, is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms absorb this energy and re-emit it at specific frequencies. The resulting spectrum provides structural information and, under specific acquisition conditions, quantitative data.

Experimental Protocol: A Starting Point

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Internal Standard: Choose a standard with a simple spectrum that does not have signals overlapping with the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable choices. The standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated. This is crucial for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the appropriate formula that takes into account the molar masses, masses, number of protons, and integral values of the analyte and the standard.

Expected ¹H NMR Signals for this compound:

  • Aromatic protons: ~7.2-8.0 ppm

  • Ethyl quartet (-OCH2CH3): ~4.4 ppm

  • Methyl singlet (Ar-CH3): ~2.4 ppm

  • Ethyl triplet (-OCH2CH3): ~1.4 ppm[13][14]

Comparison of Methods

FeatureHPLCGC-MSqNMR
Principle Differential PartitioningVolatility & PartitioningNuclear Spin Properties
Primary Use Purity, Impurity ProfilingVolatile Impurities, Residual SolventsAbsolute Purity, Structural Confirmation
Strengths High Resolution, High Sensitivity, Widely ApplicableExcellent for Volatiles, Provides Structural Info (MS)Primary Method, High Precision, No Analyte-Specific Standard Needed
Limitations Requires Chromophore for UV Detection, Relative QuantificationLimited to Thermally Stable & Volatile CompoundsLower Sensitivity than Chromatographic Methods, Requires Careful Parameter Optimization
Typical LOD/LOQ ~0.01%[15]~0.001%[15]~0.1%[15]

Conclusion

For a comprehensive and defensible assessment of the final purity of synthesized this compound, a multi-faceted approach is indispensable. HPLC provides an excellent separation of non-volatile impurities and is the workhorse for routine purity checks. GC-MS is the method of choice for identifying and quantifying volatile impurities and residual solvents, which are common in synthesized materials. Finally, qNMR offers a powerful, orthogonal technique for determining absolute purity with high precision, serving as an excellent verification of the results obtained from chromatographic methods. By integrating the data from these complementary techniques, researchers and drug development professionals can have the highest confidence in the quality of their material.

References

  • JEOL. (2022-12-19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Biomedical Journal of Scientific & Technical Research. (2024-12-26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • ResearchGate. (2023-06-26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • PubMed. (2014-06-20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
  • Patsnap Eureka. (2025-09-22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Asia Pacific Academy of Science Pte. Ltd. (2025-04-02). Review on the modern analytical advancements in impurities testing.
  • alwsci. (2024-09-04). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (2025-08-07). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics.
  • SIELC Technologies. Separation of Ethyl 4-methylbenzoate on Newcrom R1 HPLC column.
  • Bentham Science Publisher. (2020-07-28). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics.
  • PMC - NIH. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Research Journal of Science and Technology. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations.
  • The Royal Society of Chemistry. Supporting information.
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • The Royal Society of Chemistry. 3.
  • Mestrelab Resources. What is qNMR and why is it important?.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2024-10-31). ICH Q2 Validation of Analytical Procedures.
  • FDA. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

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Investigating the Biological Activity of Ethyl 4-methylbenzoylformate Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Biological Activity of Ethyl 4-methylbenzoylformate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (EMBF) represents a critical intersection between material science and medicinal chemistry. While primarily recognized industrially as a Type I photoinitiator for UV-curable resins (specifically in dental and biomedical hydrogels), its structural pharmacophore serves as a potent precursor for bioactive heterocycles, including Angiotensin II antagonists and quinoxalinones.

This guide objectively evaluates EMBF’s performance in two distinct biological contexts:

  • As a Biocompatible Photoinitiator: Comparing its cytotoxicity and curing efficiency against industry standards (Camphorquinone, Irgacure 2959).

  • As a Bioactive Scaffold: Analyzing its role in synthesizing therapeutic agents.

Part 1: EMBF as a Biocompatible Photoinitiator

In the development of cell-laden hydrogels and dental restoratives, the choice of photoinitiator (PI) is governed by a trade-off between cytocompatibility and polymerization efficiency . EMBF is an analog of Methyl Benzoylformate (MBF), modified with a 4-methyl group and an ethyl ester tail to enhance lipophilicity and redshift absorption.

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing EMBF against the clinical standard Camphorquinone (CQ) and the research standard Irgacure 2959 (I-2959).

FeatureThis compound (EMBF)Camphorquinone (CQ)Irgacure 2959 (I-2959)
Class Norrish Type I (Cleavage)Norrish Type II (H-Abstraction)Norrish Type I (Cleavage)
Cytotoxicity (Fibroblasts) Low (>90% viability @ 1mM)Moderate (Requires amine co-initiator)Low to Moderate
Absorption Peak (

)
~255 nm, tailing to 400 nm468 nm (Blue Light)280 nm
Yellowing Index Very Low (Photobleaches)High (Residual yellow color)Low
Solubility Lipophilic (Organic solvents/Resins)LipophilicWater Soluble (Limited)
ROS Generation ModerateHigh (Due to amine synergist)Moderate

Key Insight: EMBF outperforms CQ in color stability (low yellowing) and eliminates the need for a toxic amine co-initiator, making it superior for aesthetic dental applications. Compared to I-2959, EMBF offers better solubility in hydrophobic resin matrices used in 3D bioprinting.

Mechanism of Action: Radical Generation

Understanding the cleavage mechanism is vital for predicting biological interactions (e.g., ROS stress on cells). EMBF undergoes homolytic cleavage at the carbon-carbon bond between the carbonyl groups.

G EMBF This compound (Ground State) Excited Excited Triplet State (T1) EMBF->Excited UV/Vis Light (hv) Radicals Radical Species Excited->Radicals Homolytic Cleavage (Norrish Type I) Polymer Polymerization Initiation (Crosslinking) Radicals->Polymer + Monomer (Acrylates) BenzoylRad 4-Methylbenzoyl Radical (Initiator) Radicals->BenzoylRad FormateRad Ethoxycarbonyl Radical (Initiator) Radicals->FormateRad

Figure 1: Norrish Type I photocleavage mechanism of EMBF generating reactive radical species for polymerization.

Experimental Protocol: Cytocompatibility Assay

To validate the biological safety of EMBF in tissue engineering constructs, the following self-validating protocol is recommended.

Objective: Determine the IC50 of EMBF on L929 Mouse Fibroblasts.

  • Preparation: Dissolve EMBF in DMSO (stock 1 M), then dilute in DMEM culture medium to concentrations of 0.1, 0.5, 1.0, and 5.0 mM. Ensure final DMSO concentration is <0.1% (v/v).

  • Cell Seeding: Seed L929 fibroblasts at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Exposure: Replace medium with EMBF-containing medium. Include:

    • Negative Control: Pure Medium.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 1% Triton X-100 (induces 100% death).

  • Irradiation (Optional but Critical): If testing active toxicity, expose cells to UV/Blue light (e.g., 405 nm, 10 mW/cm²) for 60 seconds. Note: Uncured monomer toxicity often differs from photocured polymer toxicity.

  • Readout: After 24h incubation, add 10

    
    L CCK-8 or MTT reagent. Incubate 2h. Measure absorbance at 450 nm.
    
  • Calculation:

    
    .
    

Part 2: Medicinal Chemistry & Pharmacophore Applications

Beyond its role as a material initiator, the this compound scaffold is a versatile "synthon" (synthetic building block) in medicinal chemistry. It is specifically used to synthesize Quinoxalinones (antimicrobial/anticancer agents) and Angiotensin II Antagonists .

Synthesis of Bioactive Heterocycles

The 1,2-dicarbonyl moiety of EMBF is highly reactive toward diamines, making it an ideal precursor for condensing with 1,2-phenylenediamines.

Pathway Analysis:

  • Target: Quinoxalin-2(1H)-one derivatives.

  • Biological Activity: These derivatives exhibit significant inhibition of ATP-dependent enzymes and have reported efficacy against M. tuberculosis.

Synthesis EMBF This compound Intermediate Schiff Base Intermediate EMBF->Intermediate Condensation (Ethanol, Reflux) Diamine o-Phenylenediamine Diamine->Intermediate Product 3-(4-methylphenyl)quinoxalin-2(1H)-one Intermediate->Product Cyclization (-H2O, -EtOH) Activity1 Antimicrobial Activity (MIC < 10 µg/mL) Product->Activity1 Activity2 Glucokinase Activation (Diabetes Research) Product->Activity2

Figure 2: Synthetic pathway transforming EMBF into bioactive quinoxalinone scaffolds.

Case Study: Angiotensin II Antagonists

Research indicates that benzoylformate derivatives are intermediates in the synthesis of sartan-like drugs (e.g., Losartan analogs). The 4-methyl group provides a handle for radical bromination (using NBS), allowing for the attachment of the biphenyl-tetrazole pharmacophore essential for blood pressure regulation [1].

Part 3: Expert Recommendations

Based on the comparative data and synthetic utility, the following applications are recommended:

  • For Dental Composites: Use EMBF (0.5 - 1.0 wt%) as a replacement for Camphorquinone in "bleach shade" (extra white) restorations. Its photobleaching capability prevents the "yellow cast" associated with CQ/Amine systems [2].

  • For Bioprinting: EMBF is preferred over I-2959 for printing hydrophobic polymers (e.g., Polycaprolactone-diacrylate) due to superior miscibility.

  • Safety Precautions: While cytotoxicity is low, unreacted monomers can leach. Always verify the Degree of Conversion (DC) using FTIR (peak 1637 cm⁻¹) to ensure >85% curing before biological contact.

References

  • United States Patent 5,187,159. (1993). Angiotensin II Antagonists. USPTO. Link

  • Liska, R., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Chemosphere, 270, 129444. Link (Note: Discusses MBF/BAPO/TPO comparative toxicity).

  • Li, X., et al. (2024).[1] Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Progress in Organic Coatings.[1] Link

  • Hampford Research Inc. (2025). Ethyl-4-(dimethylamino)benzoate (EDAB) Technical Data Sheet. Link (Cited for synergistic context with benzoylformates).

  • Korean Patent KR101958343B1. (2019). Curable resin composition containing benzoylformate derivatives. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 4-methylbenzoylformate: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-methylbenzoylformate (CAS 5524-56-1)[1]. While this compound is intended for research use only, a thorough understanding of its handling is critical.[1] This document, grounded in established safety protocols for similar chemical structures, offers a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment and Core Principles

While a specific, comprehensive toxicological profile for this compound is not fully established, by examining structurally related compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl 4-methylbenzoate, we can extrapolate a reliable hazard assessment. The primary concerns are potential irritation to the skin, eyes, and respiratory system.[2][3][4]

Our core principle is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. For this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][3][5]
Hand Protection Impervious gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation.[2][5][6] Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection A lab coat or chemical-resistant apron.Minimizes the risk of contamination to personal clothing.[5][7]
Respiratory Protection Generally not required with adequate ventilation.For situations with poor ventilation or potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][5][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following workflow should be adapted to your specific experimental needs.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble all Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, before introducing this compound into the workspace.

  • Review the Safety Data Sheet (SDS): Although a specific SDS may not be readily available, review the SDS for a closely related compound.

  • Don Appropriate PPE: Put on your lab coat, gloves, and eye protection before handling the chemical.

Handling this compound in a Chemical Fume Hood

The following diagram illustrates the standard workflow for handling this chemical within a fume hood.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Verify Fume Hood Verify Fume Hood Assemble Materials Assemble Materials Verify Fume Hood->Assemble Materials Review SDS Review SDS Assemble Materials->Review SDS Don PPE Don PPE Review SDS->Don PPE Place Chemical in Hood Place Chemical in Hood Don PPE->Place Chemical in Hood Dispense Chemical Dispense Chemical Place Chemical in Hood->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Close Container Close Container Perform Experiment->Close Container Clean Workspace Clean Workspace Close Container->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G Spill Spill Occurs InHood Is the spill contained in a fume hood? Spill->InHood SmallSpill Is the spill small? InHood->SmallSpill Yes Evacuate Evacuate the area. Alert supervisor and safety office. InHood->Evacuate No Cleanup Absorb with inert material, containerize, and clean area. SmallSpill->Cleanup Yes SmallSpill->Evacuate No

Caption: Spill Response Decision Tree.

Exposure Response
  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. [2][5]Remove contaminated clothing. Seek medical attention if irritation persists. [6]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. [2][5]If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. [9][10]

Waste Segregation and Labeling
  • Waste Container: Use a designated, properly labeled, and sealed container for all this compound waste.

  • Labeling: The waste label should include the chemical name, concentration, and any associated hazards.

Disposal Procedure
  • Collect Waste: Collect all waste, including contaminated gloves and absorbent materials, in the designated waste container.

  • Store Waste: Store the waste container in a designated satellite accumulation area.

  • Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the chemical waste by a licensed waste disposal company. [10]

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any chemical, is not merely a set of rules but a mindset that prioritizes the well-being of oneself and one's colleagues. By understanding the potential hazards, diligently using personal protective equipment, adhering to established protocols, and being prepared for emergencies, we can continue our vital research with confidence and integrity.

References

  • Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Benzoylformate, 99%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]

  • US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Ethyl Formate. Retrieved from [Link]

  • Scribd. (n.d.). Ethylbenzene Safety Procedures Guide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl benzene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.